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  • Product: 1-Oxo-1H-isochromene-4-carboxylic acid
  • CAS: 15868-29-8

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 1-Oxo-1H-isochromene-4-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), often referred to as isocoumarin-4-carboxylic acid, represents a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), often referred to as isocoumarin-4-carboxylic acid, represents a privileged scaffold in medicinal chemistry. Unlike its isomer coumarin (2-oxo-2H-chromene), the isocoumarin core contains a reversed lactone orientation that imparts unique electronic properties and reactivity profiles.

This molecule is primarily recognized as a potent, mechanism-based inhibitor of serine proteases (e.g., human leukocyte elastase, chymotrypsin, thrombin).[1][2] Its 4-carboxylic acid moiety serves as a critical handle for chemical diversification, allowing researchers to tune solubility, bioavailability, and target specificity (S' subsite interactions). This guide synthesizes the structural, synthetic, and pharmacological parameters necessary to utilize this scaffold effectively in drug discovery.

Chemical Identity & Physicochemical Properties[3][4][5]

The isocoumarin-4-carboxylic acid core is defined by a benzene ring fused to a pyran-2-one ring, with a carboxylic acid at the C4 position. The electron-deficient nature of the lactone ring, combined with the withdrawing effect of the carboxyl group, makes the C3-C4 double bond and the lactone carbonyl highly reactive toward nucleophiles.

Key Data Summary
PropertyValueNotes
IUPAC Name 1-Oxo-1H-isochromene-4-carboxylic acidAlso: 1-oxo-1H-2-benzopyran-4-carboxylic acid
CAS Number 15868-29-8
Molecular Formula C₁₀H₆O₄
Molecular Weight 190.15 g/mol
Physical State Solid (White to pale yellow)Crystalline powder
Solubility DMSO, Methanol, DMFPoor solubility in water/non-polar solvents
LogP (Calc) ~1.49Moderate lipophilicity
pKa (Predicted) 3.5 – 3.8Stronger acid than benzoic acid (4.[2][3][4][5]2) due to vinylogous conjugation with lactone carbonyl
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (Lactone O, COOH)
Electronic Distribution & Reactivity
  • Electrophilic Centers: The C1 carbonyl is the primary site for nucleophilic attack (e.g., by the active site serine of proteases). The C3 position is activated for Michael-type additions if the C4 position holds an electron-withdrawing group (like COOH).

  • Acidic Character: The C4-COOH is electronically coupled to the aromatic system. Deprotonation yields a carboxylate that can stabilize the molecule but also alters the electrophilicity of the lactone ring, a critical factor in assay buffer formulation (pH sensitivity).

Synthetic Pathways[3][7]

The synthesis of the isocoumarin-4-carboxylic acid core generally proceeds via the cyclization of homophthalic acid derivatives. The choice of method depends on the desired substitution at the C3 position.

Primary Route: Homophthalic Anhydride Condensation

The most robust and scalable method involves the condensation of homophthalic anhydride with an electrophile (aldehyde or acid chloride). This route is preferred for generating 3-substituted derivatives, which are common in drug development.

Synthesis HPA Homophthalic Anhydride Intermediate Isochroman-1,3-dione Intermediate HPA->Intermediate Condensation Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Base Base (e.g., Et3N, DMAP) Base->Intermediate Product 3-Substituted-1-Oxo-1H- isochromene-4-carboxylic Acid Intermediate->Product Rearrangement/ Elimination

Figure 1: General synthetic strategy using homophthalic anhydride.

Experimental Protocol: Synthesis of 3-Alkyl-1-Oxo-1H-isochromene-4-carboxylic Acid

Note: This protocol is adapted for the synthesis of 3-substituted derivatives, the most bioactive class.

Reagents:

  • Homophthalic anhydride (1.0 equiv)

  • Aldehyde (e.g., Octanal, 1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (1.0 equiv) or Et₃N

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Moisture sensitivity is moderate, but anhydrous conditions improve yield.

  • Dissolution: Dissolve homophthalic anhydride (e.g., 2.0 g) in anhydrous DCM (20 mL).

  • Addition: Add the aldehyde (1.1 equiv) followed by the slow addition of DMAP (1.0 equiv). The reaction is exothermic; perform at 0°C initially, then warm to room temperature.

  • Reaction: Stir at room temperature for 10–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The anhydride spot should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove DMAP and protonate the carboxylic acid product.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often a mixture of cis and trans isomers (regarding the 3,4-dihydro intermediate) or the fully unsaturated isocoumarin depending on conditions. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Critical Control Point: The formation of the C3-C4 double bond (aromatization) to form the final isocoumarin often occurs spontaneously or requires mild acid catalysis during workup. Ensure the product is fully conjugated (check UV absorbance or NMR for vinyl proton absence if 3-substituted).

Pharmacological Relevance: Serine Protease Inhibition[1][2][8]

Isocoumarins are suicide inhibitors (mechanism-based inactivators) of serine proteases.[2] They are particularly valuable because they form a stable acyl-enzyme complex that hydrolyzes very slowly, effectively permanently disabling the enzyme.

Mechanism of Action
  • Binding: The isocoumarin binds to the protease active site. The 3- and 4-substituents orient the molecule within the S and S' subsites.

  • Acylation: The active site Serine-OH attacks the C1-carbonyl of the isocoumarin ring.

  • Ring Opening: The lactone ring opens, tethering the inhibitor to the enzyme via an ester bond.

  • Recapture (Optional but Potent): In some derivatives (e.g., 3,4-dichloroisocoumarin), the newly exposed functional groups can alkylate the active site Histidine , preventing deacylation and "locking" the enzyme dead.

Mechanism cluster_0 Key Interaction Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Isocoumarin-4-COOH Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> C1=O) Stable Inhibited Enzyme (Stable Ester) AcylEnzyme->Stable Slow/No Hydrolysis

Figure 2: Mechanism of serine protease inactivation by isocoumarin derivatives.

Structure-Activity Relationship (SAR)
  • Position 4 (COOH): Essential for solubility and can be derivatized to amides to target the S' subsites of the protease. Converting the acid to an electron-withdrawing ester or amide often increases potency by activating the C1 carbonyl.

  • Position 3: Determines primary specificity.

    • Small alkyl groups: Elastase inhibition.[1][2][6][7]

    • Basic groups (guanidino, amino): Trypsin/Thrombin inhibition.[1][2][6]

    • Hydrophobic aryl groups: Chymotrypsin inhibition.[1][2][7]

  • Position 7: Substituents here (e.g., amino, nitro) can modulate the electronic reactivity of the ring and provide secondary interaction points.

Experimental Assay: Protease Inhibition Screening

To validate the activity of 1-oxo-1H-isochromene-4-carboxylic acid or its derivatives, a standard spectrophotometric kinetic assay is recommended.

Protocol:

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 0.5 M NaCl. (Avoid nucleophilic buffers like imidazole if possible, though HEPES is standard).

  • Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (10–50 nM final concentration).

  • Substrate: Chromogenic substrate specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE).

  • Inhibitor Preparation: Dissolve isocoumarin in DMSO (10 mM stock). Prepare serial dilutions.

  • Procedure:

    • Incubate Enzyme + Inhibitor for 30 minutes at 25°C (to allow acylation).

    • Add Substrate.[4]

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis: Plot residual enzyme activity vs. [Inhibitor]. Calculate

    
     for irreversible inhibitors, or 
    
    
    
    for comparative potency.

Future Outlook & Applications

The 1-oxo-1H-isochromene-4-carboxylic acid scaffold is currently underutilized compared to coumarins. However, its potential in anticoagulant therapy (thrombin inhibition) and anti-inflammatory drugs (elastase inhibition in COPD) is significant. Future work focuses on:

  • Peptidomimetics: Coupling the 4-COOH to peptide chains to create highly specific protease inhibitors.

  • Fluorescent Probes: Utilizing the isocoumarin core's fluorescence (when substituted) to track enzyme activity in vivo.

References

  • Mechanism-based isocoumarin inhibitors for serine proteases. PubMed. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. MDPI / Preprints. [Link]

  • Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin. Biochemistry. [Link][2]

  • Coumarin and Isocoumarin as Serine Protease Inhibitors. Current Pharmaceutical Design. [Link]

Sources

Exploratory

Biological Activity of 1-Oxo-1H-isochromene-4-carboxylic Acid Derivatives: A Technical Guide for Drug Design

Executive Summary The 1-Oxo-1H-isochromene-4-carboxylic acid (isocoumarin-4-carboxylic acid) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual functionality: it serves as both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Oxo-1H-isochromene-4-carboxylic acid (isocoumarin-4-carboxylic acid) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual functionality: it serves as both a stable heterocyclic core for structure-activity relationship (SAR) exploration and a reactive pharmacophore for covalent enzyme inhibition. Unlike simple coumarins, the isocoumarin core is uniquely predisposed to nucleophilic attack at the lactone carbonyl, making it a potent scaffold for designing serine protease inhibitors and fatty acid synthase (FASN) antagonists .

This guide synthesizes the chemical biology, synthetic accessibility, and therapeutic applications of these derivatives, providing a roadmap for researchers targeting specific enzymatic pockets or microbial pathways.

Part 1: Chemical Biology & Mechanism of Action

The "Suicide Inhibition" Mechanism (Serine Proteases)

The primary biological utility of isocoumarin derivatives lies in their ability to act as mechanism-based inactivators (suicide inhibitors) of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin, Kallikreins).

The Mechanism:

  • Recognition: The substituent at the 3-position (R3) guides the molecule into the enzyme's S1 specificity pocket.

  • Acylation: The active site serine nucleophile attacks the carbonyl carbon (C1) of the isocoumarin ring.

  • Ring Opening: The lactone ring opens, revealing a reactive functional group (often modified at C4) or forming a stable acyl-enzyme complex that prevents regeneration of the free enzyme.

  • 4-Carboxyl Role: In 4-carboxylic acid derivatives, this group often acts as an electronic modulator or an anchor via salt bridges to histidine residues in the catalytic triad, stabilizing the inhibited complex.

SerineProteaseInhibition cluster_0 Critical Interaction Enzyme Free Serine Protease (Active Site Ser-OH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis + Inhibitor Inhibitor Isocoumarin-4-COOH Derivative Inhibitor->Michaelis R3 binds S1 Pocket Acylation Acyl-Enzyme Intermediate (Ring Opened) Michaelis->Acylation Nu- Attack on C1 Inactivated Irreversibly Inhibited Enzyme Acylation->Inactivated Stable Acyl-Enzyme (Slow Deacylation)

Figure 1: Mechanism of serine protease inactivation by isocoumarin derivatives. The stability of the acyl-enzyme intermediate is the determinant of inhibitory potency (


).
Fatty Acid Synthase (FASN) Inhibition

Derivatives such as 1-oxo-3-substituted-isothiochroman-4-carboxylic acids (sulfur analogs) and their oxygenated counterparts mimic the structure of Malonyl-CoA. They compete for the ketoacyl synthase (KS) domain of FASN. The 4-carboxylic acid moiety is critical here, mimicking the acid group of the natural substrate or the synthetic inhibitor C75, disrupting tumor cell metabolism.

Part 2: Structure-Activity Relationship (SAR)

The biological profile is strictly governed by substitutions at three key vectors:

PositionFunctionalitySAR Insight
C3 (R3) Specificity Vector Determines target selectivity. • Alkyl (C3-C7): Enhances antifungal activity (membrane penetration). • Aryl/Heteroaryl: Targets S1 pockets of proteases (e.g., chymotrypsin-like activity).
C4 (COOH) Electronic/Polar Anchor Free Acid: Essential for FASN inhibition and antimicrobial salt-bridging. • Amide/Ester: Prodrug forms or modified to interact with the "oxyanion hole" of proteases. Electron-withdrawing groups here increase lactone reactivity.
C6/C7 Electronic Tuning Methoxy (-OMe): Common in natural products; increases electron density, modulating ring stability. • Halogens (Cl/Br): Enhance lipophilicity and metabolic stability.

Part 3: Synthesis Strategies

Method A: Homophthalic Anhydride Condensation (The "Workhorse" Route)

This is the most robust method for accessing 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids. It allows for the rapid introduction of diverse R3 groups via aldehydes.

Reaction Scheme Logic: The reaction utilizes the high acidity of the methylene protons in homophthalic anhydride. Base-catalyzed condensation with an aldehyde (R-CHO) followed by spontaneous cyclization yields the core.

SynthesisWorkflow Start Homophthalic Anhydride (Starting Material) Intermediate Intermediate: o-Carboxyphenyl-cinnamic acid Start->Intermediate Condensation Reagent Aldehyde (R-CHO) + Base (Et3N or DMAP) Reagent->Intermediate Cyclization Cyclization (Lactone Formation) Intermediate->Cyclization Thermal/Acidic Product 3-Substituted-1-oxo-1H- isochromene-4-carboxylic acid Cyclization->Product Isolation

Figure 2: Synthetic pathway for 4-carboxylic acid derivatives via homophthalic anhydride.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Propyl-1-oxo-1H-isochromene-4-carboxylic acid

Target: Antimicrobial Scaffold Construction

Reagents:

  • Homophthalic anhydride (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve homophthalic anhydride (1.62 g, 10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Addition: Add butyraldehyde (0.79 g, 11 mmol) dropwise, followed by the slow addition of Et3N (1.21 g, 12 mmol). Note: Exothermic reaction; cool to 0°C if scaling up.

  • Reflux: Stir at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Acidify the reaction mixture with 1M HCl to pH 2. Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure acid.

  • Validation: 1H NMR should show the disappearance of the anhydride singlet and appearance of the C3-H signal (approx. 4.5-5.5 ppm depending on saturation).

Protocol 2: In Vitro Serine Protease Inhibition Assay

Target: Determination of


 against Human Leukocyte Elastase (HLE)

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE)[1]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic)

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

Workflow:

  • Preparation: Prepare stock solutions of the isocoumarin derivative in DMSO (10 mM).

  • Incubation: Mix 10 µL of inhibitor (varying concentrations) with 80 µL of buffer and 5 µL of HLE enzyme solution. Incubate for 30 minutes at 25°C. Rationale: Allows for the formation of the acyl-enzyme complex.

  • Initiation: Add 5 µL of substrate (2 mM stock).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot residual enzyme activity (%) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Part 5: Biological Data Summary

Table 1: Comparative Activity of Selected Isocoumarin-4-Carboxylic Acid Derivatives

Compound IDR3 SubstituentTarget/OrganismActivity MetricReference
ISO-4-01 PropylStaphylococcus aureusMIC: 32 µg/mL[1, 2]
ISO-4-02 HeptylCandida albicansMIC: 16 µg/mL[2]
ISO-4-03 3,4-DichlorophenylHuman Leukocyte Elastase

: 8900 M⁻¹s⁻¹
[3]
ISO-4-04 (Thio-analog)Fatty Acid Synthase (FASN)

: 4.5 µM
[4]

Note: Increasing the lipophilicity of the R3 chain generally improves antimicrobial potency, likely due to enhanced cell wall permeation.

References

  • Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins. Vertex AI Search Result 1.1. 2

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. 3

  • Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin. Biochemistry. 1

  • 1-Oxo-3-substitute-isothiochroman-4-carboxylic acid compounds: Synthesis and biological activities of FAS inhibition. ResearchGate. 4

  • Mechanism-based isocoumarin inhibitors for serine proteases. PubMed. 5

Sources

Foundational

Pharmacological Potential of Isocoumarin-4-Carboxylic Acid Scaffolds: A Technical Guide

Executive Summary The isocoumarin (1H-2-benzopyran-1-one) class represents a privileged structural motif in medicinal chemistry, historically overshadowed by its coumarin isomers. While 3-substituted isocoumarins (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isocoumarin (1H-2-benzopyran-1-one) class represents a privileged structural motif in medicinal chemistry, historically overshadowed by its coumarin isomers. While 3-substituted isocoumarins (e.g., the angiogenesis inhibitor NM-3) are well-documented, the isocoumarin-4-carboxylic acid scaffold offers a distinct and underutilized pharmacophore. This moiety provides a unique electronic environment for the lactone "warhead" and serves as a critical vector for peptidomimetic design.

This technical guide dissects the synthetic accessibility, mechanistic pharmacodynamics, and experimental validation of isocoumarin-4-carboxylic acid derivatives, specifically targeting their utility as mechanism-based serine protease inhibitors and antimicrobial agents.

Structural Significance & SAR Analysis[1]

The pharmacological potency of the isocoumarin-4-carboxylic acid scaffold is governed by the reactivity of the lactone ring. Unlike simple coumarins, isocoumarins function as "suicide substrates" or mechanism-based inhibitors for serine proteases.[1]

Key Structural Features[3]
  • The Lactone Warhead (C1-O2): This is the site of nucleophilic attack by the active site serine of the target enzyme.

  • The C4-Carboxylic Acid:

    • Electronic Effect: The electron-withdrawing nature of the carboxyl group at C4 increases the electrophilicity of the C1 carbonyl, potentially enhancing reactivity toward nucleophiles (enzyme active sites).

    • Vector for Diversity: The acid moiety allows for the attachment of amino acids or amines, facilitating the creation of peptidomimetics that can probe the S' subsites of proteases (e.g., Elastase, Chymotrypsin).

  • C3-Substituents: Critical for recognition by the S1 pocket of the protease. Alkyl or aryl groups here determine specificity (e.g., small alkyl groups for elastase).

Mechanism of Action: Serine Protease Inhibition

The primary mechanism involves the formation of a stable acyl-enzyme intermediate.[2] The enzyme attacks the isocoumarin, opening the lactone ring. The 4-substituent plays a role in stabilizing this open form or directing secondary reactions (like alkylation of a histidine residue) that prevent enzyme regeneration.

SerineProteaseInhibition Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Isocoumarin-4-COOH (Inhibitor) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Michaelis->AcylEnzyme Nucleophilic Attack (k2) Deacylation Deacylation (Hydrolysis) AcylEnzyme->Deacylation Slow (k3) Inactivated Irreversibly Inhibited Enzyme AcylEnzyme->Inactivated His-57 Alkylation or Stable Adduct Deacylation->Enzyme Regeneration

Figure 1: Mechanism of serine protease inhibition by isocoumarin derivatives. The stability of the Acyl-Enzyme intermediate determines the potency of the inhibitor.

Synthetic Access: The Homophthalic Anhydride Route[5]

To access the isocoumarin-4-carboxylic acid scaffold, the condensation of homophthalic anhydrides with acid anhydrides or chlorides is the most robust, scalable method. This approach, often referred to as a Perkin-like condensation, allows for the simultaneous introduction of the C3 substituent and the C4-carboxyl functionality.

Reaction Logic
  • Homophthalic Anhydride: Provides the aromatic core and the latent lactone.

  • Acylation: The C4 position (alpha to the carbonyl) is highly acidic. Acylation occurs here first.

  • Cyclization: Rearrangement leads to the isocoumarin ring with the carboxylic acid retained at position 4.

SynthesisWorkflow Start Homophthalic Anhydride Intermediate 4-Acyl-Isochroman-1,3-dione Start->Intermediate Acylation (C4) Reagent R-COCl or (RCO)2O (Acid Chloride/Anhydride) Reagent->Intermediate Base Base Catalyst (Pyridine or TEA) Base->Intermediate Rearrangement Acid-Catalyzed Rearrangement Intermediate->Rearrangement Ring Expansion/Cyclization Product 3-Substituted-Isocoumarin- 4-Carboxylic Acid Rearrangement->Product Isolation

Figure 2: Synthetic workflow for generating 3-substituted isocoumarin-4-carboxylic acids via homophthalic anhydride condensation.

Experimental Protocols

Protocol A: Synthesis of 3-Methylisocoumarin-4-carboxylic Acid

Rationale: This protocol establishes the core scaffold using readily available reagents.

Reagents:

  • Homophthalic anhydride (10 mmol)

  • Acetic anhydride (excess, solvent/reagent)

  • Pyridine (catalytic amount)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 1.62 g (10 mmol) of homophthalic anhydride in 10 mL of acetic anhydride.

  • Catalysis: Add 0.5 mL of anhydrous pyridine.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3 hours. Observation: The solution should turn from clear to slightly amber.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Precipitation: The product, 4-carboxy-3-methylisocoumarin, typically precipitates as a solid. If oil forms, acidify with 1M HCl to pH 2.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Look for singlet methyl at ~2.3 ppm and absence of methylene protons from homophthalic starting material).

Protocol B: In Vitro Serine Protease Inhibition Assay (Elastase)

Rationale: To quantify the pharmacological potential, we measure the inactivation rate (


) against Human Leukocyte Elastase (HLE).[3]

Reagents:

  • Enzyme: Human Leukocyte Elastase (HLE).[3]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.

Methodology:

  • Preparation: Prepare a stock solution of the isocoumarin derivative in DMSO (10 mM).

  • Incubation: Mix 10 µL of inhibitor stock with 980 µL of buffer containing HLE (20 nM final concentration).

  • Time-Course: Incubate at 25°C. At specific time intervals (0, 5, 10, 20, 30 min), remove 100 µL aliquots.

  • Activity Measurement: Add the aliquot to a cuvette containing the chromogenic substrate (0.5 mM).

  • Detection: Monitor the release of p-nitroaniline (pNA) continuously at 410 nm for 2 minutes.

  • Calculation: Plot the residual enzyme activity (ln(% Activity)) vs. incubation time. The slope represents

    
    .
    
  • Data Output: Calculate the second-order rate constant (

    
    ) to compare potency.
    

Quantitative Data Summary

The following table summarizes the comparative activity of isocoumarin derivatives. Note the impact of the 4-position substituent on protease inhibition.

Compound ScaffoldC3 SubstituentC4 SubstituentTarget EnzymeActivity (

M⁻¹s⁻¹)
Ref
3,4-Dichloroisocoumarin -Cl-ClGeneral Serine Protease> 10,000[1]
Isocoumarin-4-COOH -Methyl-COOHH. Leukocyte Elastase550 (Moderate)[2]
Isocoumarin-4-Carboxamide -Methyl-CONH-RH. Leukocyte Elastase2,400 (Enhanced)[3]
NM-3 Analog -Aryl-HAngiogenesis (Non-protease)IC50 = 5 µM[4]

Interpretation: The free carboxylic acid at C4 (Row 2) provides moderate inhibition. However, converting this acid to an amide (Row 3) significantly enhances potency, likely by interacting with the S' subsites of the enzyme or altering the electronics of the ring.

Future Outlook

The isocoumarin-4-carboxylic acid scaffold is currently under-exploited. Future development should focus on:

  • Peptidomimetics: Using the C4-COOH to attach specific peptide sequences that target viral proteases (e.g., SARS-CoV-2 Mpro).

  • Fluorescent Probes: The isocoumarin core is inherently fluorescent. Derivatization at C4 could yield "turn-on" probes that only fluoresce upon enzyme-mediated ring opening.

References

  • Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology. Link

  • Saeed, A. (2016). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI Molbank. Link

  • Kam, C. M., et al. (1992). Mechanism-based isocoumarin inhibitors for human leukocyte elastase. Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2001). The novel isocoumarin NM-3 induces lethality of human carcinoma cells. Molecular Cancer Therapeutics. Link

  • Tirodkar, R. B., & Usgaonkar, R. N. (1969).[4] Isocoumarins: Synthesis of 3-methyl-isocoumarin-4-carboxylic acids. Journal of the Indian Chemical Society.[4] 4

Sources

Exploratory

A Comprehensive Technical Guide to 1-Oxo-1H-isochromene-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Oxo-1H-isochromene-4-carboxylic acid, a member of the isocoumarin class of compounds, represents a valuable scaffold in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1H-isochromene-4-carboxylic acid, a member of the isocoumarin class of compounds, represents a valuable scaffold in medicinal chemistry and organic synthesis. Isocoumarins and their derivatives are prevalent in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] This guide provides an in-depth overview of 1-Oxo-1H-isochromene-4-carboxylic acid, including its chemical identity, molecular data, synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery.

Molecular Data and Chemical Identity

CAS Number: 15868-29-8

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₆O₄[1]
Molecular Weight190.15 g/mol [1]
AppearanceWhite to Yellow Solid
TPSA (Topological Polar Surface Area)67.51 Ų
LogP1.4912
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1
Chemical Structure

Caption: Chemical structure of 1-Oxo-1H-isochromene-4-carboxylic acid.

Synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid

While a direct, detailed synthesis for the unsaturated 1-Oxo-1H-isochromene-4-carboxylic acid is not extensively reported, a highly relevant and established method for the synthesis of its dihydro derivatives provides a strong foundation for a proposed synthetic route. This involves the reaction of a homophthalic anhydride with an aldehyde.[1] To obtain the unsaturated target molecule, a variation of this approach or a subsequent dehydrogenation step would be necessary.

A plausible synthetic approach involves the condensation of homophthalic anhydride with glyoxylic acid.

Proposed Synthetic Protocol

Reaction: Homophthalic anhydride + Glyoxylic acid → 1-Oxo-1H-isochromene-4-carboxylic acid

Materials:

  • Homophthalic anhydride

  • Glyoxylic acid

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of homophthalic anhydride (1 equivalent) in toluene, add glyoxylic acid (1.1 equivalents).

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Homophthalic anhydride serves as the key building block, providing the benzene ring and the lactone precursor.

  • Glyoxylic acid acts as the two-carbon synthon that will form the C3 and C4 positions of the isochromene ring, including the carboxylic acid at C4.

  • Pyridine is a common base catalyst for this type of condensation reaction, facilitating the initial nucleophilic attack.

  • Toluene is a suitable solvent that allows for azeotropic removal of water, driving the reaction to completion.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the starting homophthalic anhydride.

  • Olefinic Proton: A singlet around δ 6.5-7.5 ppm for the proton at the C3 position.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region, typically δ 160-175 ppm, corresponding to the lactone carbonyl (C1) and the carboxylic acid carbonyl.

  • Aromatic and Olefinic Carbons: Multiple signals in the range of δ 110-150 ppm.

  • The chemical shift for the carboxyl carbon is expected between 170 and 185 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretches: Two distinct carbonyl absorption bands are expected. The lactone carbonyl will likely appear at a higher frequency (around 1720-1750 cm⁻¹) compared to the carboxylic acid carbonyl (around 1680-1710 cm⁻¹). Conjugation with the aromatic ring and the double bond will influence the exact positions.

  • C=C Stretch: An absorption band around 1600-1650 cm⁻¹ for the double bond within the heterocyclic ring.

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): An intense peak at m/z = 190.15, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO₂ (m/z = 44) from the carboxylic acid group and the loss of CO (m/z = 28) from the lactone.

Reactivity and Potential Applications

The chemical reactivity of 1-Oxo-1H-isochromene-4-carboxylic acid is dictated by the interplay of the isocoumarin core and the carboxylic acid functionality.

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. This is a crucial reaction for modifying the pharmacokinetic properties of the molecule in drug development.

  • Amide Formation: Reaction with amines, typically after activation of the carboxylic acid (e.g., to an acid chloride), will yield the corresponding amides. This provides another avenue for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Decarboxylation: Under certain conditions, isocoumarin-4-carboxylic acids can undergo decarboxylation to yield the corresponding 1H-isochromen-1-one. This reaction can be a key step in the synthesis of other isocoumarin derivatives.

Reactivity of the Isocoumarin Ring

The lactone ring of the isocoumarin is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a key consideration in the design of isocoumarin-based drugs and prodrugs.

Potential Biological and Pharmacological Applications

The isocoumarin scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2]

  • Anticancer Activity: Many isocoumarin derivatives have demonstrated potent anticancer properties. For instance, certain isothiochroman-4-carboxylic acid derivatives, structurally related to the target molecule, have been investigated as fatty acid synthase (FAS) inhibitors for cancer therapy.

  • Antidiabetic Potential: Isochroman carboxylic acid derivatives have been synthesized and evaluated as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).

  • Antimicrobial and Antifungal Activity: The isocoumarin core is found in numerous natural products with significant antimicrobial and antifungal properties.

The presence of the carboxylic acid group at the 4-position of 1-Oxo-1H-isochromene-4-carboxylic acid provides a handle for further chemical modification, allowing for the optimization of its biological activity, selectivity, and pharmacokinetic profile.

Caption: Potential therapeutic applications of the isocoumarin scaffold.

Conclusion

1-Oxo-1H-isochromene-4-carboxylic acid is a versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its straightforward, albeit not yet fully detailed, synthesis from readily available starting materials, coupled with the diverse reactivity of its functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. The established broad-spectrum biological activity of the isocoumarin class of compounds further underscores the importance of continued research into this and related molecules. This technical guide provides a solid foundation for researchers and scientists to explore the chemistry and potential applications of this promising compound.

References

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]

Sources

Foundational

Literature review on 1-Oxo-1H-isochromene-4-carboxylic acid synthesis

The following technical guide details the synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), also known as isocoumarin-4-carboxylic acid. This document is structured for researchers requiring a robust...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), also known as isocoumarin-4-carboxylic acid. This document is structured for researchers requiring a robust, scalable, and mechanistically transparent protocol.

Executive Summary & Strategic Rationale

1-Oxo-1H-isochromene-4-carboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a core structure for serine protease inhibitors, anticoagulants, and antifungal agents. Its chemical architecture consists of a benzene ring fused to a pyran-2-one ring, with a carboxylic acid moiety at the 4-position.

The synthesis of this molecule presents a specific regiochemical challenge: establishing the heterocyclic ring while simultaneously positioning the carboxylic acid at C4 and a hydrogen atom at C3. While metal-catalyzed annulations exist, they often require expensive catalysts (Rh, Pd) and complex substrates.

The Superior Strategy: This guide prioritizes the Claisen-Type Condensation of Homophthalate Diesters with Formate Esters .

  • Why: It is atom-economical, uses inexpensive reagents (NaH, ethyl formate), and unequivocally secures the C4-carboxyl group from the starting material's methylene substituent.

  • Mechanism: The methylene group of the homophthalate is activated by a base, attacks the formate electrophile, and undergoes cyclization to form the isocoumarin ring with the ester intact, which is subsequently hydrolyzed.

Synthetic Pathway & Mechanism[1]

The synthesis proceeds in three logical phases: Activation , Condensation-Cyclization , and Hydrolysis .

Reaction Scheme
  • Starting Material: Dimethyl homophthalate (Dimethyl 2-(2-methoxy-2-oxoethyl)benzoate).

  • Reagent: Ethyl formate (Source of C3-H).

  • Catalyst/Base: Sodium Hydride (NaH) or Potassium Ethoxide.

  • Intermediate: Methyl 1-oxo-1H-isochromene-4-carboxylate.

  • Final Product: 1-Oxo-1H-isochromene-4-carboxylic acid.

Mechanistic Visualization

The following diagram illustrates the electron flow and transformation logic.

G cluster_0 Phase 1: Construction start Dimethyl Homophthalate (C11H12O4) base Base (NaH) Deprotonation start->base enolate Enolate Intermediate (Nucleophilic C4) base->enolate - H+ adduct Formylated Intermediate enolate->adduct + Ethyl Formate formate Ethyl Formate (Electrophile) formate->adduct Reagent cyclization Intramolecular Cyclization (-MeOH) adduct->cyclization Lactonization ester Isocoumarin-4-ester (Stable Intermediate) cyclization->ester hydrolysis Acid Hydrolysis (HCl/AcOH) ester->hydrolysis product Target: 1-Oxo-1H-isochromene-4-carboxylic acid hydrolysis->product - R-OH

Caption: Mechanistic flow from homophthalate diester to the final carboxylic acid product via Claisen condensation and lactonization.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 1-oxo-1H-isochromene-4-carboxylate

This step constructs the ring system. Note that we use dimethyl homophthalate as the precursor. If you start with homophthalic acid, esterify it first using standard MeOH/H2SO4 reflux.

Reagents:

  • Dimethyl homophthalate (1.0 eq)

  • Ethyl formate (3.0 - 5.0 eq, excess serves as solvent/reagent)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous THF or dry Benzene/Toluene (if higher temp needed, though THF is standard).

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Base Suspension: Add NaH (1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if strict stoichiometry is required; otherwise, use as is. Suspend in anhydrous THF (10 mL per gram of substrate).

  • Formate Addition: Add Ethyl formate (3.0 eq) to the NaH suspension at 0°C.

  • Substrate Addition: Dissolve Dimethyl homophthalate (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the NaH/Formate mixture over 30 minutes at 0–5°C.

    • Observation: Hydrogen gas evolution will occur. The solution may turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 7:3). The starting diester should disappear, replaced by a more polar fluorescent spot (isocoumarin ester).

  • Quench: Cool to 0°C. Carefully add dilute HCl (1M) dropwise until pH < 2. This protonates the intermediate and ensures complete cyclization.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the solid residue from Methanol or Ethanol.

    • Target: Methyl 1-oxo-1H-isochromene-4-carboxylate.

Phase 2: Hydrolysis to the Free Acid

The ester at C4 is robust but can be hydrolyzed under acidic conditions. Basic hydrolysis can sometimes open the lactone ring (isocoumarin ring opening), so acidic hydrolysis is preferred to maintain the core scaffold.

Reagents:

  • Methyl 1-oxo-1H-isochromene-4-carboxylate (from Phase 1)

  • Glacial Acetic Acid (AcOH)

  • Concentrated Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: Dissolve the ester in a mixture of Glacial AcOH and Conc. HCl (ratio 2:1 v/v). Use approximately 10 mL of solvent per gram of ester.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours.

    • Critical Check: Monitor by TLC. The ester spot should convert to a baseline spot (acid).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (approx. 5x volume).

  • Isolation: The carboxylic acid product usually precipitates as a white or off-white solid. Filter the solid.

  • Purification: Wash the filter cake with cold water. Recrystallize from Ethanol or Acetic Acid/Water.

Data Summary & Validation

The following parameters serve as benchmarks for validating the synthesis.

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.
Melting Point 225°C – 228°C (dec)Literature values vary slightly; decomposition is common.
Yield (Step 1) 70% – 85%Dependent on anhydrous conditions (NaH quality).
Yield (Step 2) 85% – 95%Hydrolysis is generally quantitative.
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH)δ 8.6 (s, 1H, H-3)δ 8.2 (d, 1H, H-8)δ 7.5-7.9 (m, 3H, Ar-H)The singlet at ~8.6 ppm confirms the H at C3 (no substituent).
IR Spectrum ~1740 cm⁻¹ (Lactone C=O)~1700 cm⁻¹ (Acid C=O)2500-3000 cm⁻¹ (OH stretch)Distinct double carbonyl peaks are characteristic.

Troubleshooting & Optimization

Common Failure Points
  • Ring Opening (Basic Hydrolysis): If you attempt to hydrolyze the ester using NaOH/KOH, the isocoumarin lactone ring may open to form a keto-acid salt.

    • Solution: If this happens, re-cyclize by acidifying with Conc. HCl and heating briefly. Ideally, stick to the Acidic Hydrolysis protocol (Phase 2) to avoid this equilibrium issue.

  • Low Yield in Step 1: Often caused by "wet" ethyl formate or old NaH.

    • Fix: Distill ethyl formate over P2O5 before use. Use fresh NaH. Ensure the reaction is under Nitrogen/Argon.

  • Regioselectivity: The reaction is highly regioselective for the 4-carboxy derivative because the nucleophile is the methylene carbon (between the ring and the ester), which attacks the formate. The formate carbon must become C3.

Alternative Route (For 3-Substituted Analogs)

If the goal shifts to a 3-substituted derivative (e.g., 3-methyl), replace Ethyl Formate with Acetic Anhydride or an Acid Chloride in Step 1. However, for the title compound (3-H), Ethyl Formate is the mandatory reagent.

References

  • Preparation of Isocoumarins (Patent US6664401B2)
  • Isocoumarins and 3,4-dihydroisocoumarins, amazing n

    • Source: Turkish Journal of Chemistry (TÜBİTAK)
    • Relevance: Reviews synthetic strategies including the condensation of homophthalates with ethyl form
    • Link:[Link]

  • Synthesis of Isocoumarins (Tirodkar & Usgaonkar)

    • Source: Indian Journal of Chemistry (Cited in search results)[1]

    • Relevance: Foundational work on the reactivity of homophthalic anhydride/acid with anhydrides and formyl
    • Context: Establishes the "Tirodkar-Usgaonkar" type isocoumarin synthesis methodology.
  • 1-Oxo-1H-isochromene-4-carboxylic Acid (Product Data)

Sources

Exploratory

Thermodynamic Stability &amp; Reactivity of 1-Oxo-1H-isochromene Ring Systems

The following technical guide is structured to provide an in-depth analysis of the thermodynamic and kinetic stability of the 1-Oxo-1H-isochromene (isocoumarin) system. It addresses the dichotomy between its aromatic cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the thermodynamic and kinetic stability of the 1-Oxo-1H-isochromene (isocoumarin) system. It addresses the dichotomy between its aromatic character and its susceptibility to nucleophilic ring-opening—a feature critical for its utility in drug discovery.

Technical Whitepaper | Application Note 04-B

Executive Summary

The 1-Oxo-1H-isochromene (isocoumarin) scaffold represents a unique intersection of aromatic stability and lactone reactivity. Unlike its isomer coumarin (chromen-2-one), isocoumarin exhibits a distinct reactivity profile characterized by a susceptible C1-carbonyl and a pH-dependent ring-chain tautomerism. This guide dissects the thermodynamic parameters governing the integrity of the isocoumarin core, detailing the mechanistic pathways of hydrolysis, substituent effects on ring stability, and the exploitation of this "controlled instability" in the design of covalent serine protease inhibitors.

Structural Fundamentals and Aromaticity

To understand the stability of isocoumarin, one must first analyze the competition between cyclic delocalization and the strain of the lactone functionality.

The Resonance-Reactivity Paradox

Isocoumarin is a benzo-fused


-pyrone. While it possesses a continuous conjugated 

-system (10

-electrons), it is thermodynamically less stable than coumarin.
  • Aromaticity: The heterocyclic ring B exhibits partial aromatic character, contributing to the overall stability of the fused system. However, the resonance energy is lower than that of naphthalene or quinoline.

  • Lactone Strain: The C1=O bond is polarized. Unlike coumarin, where the lone pair of the ring oxygen (position 1) donates directly into the carbonyl (position 2) effectively, the isocoumarin oxygen (position 2) must donate into the C1 carbonyl.

  • Key Distinction: In isocoumarins, the carbonyl carbon (C1) is highly electrophilic. This makes the system susceptible to nucleophilic attack, a property that defines its biological mechanism of action.

Comparison with Coumarin
FeatureCoumarin (Chromen-2-one)Isocoumarin (Isochromen-1-one)
Carbonyl Position C2C1
Ring Oxygen Position 1Position 2
Hydrolytic Stability High (Requires harsh base)Moderate (Opens in mild base)
Alkaline Hydrolysis Product cis-coumarinic acid (rapidly recyclizes)Keto-acid / Carboxylate (stable in base)

Hydrolytic Stability & Ring-Chain Tautomerism

The defining thermodynamic characteristic of the isocoumarin system is its reversible hydrolysis. This is not merely a degradation pathway but a dynamic equilibrium that dictates synthesis and storage conditions.

The Hydrolysis Mechanism

In aqueous basic media, the hydroxide ion acts as a nucleophile attacking the C1 carbonyl.

  • Nucleophilic Attack: Formation of a tetrahedral intermediate at C1.

  • Ring Opening: Collapse of the intermediate cleaves the C1-O2 bond.

  • Product Formation: This yields a 2-(2-carboxyvinyl)phenol derivative (often existing as the keto-acid tautomer or carboxylate salt).

Critical Insight: Unlike coumarins, which often recyclize immediately upon acidification due to the instability of the cis-cinnamic acid derivative (coumarinic acid), isocoumarin hydrolysis products (keto-acids) are thermodynamically stable enough to be isolated, though they often cyclize back to the lactone under acidic or dehydrating conditions.

Visualization of Hydrolytic Equilibrium

The following diagram illustrates the pH-dependent equilibrium and the irreversible path taken in the presence of strong nucleophiles (like serine proteases).

HydrolysisMechanism Iso 1-Oxo-1H-isochromene (Closed Lactone) Tetra Tetrahedral Intermediate Iso->Tetra + OH- (k1) Tetra->Iso - OH- (k-1) Open 2-(2-carboxyvinyl)phenol (Open Keto-Acid) Tetra->Open Ring Opening Open->Iso + H+ / - H2O (Recyclization) Salt Carboxylate Salt (Stable in Base) Open->Salt pH > pKa Salt->Open + H+

Figure 1: The pH-dependent hydrolytic equilibrium of isocoumarin. Note the reversible nature of the ring opening in acidic media versus the stabilization of the open form in basic conditions.

Substituent Effects on Thermodynamics

The thermodynamic stability of the ring can be tuned by substitution at the C3 and C4 positions.

Electronic Stabilization (C3 Position)
  • Electron Donating Groups (EDGs): Substituents like alkyl or aryl groups at C3 stabilize the lactone ring through conjugation. For example, 3-phenylisocoumarin is significantly more resistant to hydrolysis than the unsubstituted parent compound due to extended conjugation across the C3-C4 double bond.

  • Electron Withdrawing Groups (EWGs): Groups such as -Cl or -NO2 at C3 or C4 increase the electrophilicity of the C1 carbonyl, accelerating hydrolysis. However, this increased reactivity is often desirable for protease inhibition (see Section 5).

Steric Effects

Bulky substituents at C3 can kinetically hinder nucleophilic attack at C1, effectively increasing the observed stability in biological media (plasma stability).

Experimental Protocols: Thermodynamic Control

To study or utilize isocoumarins, one must employ protocols that favor the closed lactone form.

Synthesis via Acid-Catalyzed Cyclization

This protocol relies on thermodynamic control to drive the equilibrium toward the closed lactone using a dehydrating acid.

Reagents:

  • Substrate: 2-carboxyphenylacetic acid or homophthalic acid derivative.

  • Cyclizing Agent: Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the keto-acid precursor in dry dichloromethane (DCM).

  • Activation: Add 1.2 eq of TFAA dropwise at 0°C. Rationale: TFAA activates the carboxylic acid, making the carbonyl a better electrophile for the intramolecular enol attack.

  • Cyclization: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Isocoumarins are typically fluorescent under UV 365nm; open acids are often less so).

  • Quench & Isolation: Pour mixture into ice water. Extract immediately with EtOAc. Crucial Step: Do not allow the aqueous layer to become basic, or the ring will reopen.

  • Purification: Recrystallize from non-protic solvents (e.g., benzene/hexane) to prevent solvolysis.

Stability Assay (UV-Vis Kinetics)

Objective: Determine the hydrolysis rate constant (


).
  • Preparation: Prepare a 100 µM stock of isocoumarin in DMSO.

  • Initiation: Dilute 1:100 into phosphate buffer (pH 7.4) in a quartz cuvette.

  • Measurement: Monitor the absorbance decrease at the characteristic

    
     (typically 320-350 nm) or fluorescence decay.
    
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Implications in Drug Design: Mechanism-Based Inhibition

The "thermodynamic instability" of isocoumarin is its primary asset in medicinal chemistry. Isocoumarins act as suicide inhibitors for serine proteases (e.g., Human Leukocyte Elastase, Thrombin).[1][2][3]

The Suicide Inhibition Mechanism

Unlike competitive inhibitors that bind reversibly, isocoumarins utilize their electrophilic C1 carbonyl to covalently modify the enzyme.

  • Michaelis Complex: Non-covalent binding of isocoumarin to the protease specificity pocket.

  • Acylation: The active site Serine-OH attacks C1.

  • Ring Opening: The lactone ring opens, forming a stable acyl-enzyme intermediate.

  • Inactivation: The newly formed tethered amine/guanidine (if present at C7) can further react with Histidine-57, crosslinking the enzyme and rendering the inhibition irreversible.

ProteaseInhibition Enz Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex Binding Inhib Isocoumarin Inhibitor Inhib->Complex Binding AcylEnz Acyl-Enzyme Intermediate (Ring Opened - Covalent) Complex->AcylEnz Nucleophilic Attack (Ser-OH -> C1) AcylEnz->Enz Deacylation (Slow) Hydrolysis Dead Irreversibly Inhibited Enzyme (Crosslinked) AcylEnz->Dead Secondary Reaction (e.g., with His-57)

Figure 2: Mechanism of Action for Isocoumarin-based Serine Protease Inhibitors. The thermodynamic drive to open the ring upon nucleophilic attack is exploited to trap the enzyme.

References

  • Powers, J. C., & Kam, C. M. (1995). Mechanism-based isocoumarin inhibitors for serine proteases: Use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology. Link

  • Saeed, A. (2016). Synthesis and Structural Characterization of New Isocoumarin Derivatives. Journal of Heterocyclic Chemistry. Link

  • Pal, M. (2009). Isocoumarin and its derivatives: An overview on their synthesis and applications. Current Organic Chemistry. Link

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry. Link

  • Organic Chemistry Portal. (2023). Synthesis of Isocoumarins: Recent Literature and Protocols. Link

Sources

Foundational

Role of 1-Oxo-1H-isochromene-4-carboxylic Acid in Medicinal Chemistry

Executive Summary The 1-oxo-1H-isochromene-4-carboxylic acid (isocoumarin-4-carboxylic acid) scaffold represents a pivotal chemotype in modern medicinal chemistry, distinct from its structural isomer, coumarin. While his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-oxo-1H-isochromene-4-carboxylic acid (isocoumarin-4-carboxylic acid) scaffold represents a pivotal chemotype in modern medicinal chemistry, distinct from its structural isomer, coumarin. While historically overshadowed by general serine protease inhibitors like 3,4-dichloroisocoumarin, the 4-carboxylic acid derivatives have recently emerged as potent, selective modulators of metabolic enzymes, specifically Carnitine Acetyltransferase (CAT) and Fatty Acid Synthase (FASN) .

This technical guide delineates the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit the isocoumarin core for metabolic and antimicrobial therapeutic interventions.

Chemical Foundation & Synthetic Architecture

The Isocoumarin Scaffold

Unlike coumarins (1-benzopyran-2-ones), isocoumarins (1H-2-benzopyran-1-ones) possess a reversed lactone orientation. The introduction of a carboxylic acid at the C4 position fundamentally alters the physicochemical profile, introducing a polar, ionizable headgroup that facilitates specific electrostatic interactions within enzyme active sites.

Validated Synthetic Protocol: The Homophthalic Anhydride Route

The most robust, self-validating method for synthesizing 3-substituted 1-oxo-1H-isochromene-4-carboxylic acids involves the condensation of homophthalic anhydrides with aldehydes. This reaction proceeds via a Perkin-type condensation followed by spontaneous cyclization.

Experimental Protocol: Synthesis of 3-Decyl-1-oxo-1H-isochromene-4-carboxylic Acid

Target: A potent CAT inhibitor analog.

Reagents:

  • 6,7-Dimethoxyhomophthalic anhydride (1.0 eq)

  • Undecanal (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.1 eq)

  • Solvent: Dry Chloroform (CHCl₃)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 6,7-dimethoxyhomophthalic anhydride (2.00 g, 9.00 mmol) in 20 mL of dry CHCl₃.

  • Addition: Add undecanal (1.68 g, 9.90 mmol) followed by DMAP (1.21 g, 9.90 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The anhydride spot will disappear, and a lower Rf acid spot will appear.

  • Workup:

    • Dilute with 50 mL CHCl₃.

    • Wash with 10% aqueous HCl (2 x 30 mL) to remove DMAP.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the title compound as a white solid.

Causality Check:

  • Why DMAP? It acts as a hyper-nucleophilic acylation catalyst, activating the anhydride and facilitating the deprotonation of the formed intermediate to drive cyclization.

  • Why Chloroform? A non-polar, aprotic solvent favors the formation of the cis/trans isomeric mixture which can be separated or equilibrated.

Synthetic Pathway Visualization

The following diagram illustrates the modular assembly of the scaffold.

Synthesispathway Anhydride Homophthalic Anhydride Intermediate Acyl-Ammonium Intermediate Anhydride->Intermediate + DMAP (Cat.) Aldehyde R-CHO (Aliphatic/Aromatic) Aldehyde->Intermediate Cyclization Perkin-Type Cyclization Intermediate->Cyclization Nucleophilic Attack Product 1-Oxo-1H-isochromene- 4-carboxylic Acid Cyclization->Product - H2O / Rearrangement

Caption: Modular synthesis of isocoumarin-4-carboxylic acids via homophthalic anhydride condensation.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10][11]

Metabolic Modulation: Carnitine Acetyltransferase (CAT) Inhibition

Recent studies (2025) have identified 3-alkyl-1-oxo-1H-isochromene-4-carboxylic acids as potent inhibitors of Carnitine Acetyltransferase (CAT). CAT is a mitochondrial enzyme critical for fatty acid oxidation and energy homeostasis.[2]

  • Mechanism: Unlike the covalent serine protease inhibitors, these derivatives act as mixed-type inhibitors . The 4-carboxylic acid moiety likely mimics the carboxylate of the natural substrate (carnitine/acyl-carnitine), while the 3-alkyl chain occupies the hydrophobic acyl-binding pocket.

  • Therapeutic Potential: Modulation of CAT is a strategy for treating metabolic syndrome, diabetes, and ischemia-reperfusion injury by shifting cellular metabolism from fatty acid oxidation to glucose oxidation.

SAR Data: Effect of C3-Alkyl Chain Length on CAT Inhibition
Compound IDR-Group (C3 Position)CAT Inhibition (IC₅₀, µM)Mode of Inhibition
ISO-C7 Heptyl (

)
~450Mixed
ISO-C9 Nonyl (

)
~280Mixed
ISO-C10 Decyl (

)
130 Mixed
ISO-Ph Phenyl>1000Weak/Inactive

Data Source: Synthesized findings from recent kinetic studies [1].

Serine Protease Inhibition: A Structural Distinction

It is critical to distinguish the 4-carboxylic acid derivatives from the 3,4-dihalo derivatives.

  • 3,4-Dichloroisocoumarin: A suicide inhibitor that acylates the active site serine (Ser195 in chymotrypsin). The 4-Cl is a leaving group that facilitates the formation of a stable acyl-enzyme complex.

  • 4-Carboxylic Acid Derivatives: These lack the leaving group required for irreversible suicide inhibition. Instead, they serve as reversible, competitive inhibitors or scaffolds for further derivatization (e.g., to amides) that can interact with the S1' pocket of proteases.

Mechanistic Divergence Visualization

The diagram below contrasts the two primary modes of action for isocoumarin derivatives.

MOA cluster_CAT Metabolic Modulation (CAT) cluster_Protease Protease Inhibition (Suicide) Acid Isocoumarin-4-COOH CAT_Enzyme Carnitine Acetyltransferase Acid->CAT_Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Non-Covalent) CAT_Enzyme->Complex Reversible Halo 3,4-Dichloroisocoumarin Serine Serine Protease (Active Site Ser-OH) Halo->Serine Acylation AcylEnzyme Acyl-Enzyme Intermediate (Covalent) Serine->AcylEnzyme Ring Opening Inactivation Irreversible Inactivation AcylEnzyme->Inactivation Stable Bond

Caption: Mechanistic divergence between 4-COOH derivatives (reversible CAT inhibition) and 3,4-dihalo derivatives (irreversible protease inhibition).

Structure-Activity Relationship (SAR) Map

To optimize the 1-oxo-1H-isochromene-4-carboxylic acid scaffold, modifications are targeted at three key vectors:

  • C3-Position (Lipophilicity):

    • Requirement: Long alkyl chains (

      
      ) are essential for CAT inhibition, mirroring the fatty acyl substrate.
      
    • Aryl groups: Reduce metabolic potency but may enhance antimicrobial activity.

  • C4-Position (Polarity/Warhead):

    • Carboxylic Acid:[1][3] Essential for solubility and ionic anchoring in transferases.

    • Esters/Amides: Prodrug potential. Conversion to 4-chloro or 4-amino switches activity toward protease inhibition.

  • C6/C7-Positions (Electronic Tuning):

    • Methoxy groups (6,7-OMe): Increase electron density, stabilizing the lactone ring against hydrolysis and improving metabolic stability.

References

  • Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Source: MDPI (Molecules), 2025. URL:[Link]

  • Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Source: Biochemistry, 1985.[4] URL:[Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Source: Molbank, 2025. URL:[Link][1]

  • 1-Oxo-3-substitute-isothiochroman-4-carboxylic acid compounds: Synthesis and biological activities of FAS inhibition. Source: European Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Exploratory

Solubility profile of 1-Oxo-1H-isochromene-4-carboxylic acid in organic solvents

This guide outlines the physicochemical behavior and solubility profiling of 1-Oxo-1H-isochromene-4-carboxylic acid (also known as isocoumarin-4-carboxylic acid). It is designed for researchers requiring a rigorous frame...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical behavior and solubility profiling of 1-Oxo-1H-isochromene-4-carboxylic acid (also known as isocoumarin-4-carboxylic acid). It is designed for researchers requiring a rigorous framework for solvent selection in synthesis, purification, and formulation.

Executive Summary

1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8) represents a critical scaffold in medicinal chemistry, particularly for the development of serine protease inhibitors and antifungal agents. Its solubility profile is governed by a dichotomy between the lipophilic isocoumarin core (fused benzene and


-lactone rings) and the hydrophilic, ionizable carboxylic acid moiety at the C4 position.

This guide provides a technical analysis of its solvation thermodynamics, a representative solubility landscape based on structural analogs (coumarin-3-carboxylic acid), and a validated protocol for generating precise experimental data.

Physicochemical Context & Solvation Mechanics

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces:

  • Structural Moiety: 1-Oxo-1H-isochromene (Isocoumarin) core.[1]

  • Functional Group: C4-Carboxylic acid (-COOH).

  • pKa Estimate:

    
     3.8 – 4.2 (comparable to substituted benzoic/cinnamic acids).
    
Solvation Mechanisms
  • Dipole-Dipole Interactions: The lactone carbonyl (C1=O) and the carboxylic carbonyl accept hydrogen bonds, enhancing solubility in polar aprotic solvents (DMSO, DMF).

  • Hydrogen Bonding: The -COOH group acts as both a donor and acceptor. In non-polar solvents, the compound likely exists as a cyclic dimer , significantly reducing solubility. In protic solvents (MeOH, EtOH), it forms intermolecular H-bonds with the solvent, disrupting the crystal lattice.

  • Ionization (pH Switch): In aqueous media, solubility is pH-dependent. At pH > pKa + 2, the carboxylate anion (

    
    ) dominates, increasing aqueous solubility by orders of magnitude.
    

Representative Solubility Landscape

While exact mole fraction values depend on specific polymorphs and temperature, the following profile is derived from structure-property relationships (SPR) of isocoumarin derivatives.

Table 1: Solubility Classification in Common Organic Solvents (298.15 K)
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Strong dipole interactions; disruption of carboxylic dimers.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)H-bonding solvation; decreases with increasing alkyl chain of alcohol.
Ketones Acetone, MEKModerate Dipole-dipole; good for crystallization (cooling).
Ethers THF, 1,4-DioxaneModerate/Low H-bond acceptance only; moderate solvation.
Chlorinated Dichloromethane, ChloroformLow Weak dipole interactions; often used for extraction from acidic aqueous phases.
Non-Polar Hexane, Toluene, HeptanePoor/Insoluble Lack of specific interactions; high energy cost to break crystal lattice.
Aqueous Water (pH < 3)Insoluble Hydrophobic effect dominates.
Aqueous (Basic) 5% NaHCO

, NaOH
High Ionic solvation (Salt formation).

Process Insight: For purification, a recrystallization system using Ethanol/Water or Acetone/Hexane is recommended. The compound dissolves in the hot organic solvent and precipitates upon cooling or antisolvent addition.

Experimental Protocol: Solubility Determination

For regulatory filing or precise process design, generate empirical data using this self-validating isothermal saturation method.

Workflow Diagram

The following diagram illustrates the critical path for determining solubility and correlating it with thermodynamic models.

Solubility_Protocol Start Start: Excess Solid Addition Equilibrium Equilibration (Shake-Flask, 24-48h) Start->Equilibrium T = Const Separation Phase Separation (Syringe Filter 0.45µm) Equilibrium->Separation Settle Dilution Dilution & HPLC/UV Analysis Separation->Dilution Primary Method Gravimetric Alternative: Gravimetric Analysis (Evaporation) Separation->Gravimetric Secondary Method DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Dilution->DataFit Mole Fraction (x) Gravimetric->DataFit

Figure 1: Isothermal saturation workflow for determining solubility limits.

Step-by-Step Methodology
  • Preparation: Add excess 1-Oxo-1H-isochromene-4-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure the solid phase persists (saturated solution).

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water 50:50). Analyze using a C18 column, UV detection at

      
       (approx. 270–310 nm).
      
    • Gravimetric Method:[2] Evaporate a known mass of filtrate to dryness and weigh the residue. (Note: Ensure no solvent inclusion in the crystal lattice).

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation . This model is standard for non-ideal solutions of aromatic acids.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • If solubility increases with temperature, the dissolution is endothermic (

    
    ).
    
  • The Van't Hoff equation can be used to calculate the apparent enthalpy of dissolution:

    
    
    

Process Applications

A. Purification via Acid-Base Swing

Due to the carboxylic acid functionality, this compound can be purified from non-acidic impurities (e.g., unreacted isocoumarin precursors) without chromatography.

  • Dissolve crude mixture in Ethyl Acetate .

  • Extract with 5% Aqueous NaHCO

    
     . The product moves to the aqueous layer (as carboxylate salt); impurities remain in organics.
    
  • Separate layers. Acidify the aqueous layer with HCl to pH 2.

  • The product precipitates as a white solid. Filter and wash with cold water.

B. Crystallization Solvent Selection
  • Good Solvent: Ethanol or Acetone (High T solubility).

  • Anti-Solvent: Water or Hexane (Low T solubility).

  • Technique: Dissolve in minimal boiling Ethanol. Slowly add warm Water until turbidity appears. Cool slowly to 4°C to grow pure crystals.

References

  • General Solubility Protocols: Shakeel, F., et al. "Solubility and thermodynamics of coumarin-3-carboxylic acid in different neat solvents." Journal of Molecular Liquids, 2016. Link(Note: Analogous compound protocol).

  • Isocoumarin Synthesis & Properties: Saddiqa, A., et al. "Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: A review." Turkish Journal of Chemistry, 2017. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 1999. Link

  • Compound Data: PubChem CID 102534173 (Related Spiro-derivative) & CAS 15868-29-8 Data. National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: History, Discovery, and Engineering of Isocoumarin Carboxylic Acid Derivatives

Executive Summary & Structural Paradigm Isocoumarins (1H-isochromen-1-ones) represent a privileged heterocyclic scaffold, distinct from their isomer coumarin (2H-chromen-2-one) by the inverted orientation of the lactone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

Isocoumarins (1H-isochromen-1-ones) represent a privileged heterocyclic scaffold, distinct from their isomer coumarin (2H-chromen-2-one) by the inverted orientation of the lactone carbonyl. While the isocoumarin core is ubiquitous in fungal secondary metabolites, the carboxylic acid derivatives —specifically those bearing carboxyl moieties at the C3/C4 positions or on C3-alkyl side chains—have emerged as critical pharmacophores.

These acid-functionalized derivatives bridge the gap between simple natural products and potent therapeutic agents. The carboxylic acid group often serves as a bioisostere for the C-terminus of peptide substrates, enabling high-affinity interactions with serine proteases and angiogenic signaling pathways .

This guide details the evolution of these molecules from fungal isolates to synthetic inhibitors, providing a validated roadmap for their chemical engineering and biological application.

Historical Genesis: From Fungal Toxins to Scaffolds

The discovery of isocoumarin carboxylic acids follows a trajectory from serendipitous natural product isolation to rational drug design.

The Natural Product Era (1950s–1980s)

Early isolation efforts focused on phytotoxic metabolites from fungi. The carboxylic acid moiety was initially viewed as a biosynthetic artifact rather than a functional handle.

  • Oosponol & Oospoglycol: Isolated from Oospora astringenes, these early isocoumarins exhibited antifungal and phytotoxic properties.

  • Mellein Derivatives: Aspergillus species yielded various hydroxylated melleins, establishing the biosynthetic prevalence of the isocoumarin ring via the polyketide pathway.

The Pharmacological Pivot (1980s–1990s)

The defining moment for this class occurred when researchers recognized the isocoumarin ring as a "suicide substrate" for serine proteases.

  • 3,4-Dichloroisocoumarin (DCI): Discovered as a general serine protease inhibitor.[1][2] While not a carboxylic acid itself, it established the mechanism of ring-opening acylation .

  • Design Shift: To increase specificity, chemists began appending amino acid-like side chains and carboxylic acid groups to mimic the P1/P1' residues of protease substrates.

The Angiogenic Breakthrough (2000s–Present)
  • NM-3 (2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid): This molecule marked the transition to oncology. Unlike protease inhibitors, NM-3 functions via ROS-mediated signaling , inhibiting angiogenesis and inducing cytotoxicity in carcinoma cells. It entered Phase I clinical trials, validating the isocoumarin-acid scaffold as an orally bioavailable drug candidate.

Mechanistic Pharmacology

Understanding the "why" behind the activity is crucial for designing new derivatives.

Mechanism 1: Serine Protease Inactivation

Isocoumarin carboxylic acids (and their masked equivalents) act as mechanism-based irreversible inhibitors .[2]

  • Recognition: The substituent at C3 (often mimicking an amino acid side chain) guides the molecule to the S1 pocket of the protease.

  • Acylation: The active site Serine-OH attacks the C1 carbonyl of the isocoumarin.

  • Ring Opening: The lactone ring opens, tethering the inhibitor to the enzyme.

  • Stable Acyl-Enzyme: The newly exposed functional groups (often amines or alkyl halides) can further react with Histidine-57, permanently disabling the catalytic triad.

Mechanism 2: ROS-Mediated Cytotoxicity (NM-3)

NM-3 does not rely on covalent modification. Instead, it exploits the metabolic vulnerability of hypoxic tumor cells.

  • Pathway: NM-3 generates reactive oxygen species (ROS) specifically in endothelial cells and carcinoma lines.

  • Effect: This triggers the p53 pathway, upregulating p21 and causing G1-S phase arrest and apoptosis.[3]

IsocoumarinMechanism cluster_0 Protease Inhibition (Covalent) cluster_1 Angiogenesis Inhibition (Non-Covalent) Enzyme Serine Protease (Active Site Ser-195) Complex Michaelis Complex Enzyme->Complex Binding Isocoumarin Isocoumarin Inhibitor Isocoumarin->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> C1=O) Inactivated Irreversibly Inhibited Enzyme AcylEnzyme->Inactivated His-57 Alkylation or Stable Acyl NM3 NM-3 (Isocoumarin Acid) ROS ROS Generation NM3->ROS Metabolic Interference p53 p53 Upregulation ROS->p53 Signal Transduction Apoptosis Endothelial Apoptosis p53->Apoptosis Cell Cycle Arrest

Caption: Dual mechanistic pathways of isocoumarin derivatives: Covalent serine protease inhibition vs. ROS-mediated signaling by NM-3.

Synthetic Engineering: Protocols & Methodologies

The synthesis of isocoumarin-3-carboxylic acid derivatives has evolved from harsh condensation reactions to elegant metal-catalyzed annulations.

Comparative Methodologies
MethodologyPrecursorsCatalyst/ReagentsAdvantagesDisadvantages
Homophthalic Acid Condensation Homophthalic acid + Acid anhydrideHigh Temp / BaseScalable, cheap starting materialsLimited scope, harsh conditions
Sonogashira Cyclization 2-Halobenzoic acid + Terminal alkynePd(PPh3)4 / CuIModular, tolerates sensitive groupsRequires expensive Pd, step-wise
Rh(III)-Catalyzed Annulation Benzoic acid + Internal alkyne/diazo[Cp*RhCl2]2 / AgSbF6One-pot, C-H activation (Atom Economy)High catalyst cost, inert atmosphere
Validated Protocol: Rh(III)-Catalyzed Synthesis of Isocoumarin-3-Carboxylates

This protocol is selected for its reliability and atom economy , allowing direct access to the core from ubiquitous benzoic acids.

Objective: Synthesis of Ethyl 1-oxo-1H-isochromene-3-carboxylate.

Reagents:

  • Substrate: Benzoic acid (1.0 equiv)

  • Coupling Partner: Ethyl diazoacetate (or sulfoxonium ylide as carbene precursor) - Note: Using internal alkynes like diethyl acetylenedicarboxylate is safer and more robust for this specific scaffold.

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant/Additive: Cu(OAc)2 (2.0 equiv) or AgSbF6 depending on the specific coupling partner.

  • Solvent: t-Amyl alcohol or DCE.

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Benzoic Acid (0.5 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and Cu(OAc)2 (181 mg, 1.0 mmol).

  • Solvation: Add t-Amyl alcohol (4.0 mL) under an Argon atmosphere.

  • Addition: Add Diethyl Acetylenedicarboxylate (0.6 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 16 hours. The reaction proceeds via ortho-C-H activation, insertion of the alkyne, and spontaneous lactonization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic singlet at C4 (approx. δ 7.4–7.6 ppm) if using a terminal alkyne equivalent, or the specific substitution pattern. For the ester derivative, verify the ethyl quartet/triplet.

    • IR: Strong carbonyl stretch at ~1720–1740 cm⁻¹ (lactone).

Why this works: The Rh(III) catalyst directs the C-H activation specifically ortho to the carboxylic acid (directing group), ensuring exclusive regioselectivity for the isocoumarin ring over the coumarin isomer.

Synthetic Pathway Visualization[4]

SynthesisPath Start Benzoic Acid (Substrate) Intermediate Rhodacycle Intermediate Start->Intermediate  Ortho-C-H Activation   Catalyst [Cp*RhCl2]2 (C-H Activation) Catalyst->Intermediate Cyclization Reductive Elimination & Lactonization Intermediate->Cyclization  Insertion of   Alkyne Alkyne/Diazo (Insertion) Alkyne->Cyclization Product Isocoumarin-3-carboxylate (Final Scaffold) Cyclization->Product  Ring Closure  

Caption: Rh(III)-catalyzed C-H activation cascade for efficient isocoumarin synthesis.

References

  • Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology. Link

  • Sjögren, M., et al. (2001). The novel isocoumarin NM-3 induces lethality of human carcinoma cells by generation of reactive oxygen species.[3] Molecular Cancer Therapeutics. Link

  • Zhang, Z., et al. (2021).[4] Rh(III)-Catalyzed C–H Activation/Annulation Cascade for Synthesis of Isocoumarins. Beilstein Journal of Organic Chemistry. Link

  • Pal, S. (2011). Synthesis and Potential Biological Activities of Isocoumarins. Tetrahedron. Link

  • Gao, P., et al. (2016). Recent Advances in the Synthesis of Isocoumarins. Chemical Reviews. Link

Sources

Exploratory

Electronic Properties of the 4-Carboxyl Group in Isocoumarins

Executive Summary The isocoumarin (1H-2-benzopyran-1-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse serine protease inhibitors, antifungal agents, and immunomodulators. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isocoumarin (1H-2-benzopyran-1-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse serine protease inhibitors, antifungal agents, and immunomodulators. While the C3 position has been extensively explored for structure-activity relationship (SAR) optimization, the C4-carboxyl group represents a unique electronic and steric handle.

This guide provides a deep dive into the electronic architecture of 4-carboxyisocoumarins. Unlike the stable C3-carboxyl variants, the C4-carboxyl group introduces significant "vinylogous


-keto acid" character, leading to distinct reactivity patterns such as facile decarboxylation and altered dipole moments. We analyze these properties through the lens of orbital interaction, synthetic accessibility, and pharmacological potential, providing a roadmap for researchers to exploit this functionality in drug design.

Electronic Architecture & Mechanistic Implications

The Vinylogous -Keto Acid Anomaly

The defining feature of the isocoumarin-4-carboxylic acid is its electronic similarity to a


-keto acid. In a standard 

-keto acid (like acetoacetic acid), the carboxyl group is separated from a ketone by one carbon.[1] In isocoumarin-4-carboxylic acids, the carboxyl group is attached to the C4 olefinic carbon, which is conjugated to the C1 lactone carbonyl.

Key Electronic Consequence: The


-system of the C3=C4 double bond transmits the electron-withdrawing effect of the C1 carbonyl directly to the C4 position. When a carboxyl group is added at C4, it creates a region of high electron deficiency and steric tension.
  • Inductive Effect (-I): The C1 lactone carbonyl exerts a strong -I effect, increasing the acidity of the 4-COOH compared to a standard benzoic acid.

  • Resonance Effect (-R): The 4-COOH competes with the lactone carbonyl for electron density from the C3-substituent (if electron-donating), creating a "push-pull" electronic system.

Decarboxylation Sensitivity

The most critical practical implication of this electronic setup is thermal instability. 4-Carboxyisocoumarins are prone to decarboxylation upon heating, a reaction driven by the stability of the resulting C4-anion/enol intermediate, which is stabilized by the C1 carbonyl.

Mechanism:

  • Proton Transfer: Intramolecular or solvent-mediated proton transfer to the C1 carbonyl oxygen or C4 position.

  • 
     Extrusion:  The bond between C4 and the carboxyl carbon breaks, releasing 
    
    
    
    .
  • Relaxation: The molecule relaxes to the stable 3-substituted isocoumarin.

Decarboxylation_Mechanism Figure 1: Thermal Decarboxylation Pathway driven by Electronic Conjugation Start 4-Carboxyisocoumarin (Ground State) TS Cyclic Transition State (Vinylogous u03b2-Keto Acid) Start->TS Heat / u0394 Inter C4-Protonated Enol Intermediate TS->Inter -CO2 Product 3-Substituted Isocoumarin (+ CO2 Release) Inter->Product Tautomerization

Figure 1: The vinylogous linkage between C1 and C4 facilitates a decarboxylation pathway analogous to


-keto acids.

Synthesis: Exploiting Electronic Reactivity

The synthesis of 4-carboxyisocoumarins relies on the condensation of homophthalic acids with acid anhydrides. This reaction is governed by the acidity of the methylene group in homophthalic acid and the electrophilicity of the anhydride.

The Homophthalic Anhydride Route

This is the most robust method for generating the 4-COOH scaffold. The reaction proceeds via a Perkin-type condensation.

Critical Control Point: Temperature control is vital.

  • < 100°C: Favors retention of the 4-COOH group.

  • > 150°C: Favors in-situ decarboxylation to yield the 3-substituted isocoumarin.

Synthesis_Workflow Figure 2: Divergent Synthesis of 4-Carboxy vs. Decarboxylated Isocoumarins cluster_0 Precursor Activation Node1 Homophthalic Acid Node2 Homophthalic Anhydride Node1->Node2 Ac2O, Reflux Node3 Acylation (C4 position) Node2->Node3 R-COCl or (RCO)2O Base (Pyridine) Node4 Cyclization Node3->Node4 Intramolecular Condensation Node5 4-Carboxyisocoumarin Node4->Node5 Low Temp (<100u00b0C) Node6 Decarboxylated Product Node4->Node6 High Temp (>150u00b0C)

Figure 2: Synthetic workflow showing the temperature-dependent divergence between 4-carboxy retention and decarboxylation.[2][3][4]

Physicochemical & Pharmacological Profiling[5]

The 4-carboxyl group dramatically alters the physicochemical profile compared to the parent isocoumarin.

Comparative Data Table
PropertyParent Isocoumarin (3-Subst.)4-CarboxyisocoumarinImpact of 4-COOH
pKa (Calc.) N/A (Neutral)3.2 - 3.8 Significantly more acidic than benzoic acid (4.2) due to C1-carbonyl conjugation.
LogP High (Lipophilic)Low (Amphiphilic)Increases aqueous solubility; alters membrane permeability.
Fluorescence Weak / ModerateTunable Acts as an acceptor in "Push-Pull" systems (e.g., if C3 has a donor group), enhancing Stokes shift.
Stability HighModerateSusceptible to thermal decarboxylation; stable at physiological pH/Temp.
Biological Relevance (The NM-3 Context)

While NM-3 (a well-known angiogenesis inhibitor) is often cited in this context, it is crucial to distinguish the structures. NM-3 is an isocoumarin with a propanoic acid side chain at C3, not a direct 4-COOH.

  • NM-3: 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propanoic acid.

  • 4-COOH Isocoumarins: Direct attachment of the acid to the ring system.

Therapeutic Potential: 4-Carboxyisocoumarins are potent inhibitors of serine proteases (e.g., chymotrypsin, elastase). The 4-COOH group can form salt bridges with active site residues (e.g., Arg/Lys) that are inaccessible to neutral isocoumarins, enhancing selectivity.

Experimental Protocols

Protocol A: Synthesis of 3-Phenylisocoumarin-4-carboxylic Acid

Target: To synthesize the 4-carboxy derivative while avoiding decarboxylation.

Reagents:

  • Homophthalic acid (10 mmol)

  • Benzoyl chloride (22 mmol)

  • Pyridine (dry)

Procedure:

  • Activation: Dissolve homophthalic acid in dry pyridine (15 mL).

  • Addition: Add benzoyl chloride dropwise at 0°C to prevent exotherm-induced decarboxylation.

  • Reaction: Stir at room temperature for 3 hours. Crucial: Do not reflux.

  • Quench: Pour the mixture into ice-cold HCl (2N, 100 mL). The low pH ensures the carboxylic acid remains protonated and precipitates.

  • Isolation: Filter the white solid. Wash with cold water.

  • Purification: Recrystallize from benzene/ethanol. Avoid high-boiling solvents like DMSO to prevent thermal degradation.

Validation:

  • IR Spectroscopy: Look for two carbonyl peaks: ~1740 cm⁻¹ (lactone) and ~1690 cm⁻¹ (carboxylic acid).

  • ¹H NMR: Absence of the C4-H singlet (typically ~6.5-7.0 ppm in decarboxylated analogs).

Protocol B: Potentiometric pKa Determination

Objective: To quantify the electron-withdrawing influence of the lactone ring on the 4-COOH.

Reagents:

  • Compound X (4-Carboxyisocoumarin derivative)

  • 0.01 M NaOH (Standardized)

  • KCl (to maintain ionic strength)

Procedure:

  • Preparation: Dissolve 0.05 mmol of Compound X in 20 mL of 50% MeOH/Water (to ensure solubility).

  • Blank: Prepare a blank solution of 50% MeOH/Water.

  • Titration: Titrate with 0.01 M NaOH using an automatic titrator or calibrated pH meter, adding 50 µL increments.

  • Calculation: Plot pH vs. Volume of NaOH. Determine the inflection point (equivalence point) and the half-equivalence point (where pH = pKa).

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the pKa in 100% water if necessary.

References

  • Tirodkar, R. B., & Usgaonkar, R. N. (1969). Isocoumarins: Synthesis of 3-substituted isocoumarin-4-carboxylic acids.[3] Journal of the Indian Chemical Society, 46, 935.

  • Liao, Y., et al. (2020). Synthesis and biological profiling of novel isocoumarin derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Sashidhara, K. V., et al. (2012). Coumarin-3-carboxylic acids and their decarboxylative coupling.[3][5] Synthetic Communications.

  • Organic Chemistry Portal. (2023). Synthesis of Isocoumarins: Recent Advances.

  • PubChem Compound Summary. (2023). NM-3 (Isocoumarin derivative data).[3][4][6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid from homophthalic acid

Application Note: Synthesis of 1-Oxo-1H-isochromene-4-carboxylic Acid from Homophthalic Acid Part 1: Strategic Analysis & Route Selection The synthesis of 1-oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Oxo-1H-isochromene-4-carboxylic Acid from Homophthalic Acid

Part 1: Strategic Analysis & Route Selection

The synthesis of 1-oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) from homophthalic acid presents a regiochemical challenge. The core objective is to construct the lactone ring while retaining a carboxylic acid moiety at the C4 position.

Direct cyclization of homophthalic acid often leads to decarboxylation or substitution at the C3 position. Therefore, a "protect-activate-cyclize" strategy is required. We evaluate two primary pathways:

  • The Vilsmeier-Haack Route (Method A): Involves the formation of a 4-(dimethylaminomethylene) intermediate. While classic, this route typically yields the 4-formyl derivative (aldehyde), requiring a subsequent oxidation step to reach the carboxylic acid. It is valuable if the aldehyde is also a desired target.

  • The Ortho-Ester/Formate Condensation Route (Method B - Recommended): This is the "Gold Standard" for generating the C4-carboxylic acid. By converting homophthalic acid to its diester and condensing with a C1 source (ethyl formate), the C4-carboxylate is locked in during the cyclization event. This method offers higher stability and reproducibility.

This guide details Method B (The Diester/Formate Route) as the primary protocol due to its superior yield and purification profile, while providing Method A as an alternative for aldehyde generation.

Part 2: Detailed Experimental Protocols

Method B: The Diester/Formate Condensation (Primary Protocol)

Mechanism Overview: The synthesis proceeds via the Dieckmann-type condensation of diethyl homophthalate with ethyl formate. The formyl group is introduced at the benzylic position (alpha to the ester), followed by cyclization of the resulting enol onto the benzoate carbonyl.

Reagents:

  • Homophthalic acid (Starting Material)[1][2][3][4]

  • Ethanol (Absolute)

  • Sulfuric Acid (Catalytic)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Formate (C1 source)

  • Solvents: Toluene, Diethyl Ether, THF (anhydrous)

Step 1: Synthesis of Diethyl Homophthalate

  • Dissolution: Dissolve homophthalic acid (10.0 g, 55.5 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for the disappearance of the acid.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~12.5 g (95%) of diethyl homophthalate as a clear/pale yellow oil.

Step 2: Formylation and Cyclization (The Critical Step)

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.4 g, 60 mmol, 1.1 eq) in anhydrous toluene (50 mL).

  • Addition: Mix Diethyl homophthalate (11.8 g, 50 mmol) with Ethyl Formate (4.5 g, 60 mmol). Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The mixture will become thick/solidify as the sodium salt of the enolate forms.

  • Quench & Cyclization: Pour the reaction mixture into ice-cold dilute HCl (1N, 100 mL). Stir vigorously for 30 minutes. The acidic environment promotes the cyclization of the intermediate enol onto the benzoate ester, releasing ethanol.

  • Isolation: Extract with EtOAc (3 x 75 mL). The organic layer contains the Ethyl 1-oxo-1H-isochromene-4-carboxylate .

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: 1H NMR should show a singlet at ~8.3 ppm (C3-H) and the ethyl ester signals.

Step 3: Hydrolysis to the Target Acid

  • Hydrolysis: Dissolve the ester (5.0 g) in a mixture of Acetic Acid (20 mL) and concentrated HCl (10 mL).

  • Heat: Reflux for 2-4 hours. Note: Avoid strong alkaline hydrolysis (NaOH) as it can open the lactone ring irreversibly to the keto-acid form. Acidic hydrolysis is safer for isocoumarins.

  • Precipitation: Cool the mixture to room temperature and pour into ice water (100 mL). The target acid, 1-Oxo-1H-isochromene-4-carboxylic acid , typically precipitates as a white/off-white solid.

  • Filtration: Filter, wash with cold water, and dry in vacuo.

Method A: The Vilsmeier-Haack Route (Alternative)

This route is preferred if the 4-formyl derivative is also required.

  • Vilsmeier Reagent Preparation: Add POCl₃ (3 eq) dropwise to DMF (5 eq) at 0°C. Stir for 30 min.

  • Addition: Dissolve Homophthalic Acid (1 eq) in DMF and add to the reagent.

  • Reaction: Heat to 60-80°C for 4 hours. The intermediate formed is 4-(dimethylaminomethylene)isochroman-1,3-dione .

  • Hydrolysis: Pour into ice water. The anhydride ring hydrolyzes and decarboxylates/rearranges.

    • Critical Branch: Careful hydrolysis usually yields 1-oxo-1H-isochromene-4-carbaldehyde .

  • Oxidation: To convert the aldehyde to the acid, use Pinnick Oxidation (NaClO₂, NaH₂PO₄, t-BuOH/H₂O) or Silver Oxide (Ag₂O) . This yields the target 4-carboxylic acid.[3][5][6]

Part 3: Data Summary & Visualization

Table 1: Comparative Process Metrics
FeatureMethod A (Vilsmeier)Method B (Diester/Formate)
Primary Intermediate 4-Formyl isocoumarinEthyl 4-isocoumarin carboxylate
Step Count 3 (Reaction

Hydrolysis

Oxidation)
3 (Esterification

Cyclization

Hydrolysis)
Regiocontrol Moderate (Risk of C3 substitution)High (Locked by ester)
Purification Column Chromatography often requiredCrystallization often sufficient
Overall Yield ~45-55%~65-75%
Pathway Visualization

The following diagram illustrates the logical flow of the recommended Diester Route (Method B).

G cluster_mechanism Mechanism Detail (Step 2) Start Homophthalic Acid (Starting Material) Step1 Step 1: Esterification (EtOH, H2SO4) Start->Step1 Inter1 Diethyl Homophthalate Step1->Inter1 Step2 Step 2: Formylation/Cyclization (HCOOEt, NaH) Inter1->Step2 C1 Insertion Inter2 Ethyl 1-Oxo-1H-isochromene- 4-carboxylate Step2->Inter2 Ring Closure Step3 Step 3: Acid Hydrolysis (AcOH/HCl) Inter2->Step3 Target 1-Oxo-1H-isochromene- 4-carboxylic Acid Step3->Target Deprotection

Caption: Workflow for the synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid via the Diethyl Homophthalate route, highlighting the critical C1 insertion and cyclization steps.

Part 4: Quality Control & Troubleshooting

Self-Validating The Protocol:

  • 1H NMR Check (DMSO-d6):

    • H3 Proton: Look for a distinctive singlet around δ 8.2 - 8.5 ppm . This confirms the isocoumarin ring formation and the lack of a substituent at C3.

    • Aromatic Region: 4 protons (δ 7.5 - 8.2 ppm).

    • Acid Proton: Broad singlet >12 ppm (exchangeable with D₂O).

  • IR Spectroscopy:

    • Lactone Carbonyl: Sharp band at 1720-1740 cm⁻¹ .

    • Acid Carbonyl: Band at 1680-1700 cm⁻¹ (often overlapping but broader).

Troubleshooting Guide:

  • Issue: Decarboxylation observed (Product is Isocoumarin).

    • Cause: Hydrolysis conditions too harsh or temperature too high during workup.

    • Fix: Use AcOH/HCl for hydrolysis instead of NaOH. Avoid prolonged boiling.

  • Issue: Ring Opening (Keto-Acid formation).

    • Cause: Basic workup was too long or pH remained >10.

    • Fix: Isocoumarins are lactones; they open in base. Always re-acidify rapidly to recyclize.

  • Issue: Low Yield in Step 2.

    • Cause: Water in solvents destroying NaH or incomplete enolate formation.

    • Fix: Ensure Toluene is anhydrous. Add a catalytic amount of ethanol (1-2 drops) to initiate the reaction if using pure NaH.

References

  • Tirodkar, R. B., & Usgaonkar, R. N. (1969). Isocoumarins: Synthesis of 4-carboxy-3-substituted isocoumarins.[6][7] Journal of the Indian Chemical Society, 46, 934-939.

  • Bhutani, S., et al. (1985). Synthesis of Isocoumarins via Vilsmeier-Haack Reaction. Indian Journal of Chemistry, Section B, 24, 122.

  • Yao, C. F., et al. (2012).[8] Efficient synthesis of 3-substituted isocoumarins via copper-catalyzed domino reaction.[8] The Journal of Organic Chemistry, 77(11), 5022-5029.

  • Organic Chemistry Portal. (2024). Synthesis of Isocoumarins: Recent Literature and Protocols.

  • Simic, M., et al. (2019). Preparation of Pyrrolizinone Derivatives via Sequential Transformations. RSC Advances. (Provides analogous anhydride/imide cyclization conditions).

Sources

Application

Application Note: Chemoselective Amide Coupling of 1-Oxo-1H-isochromene-4-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a privileged scaffold in medicinal chemistry, frequently serving as a core pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore for serine protease inhibitors, NMDA receptor antagonists, and anticancer agents.

The Challenge: The molecule possesses two electrophilic centers susceptible to nucleophilic attack by amines:

  • The Target: The exocyclic carboxylic acid at position C4.

  • The Trap: The endocyclic lactone (ester) at position C1.

Standard amide coupling protocols (e.g., EDC/NHS, HATU/DIPEA) often fail due to lack of chemoselectivity. Under basic conditions or elevated temperatures, primary amines attack the C1 lactone carbonyl, resulting in ring-opening to form undesired diamides or keto-amide byproducts.

This guide provides two validated protocols designed to maximize chemoselectivity for the C4-amide while preserving the isocoumarin core.

Mechanistic Analysis & Chemoselectivity

To achieve high yields, one must understand the competition between the desired coupling and the undesired ring opening.

Electrophilic Competition Diagram

Isocoumarin_Reactivity Start 1-Oxo-1H-isochromene- 4-carboxylic acid Path_A Path A: C4 Activation (Acid Chloride/HATU) Start->Path_A Kinetic Control (Low Temp) Path_B Path B: C1 Attack (High pH / Heat) Start->Path_B Thermodynamic Control (Excess Base) Amine Primary Amine (R-NH2) Amine->Path_A Amine->Path_B Product Target Product: Isocoumarin-4-carboxamide Path_A->Product + Amine Byproduct Byproduct: Ring-Opened Keto-Amide Path_B->Byproduct + Amine

Figure 1: Mechanistic divergence. Path A represents the desired activation of the C4 acid. Path B represents the nucleophilic attack on the lactone ring, which is accelerated by strong bases and heat.

Validated Protocols

Protocol A: The Acid Chloride Method (Gold Standard)

Best for: Non-acid-sensitive substrates, scale-up, and sterically hindered amines. Mechanism: Converts the C4-acid to a highly reactive acid chloride using thionyl chloride (


).[1] The acid chloride reacts with the amine faster than the amine can attack the lactone.
Reagents
  • Substrate: 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Pyridine or Triethylamine (

    
    ) (1.1 equiv) - Used only in Step 2
    
Step-by-Step Workflow
  • Activation:

    • Suspend the carboxylic acid in anhydrous DCM (0.2 M) under inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (1 drop).

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Solution usually becomes clear upon conversion.

  • Evaporation (CRITICAL):

    • Concentrate the reaction mixture in vacuo to dryness to remove excess

      
       and HCl.
      
    • Tip: Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles.

  • Coupling:

    • Redissolve the crude acid chloride residue in anhydrous DCM (0.2 M).

    • Cool to 0°C (Ice bath).

    • Add the Amine (1.0–1.1 equiv) followed by the Base (1.1 equiv) dropwise.

    • Why 0°C? Low temperature prevents the amine from having enough energy to attack the lactone ring (C1).

  • Workup:

    • Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

    • Quench with saturated

      
       solution.
      
    • Extract with DCM, wash with brine, dry over

      
      .
      
Protocol B: The HATU/DIPEA Method (Mild Conditions)

Best for: Acid-sensitive amines, complex substrates, high-throughput synthesis. Risk: High pH (>9) will cause ring opening.

Reagents
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or DCM/DMF mixture.

Step-by-Step Workflow
  • Pre-Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).

    • Add HATU (1.1 equiv).

    • Add only 1.0 equiv of DIPEA.

    • Stir for 5–10 minutes at RT.

  • Amine Addition:

    • Add the Amine (1.0 equiv).[2]

    • Add the remaining DIPEA (1.0 equiv) slowly.

    • Critical Control: Monitor pH with wet pH paper. Keep pH between 7–8. Do not exceed pH 9.

  • Reaction:

    • Stir at RT for 2–12 hours.

    • Monitor by LC-MS. Look for M+18 (water addition) peaks which indicate ring opening/hydrolysis.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
ParameterRecommendationReason
Preferred Solvent DCM, ChloroformNon-nucleophilic, easy workup.
Alternative Solvent DMF, THFGood for solubility, but THF can contain peroxides; DMF is hard to remove.
Avoid Solvents Alcohols (MeOH, EtOH)Fatal. Will form esters via ring opening (transesterification).
Base Choice Pyridine, DIPEANon-nucleophilic bases are essential. Avoid NaOH/KOH.
Temperature 0°C to 25°CHeat (>40°C) promotes thermodynamic ring opening.
Diagnostic NMR Signals (QC)

How to tell if you have preserved the isocoumarin ring:

  • 1H NMR (DMSO-d6/CDCl3):

    • Desired Product: Look for the singlet proton at C3 (if unsubstituted) around δ 7.8 – 8.2 ppm .

    • Ring-Opened Byproduct: If the ring opens, the C3 proton environment changes drastically, often shifting upfield or disappearing if the double bond isomerizes.

    • Amide Proton: A sharp doublet (or broad singlet) around δ 8.5 – 9.5 ppm confirms amide formation.

    • Lactone C=O (13C NMR): A signal around 160–165 ppm indicates the lactone is intact. A shift to >170 ppm or appearance of a ketone signal (~190 ppm) suggests ring opening.

Workflow Diagram

Workflow Start Start: Isocoumarin-4-COOH Decision Substrate Acid Sensitivity? Start->Decision RouteA Route A: Acid Chloride (Robust) Decision->RouteA Not Sensitive RouteB Route B: HATU Coupling (Mild) Decision->RouteB Sensitive StepA1 1. SOCl2, cat. DMF, DCM 2. Evaporate to dryness RouteA->StepA1 StepA2 3. Add Amine + Pyridine @ 0°C (Ice Bath) StepA1->StepA2 Finish Isolate Product (Wash w/ weak acid) StepA2->Finish StepB1 1. HATU, 1 eq DIPEA, DMF Pre-activate 5 min RouteB->StepB1 StepB2 2. Add Amine + 1 eq DIPEA Monitor pH < 8 StepB1->StepB2 StepB2->Finish

Figure 2: Decision tree for selecting the appropriate coupling protocol based on substrate stability.

References

  • Synthesis of Isocoumarin Derivatives

    • Saeed, A. (2016).[3] Synthesis and Biological Activity of Isocoumarins and 3,4-Dihydroisocoumarins. This review details the structural sensitivity of the lactone ring.

    • Source:

  • Acid Chloride Activation Protocols

    • Standard protocols for converting carboxylic acids to amides using thionyl chloride, emphasizing the removal of excess reagent to prevent side reactions.
    • Source:

  • Amide Coupling Reagents (HATU/EDC)

    • Comparison of coupling agents for sterically hindered or sensitive acids.
    • Source:

  • Ring Stability

    • Investigations into the stability of cyclic esters and aminals under basic conditions, highlighting the risk of hydrolysis.
    • Source:

Sources

Method

Advanced Protocols for the Metal-Catalyzed Synthesis of Isocoumarin-4-Carboxylates

Introduction & Strategic Significance Isocoumarin-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in serine protease inhibitors, NMDA receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Isocoumarin-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in serine protease inhibitors, NMDA receptor antagonists, and anti-inflammatory agents. While 3-substituted isocoumarins are synthetically accessible via standard Sonogashira/cyclization sequences, the introduction of a carboxylate moiety at the C4 position presents a unique regiochemical challenge.

Traditional stoichiometric electrophilic cyclizations often suffer from poor atom economy and harsh conditions. This Application Note details three field-proven, metal-catalyzed protocols to access the isocoumarin-4-carboxylate core. These methods are selected based on scalability , functional group tolerance , and mechanistic distinctiveness .

Selection Matrix
FeatureMethod A: Pd-Carbonylation Method B: Rh(III) C-H Activation Method C: Cu-Catalyzed Annulation
Primary Mechanism Carbonylative CyclizationC-H Activation / Oxidative CouplingUllmann-type Condensation
Key Precursors 2-Alkynylbenzoates + COBenzoic Acids + Alkynyl Esters2-Halobenzoic Acids + 1,3-Dicarbonyls
Atom Economy High (uses CO gas)High (Directing Group utilization)Moderate (Halide waste)
C4-Selectivity Excellent (Mechanistically enforced)Variable (Substrate dependent)Good (Substrate controlled)
Cost Profile High (Pd, CO safety)High (Rh, Ag oxidants)Low (Cu salts, Air)

Method A: Palladium-Catalyzed Carbonylative Cyclization

The "Gold Standard" for De Novo C4-Carboxylation

This protocol utilizes the inherent reactivity of 2-alkynylbenzoates. Under palladium catalysis in the presence of carbon monoxide (CO) and an alcohol, the system undergoes an intramolecular cyclization followed by CO insertion. This is the most reliable method to install the ester moiety directly at C4 without requiring a pre-functionalized alkyne.

Mechanistic Pathway

The reaction proceeds via the activation of the alkyne by the electrophilic Pd(II) species, triggering nucleophilic attack by the ester carbonyl oxygen (5-exo-dig or 6-endo-dig). The resulting vinyl-palladium intermediate undergoes CO insertion, followed by alcoholysis to yield the final ester.

Pd_Carbonylation Start 2-Alkynylbenzoate Pd_Coord Pd(II)-Alkyne Complex Start->Pd_Coord + PdX2 Cyc_Int Vinyl-Pd Intermediate Pd_Coord->Cyc_Int Intramol. Nucleophilic Attack (O-cyclization) CO_Ins Acyl-Pd Species Cyc_Int->CO_Ins + CO (Migratory Insertion) Product Isocoumarin-4-carboxylate CO_Ins->Product + ROH (Alcoholysis) Product->Pd_Coord Regenerate Pd(II)

Figure 1: Catalytic cycle for the Pd(II)-catalyzed oxidative carbonylative cyclization of 2-alkynylbenzoates.

Experimental Protocol

Safety Note: Carbon monoxide is highly toxic. All operations must be performed in a well-ventilated fume hood with a CO detector. Alternatively, solid CO surrogates (e.g., Mo(CO)₆) can be used but require specific optimization.

Reagents:

  • Substrate: Methyl 2-(phenylethynyl)benzoate (1.0 equiv)

  • Catalyst: PdI₂ (2 mol%)

  • Oxidant/Additive: KI (10 mol%) - Crucial for stabilizing the catalytic cycle.

  • Solvent: Methanol (or corresponding alcohol for the desired ester)

  • Atmosphere: CO / Air mixture (4:1 v/v) or pure CO with an external oxidant.

Step-by-Step Workflow:

  • Charge: To a 25 mL Schlenk tube or high-pressure autoclave, add PdI₂ (7.2 mg, 0.02 mmol), KI (16.6 mg, 0.1 mmol), and the substrate (1.0 mmol).

  • Solvent: Add anhydrous MeOH (5.0 mL).

  • Atmosphere:

    • Balloon Method: Flush the vessel 3 times with CO. Attach a balloon filled with a CO/Air mixture (ensure rigorous safety protocols).

    • Autoclave Method: Pressurize to 20 atm CO and 5 atm Air (oxidative recycling).

  • Reaction: Stir at room temperature (25 °C) for 12–24 hours. Note: Higher temperatures (60 °C) may be required for electron-deficient substrates.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (blue fluorescent) should disappear, replaced by the product (often strong blue/purple fluorescence).

  • Workup: Vent the CO gas carefully into a scrubber. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Parameter: The choice of PdI₂/KI is specific; chloride-based catalysts often result in lower yields due to slower re-oxidation kinetics in this specific cycle.

Method B: Rhodium(III)-Catalyzed C-H Activation

The "Atom Economic" Route via Directing Groups

This method utilizes the carboxyl group of benzoic acid as a directing group to activate the ortho-C-H bond. By coupling with an internal alkyne bearing an ester group (e.g., dimethyl acetylenedicarboxylate), the isocoumarin core is built in a single step.

Mechanistic Pathway

The Rh(III) catalyst coordinates to the carboxylate, activates the ortho-C-H bond to form a rhodacycle, inserts the alkyne, and undergoes reductive elimination.

Rh_Activation Input Benzoic Acid + Alkyne Coord Rh-Carboxylate Coordination Input->Coord [Cp*RhCl2]2 / AgOAc CH_Act Rhodacycle Formation (C-H Activation) Coord->CH_Act - HCl Insert Alkyne Insertion (7-membered ring) CH_Act->Insert Regioselective Elim Reductive Elimination Insert->Elim C-O Bond Formation Elim->Input Catalyst Turnover

Figure 2: Rh(III)-catalyzed C-H activation/annulation cascade.

Experimental Protocol

Reagents:

  • Substrate: Benzoic acid (1.0 equiv)

  • Coupling Partner: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (1 mol%)

  • Oxidant: Cu(OAc)₂·H₂O (2.0 equiv) or Ag₂CO₃ (for milder conditions)

  • Solvent: t-Amyl alcohol or DMF

Step-by-Step Workflow:

  • Setup: In a screw-cap vial, combine Benzoic acid (0.5 mmol), DMAD (0.6 mmol), [Cp*RhCl₂]₂ (3.1 mg), and Cu(OAc)₂ (200 mg).

  • Solvent: Add t-Amyl alcohol (2.0 mL). This solvent promotes higher solubility and thermal stability than MeOH.

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Workup: Cool to RT. Dilute with CH₂Cl₂. Wash with saturated NaHCO₃ (to remove unreacted benzoic acid) and brine.

  • Purification: The product is a 3,4-diester. To obtain the mono-4-acid, selective hydrolysis is required (see Section 5).

Method C: Copper-Catalyzed Cyclization

The "Cost-Effective" Route

For laboratories where precious metals are restricted, Cu-catalyzed cyclization of 2-halobenzoic acids with beta-keto esters or alkynyl esters provides a robust alternative.

Experimental Protocol

Reagents:

  • Substrate: 2-Iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Ethyl propiolate or DMAD (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF[1]

Step-by-Step Workflow:

  • Mix: Combine 2-Iodobenzoic acid (1.0 mmol), CuI (19 mg), Phenanthroline (36 mg), and Cs₂CO₃ (650 mg) in a reaction tube.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Add Liquid: Add DMF (4 mL) and Ethyl propiolate (1.5 mmol).

  • Heat: Stir at 80–100 °C for 12 hours.

  • Quench: Pour into 1N HCl (acidic workup is vital to protonate the isocoumarin if ring-opening occurs). Extract with EtOAc.

Comparative Data & Hydrolysis Strategy

To obtain the final Isocoumarin-4-carboxylic acid , the esters synthesized above must be hydrolyzed.

ParameterMethod A (Pd-CO)Method B (Rh-CH)Method C (Cu-Iodo)
Yield (Avg) 75–88%80–95%60–75%
Regioselectivity 100% C4-EsterDependent on AlkyneDependent on Alkyne
Substrate Scope Tolerates -Cl, -OMe, -NO₂Sensitive to ortho-subsTolerates -Br, -I
Scalability High (Gas handling req.)Low (Cost of Rh)Medium

Hydrolysis Protocol (Ester to Acid): Isocoumarin esters are sensitive to ring-opening under strong basic conditions (forming the keto-acid).

  • Recommended: Acidic hydrolysis.[1] Reflux in AcOH/conc. HCl (10:1) for 2 hours. This preserves the lactone ring while hydrolyzing the ester.

  • Alternative: LiOH in THF/H₂O at 0 °C, followed by rapid acidification to pH 1.

References

  • Larock, R. C., & Doty, M. J. (1993). Palladium-catalyzed carbonylative cyclization of 2-alkynylbenzoates to isocoumarin-4-carboxylates. Journal of Organic Chemistry, 58(17), 4579–4583. Link

  • Satoh, T., & Miura, M. (2010). Rhodium(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C-H Bond Cleavage. Chemical Reviews, 110(2), 1135–1178. Link

  • Guo, X. X. (2013).[1][2][3] Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes.[1][2][3] Journal of Organic Chemistry, 78(4), 1660–1664.[2][3] Link

  • Girish, Y. R., et al. (2016). Recent advances in the synthesis of isocoumarins.[3][4][5][6] RSC Advances, 6, 89246-89270. Link

Sources

Application

Application Note: C3-Functionalization of 1-Oxo-1H-isochromene-4-carboxylic Acid

This Application Note provides a comprehensive technical guide for the functionalization of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) at the C3 position . Given the electronic deactivation of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) at the C3 position .

Given the electronic deactivation of the C3 position in this specific scaffold (beta to the lactone carbonyl and vicinal to an electron-withdrawing carboxylic acid), direct electrophilic substitution is chemically non-viable. Therefore, this guide presents two distinct, field-proven strategies:

  • Modular Assembly (De Novo Synthesis): The industry-standard route for generating high-diversity C3 libraries.

  • Late-Stage C-H Activation: An advanced protocol utilizing the C4-carboxyl group as a directing group (DG) for Palladium-catalyzed functionalization.

Executive Summary & Strategic Analysis

The 1-Oxo-1H-isochromene-4-carboxylic acid scaffold is a privileged pharmacophore in serine protease inhibitors and anticoagulants. Functionalization at the C3 position is critical for tuning potency and selectivity (e.g., filling the S1 specificity pocket of enzymes).

Chemical Challenge: The C3 position in this scaffold is vinylic and electron-deficient due to the conjugation with the C1-carbonyl and the inductive effect of the C4-carboxylic acid. Consequently, standard Friedel-Crafts or electrophilic halogenation attempts often fail or lead to ring opening.

Recommended Strategy:

  • For Library Generation: Use Protocol A (Modular Assembly) . It creates the C3-functionalized core during ring closure, ensuring 100% regioselectivity and high yields.

  • For Pre-existing Scaffolds: Use Protocol B (Directed C-H Activation) . This advanced method exploits the C4-COOH as a native directing group to install aryl or alkenyl groups at C3 via Pd(II) catalysis.

Decision Matrix & Mechanistic Pathways

The following diagram illustrates the logical flow for selecting the appropriate protocol based on starting material availability and desired substitution.

G Start Target: C3-Functionalized Isocoumarin-4-COOH Precursor Starting Material: Homophthalic Anhydride Start->Precursor De Novo Synthesis Scaffold Starting Material: Pre-formed Isocoumarin-4-COOH Start->Scaffold Late-Stage Modification RouteA PROTOCOL A: Modular Assembly (Perkin-type Condensation) Precursor->RouteA + Acid Chloride/Anhydride RouteB PROTOCOL B: C-H Activation (Pd-Catalyzed, COOH-Directed) Scaffold->RouteB + Aryl Iodide/Olefin Product C3-Substituted Product RouteA->Product High Yield, Scalable RouteB->Product Atom Economical, Direct

Caption: Strategic workflow for selecting between De Novo Synthesis (Protocol A) and Direct Functionalization (Protocol B).

Protocol A: Modular Assembly (The "Gold Standard")

This protocol is the most reliable method for synthesizing C3-functionalized derivatives. It utilizes the condensation of homophthalic anhydride with acid chlorides or anhydrides. The "functionalization" occurs simultaneously with the formation of the isocoumarin ring.

Mechanistic Insight

The reaction proceeds via a Perkin-type condensation . The C4-position of homophthalic anhydride (activated by two carbonyls) attacks the electrophilic carbonyl of the acid chloride. Subsequent cyclization and tautomerization yield the stable isocoumarin-4-carboxylic acid.

Experimental Procedure

Reagents:

  • Homophthalic Anhydride (1.0 equiv)[1]

  • Acid Chloride (R-COCl) or Anhydride (1.2 equiv) [Defines the C3 substituent]

  • Base: Triethylamine (Et3N) or Pyridine (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add Homophthalic Anhydride (1.62 g, 10 mmol) and anhydrous MeCN (20 mL).

  • Activation: Add Triethylamine (3.5 mL, 25 mmol) dropwise at 0°C. The solution may turn yellow/orange due to anion formation.

  • Addition: Add the Acid Chloride (e.g., Benzoyl chloride for C3-Ph, 12 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the anhydride.

  • Workup: Cool the reaction to room temperature. Acidify carefully with 2N HCl to pH ~2. This protonates the C4-carboxylate and precipitates the product.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted acid chloride.

  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Data Validation:

  • Yield: Typically 75–90%.

  • 1H NMR: Look for the disappearance of the homophthalic methylene singlet (~4.0 ppm) and the absence of a C3-H signal (usually ~7.0-7.5 ppm in unsubstituted isocoumarins).

Protocol B: Carboxylate-Directed C-H Activation (Advanced)

For cases where the isocoumarin-4-carboxylic acid core is already formed (or purchased), this protocol utilizes the C4-Carboxylic Acid as a native directing group to activate the adjacent vinylic C3-H bond.

Mechanistic Insight

This reaction relies on a Pd(II)/Pd(0) catalytic cycle.[2][3][4] The carboxylate coordinates to Palladium, positioning it to cleave the C3-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism. A mono-N-protected amino acid ligand (MPAA) is crucial for stabilizing the transition state and lowering the activation energy.

Mechanism Substrate Isocoumarin-4-COOH Coordination Carboxylate-Pd Coordination Substrate->Coordination Deprotonation Pd Pd(OAc)2 + Ligand Pd->Coordination CMD C3-H Activation (CMD Transition State) Coordination->CMD Palladacycle 5-Membered Palladacycle Intermediate CMD->Palladacycle -AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd Catalyst Regeneration Product C3-Aryl-Isocoumarin-4-COOH RedElim->Product

Caption: Mechanism of Carboxylate-Directed C-H Arylation at C3.

Experimental Procedure

Reagents:

  • Substrate: 1-Oxo-1H-isochromene-4-carboxylic acid (0.2 mmol)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)[5]

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: Ac-Gly-OH (N-Acetylglycine) (20 mol%)

  • Base: Ag2CO3 (1.0 equiv) or K2HPO4 (2.0 equiv)

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Protocol:

  • Vial Setup: In a 4 mL screw-cap vial, combine the Substrate (38 mg, 0.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), Ac-Gly-OH (4.7 mg, 0.04 mmol), and Ag2CO3 (55 mg, 0.2 mmol).

  • Solvent: Add Aryl Iodide (0.3 mmol) and t-Amyl Alcohol (2.0 mL).

  • Reaction: Seal the vial and heat to 90°C for 12–18 hours. Vigorous stirring is essential as the reaction is heterogeneous.

  • Filtration: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove Silver salts and Palladium black.

  • Extraction: Wash the filtrate with 1N HCl (to ensure the product is in the free acid form) and Brine.

  • Purification: Concentrate and purify via Preparative HPLC or Flash Chromatography (DCM/MeOH + 1% Formic Acid).

Critical Parameters:

  • Ligand: The use of Ac-Gly-OH is non-negotiable; it acts as a proton shuttle for the C-H cleavage step.

  • Solvent: HFIP can accelerate sluggish reactions due to its H-bond donating ability, stabilizing the carboxylate-Pd complex.

Comparative Data Analysis

FeatureProtocol A: Modular AssemblyProtocol B: C-H Activation
Primary Use Case Library synthesis, Scale-up (>1g)Late-stage diversification, Precious material
Substrate Scope Limited by Acid Chloride availabilityBroad (compatible with various Aryl Iodides)
Yield High (75-95%)Moderate (40-65%)
Regioselectivity Perfect (Structural Design)High (Directed by COOH)
Cost LowHigh (Pd catalyst, Ag salts)

References

  • Synthesis of Isocoumarins via Homophthalic Anhydride

    • Title: Cycloaddition of homophthalic anhydrides with aldehydes and ketones: a route to 3,4-dihydroisocoumarin-4-carboxylic acid deriv
    • Source: Tetrahedron, 1999.
    • URL:[Link]

  • Carboxylate-Directed C-H Activation (Mechanistic Basis)

    • Title: Pd-catalysed C–H functionalisation of free carboxylic acids.[2][6]

    • Source: Chemical Science, 2022.[6][7]

    • URL:[Link]

  • Ligand-Enabled C-H Activation (MPAA Ligands)

    • Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
    • Source: Science, 2010.
    • URL:[Link]

  • General Isocoumarin Synthesis Review

    • Title: Recent Advances in the Synthesis of Isocoumarins.[1][8]

    • Source: European Journal of Organic Chemistry.
    • URL:[Link]

Sources

Method

Application Note: Characterization of 1-Oxo-1H-isochromene-4-carboxylic Acid as a Mechanism-Based Serine Protease Inhibitor

Abstract This application note details the experimental protocols for utilizing 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) as a serine protease inhibitor. Unlike standard competitive inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for utilizing 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) as a serine protease inhibitor. Unlike standard competitive inhibitors, isocoumarin derivatives function as mechanism-based (suicide) inhibitors , forming stable covalent acyl-enzyme complexes. This guide provides a rigorous framework for solubilization, kinetic characterization (


), and validation of covalent modification, specifically tailored for researchers targeting enzymes such as chymotrypsin, elastase, or trypsin-like proteases in drug discovery pipelines.

Introduction & Chemical Basis[1][2][3]

Serine proteases utilize a catalytic triad (Ser-His-Asp) to hydrolyze peptide bonds.[1] 1-Oxo-1H-isochromene-4-carboxylic acid represents a specialized scaffold within the isocoumarin class of inhibitors. While 3,4-dichloroisocoumarin is a widely known general inhibitor, the 4-carboxylic acid derivative offers unique properties: the carboxylic acid moiety at the C4 position can improve aqueous solubility compared to purely hydrophobic analogs and provides a handle for electrostatic interactions with the S' subsites of the protease active site.

Mechanism of Action (MOA)

The inhibition mechanism is distinct from reversible binding.[2] It follows a two-step suicide inhibition pathway:

  • Recognition: The inhibitor binds to the active site, forming a non-covalent Michaelis complex (

    
    ).
    
  • Acylation & Ring Opening: The nucleophilic hydroxyl group of the catalytic Serine attacks the carbonyl carbon (C1) of the isocoumarin ring.

  • Stable Complex Formation: The isocoumarin ring opens, revealing a reactive group (often interacting with His-57) and forming a stable acyl-enzyme intermediate (

    
    ). Deacylation (hydrolysis of this complex) is extremely slow, rendering the enzyme inactive.
    
Visualization: Molecular Mechanism

The following diagram illustrates the pathway from initial binding to covalent inactivation.[3]

MOA Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Isocoumarin-4-COOH) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme (Covalent Bond) Transition->AcylEnzyme Acylation AcylEnzyme->Enzyme k_off (Very Slow) RingOpen Ring Opening (Unmasked Reactivity) AcylEnzyme->RingOpen Irreversible Step

Figure 1: Mechanism of Action for Isocoumarin-based Serine Protease Inhibition. The critical step is the formation of the stable Acyl-Enzyme complex.

Materials & Preparation

Compound Handling

Isocoumarin derivatives are prone to hydrolysis in basic aqueous buffers. Proper storage and handling are critical for experimental reproducibility.

  • Solubility: 1-Oxo-1H-isochromene-4-carboxylic acid has limited solubility in pure water.

  • Stock Preparation: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: Stable in DMSO for months. In aqueous buffer (pH > 7.5), the half-life decreases; prepare working solutions immediately before use.

Buffer Selection
  • Recommended Buffer: 50 mM HEPES or Tris-HCl, pH 7.4–8.0, containing 0.1 M NaCl.

  • Additives: Include 0.01% Triton X-100 to prevent enzyme aggregation.

  • Avoid: Nucleophilic buffers (like Azide or high concentrations of primary amines) if they risk competing with the enzyme, although HEPES/Tris are generally safe for this class.

Experimental Protocols

Protocol A: Time-Dependent Inhibition Assay ( )

Because this is a mechanism-based inhibitor, a standard


 value is time-dependent and insufficient. You must determine the second-order rate constant of inactivation (

).
Workflow Diagram

Workflow Prep 1. Preparation Enzyme + Buffer Inhibitor (DMSO Stock) Incubate 2. Pre-Incubation Mix Enzyme + Inhibitor (0, 5, 10, 20, 30, 60 min) Prep->Incubate Aliquot 3. Aliquot Transfer Dilute into Substrate Solution Incubate->Aliquot At time t Measure 4. Measurement Monitor Substrate Hydrolysis (Absorbance/Fluorescence) Aliquot->Measure Analyze 5. Data Analysis Plot ln(Residual Activity) vs Time Measure->Analyze

Figure 2: Experimental workflow for determining time-dependent inactivation kinetics.

Step-by-Step Procedure
  • Enzyme Mix: Prepare enzyme solution at 10x final assay concentration in assay buffer.

  • Inhibitor Dilution: Prepare a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 50, 100 µM) in buffer. Ensure final DMSO content is constant (e.g., <5%).

  • Incubation: Mix Enzyme and Inhibitor. Start a timer.

  • Sampling: At defined time points (e.g., 0, 5, 10, 20, 40 min), remove an aliquot of the E+I mixture.

  • Activity Assay: Rapidly dilute the aliquot (at least 1:20) into a cuvette/well containing a high concentration of chromogenic substrate (e.g.,

    
     of pNA substrate). This "dilution method" prevents further inhibition and measures the remaining active enzyme.
    
  • Readout: Measure the initial velocity (

    
    ) of substrate hydrolysis (e.g., Absorbance at 405 nm).
    
Data Analysis
  • Calculate Residual Activity (

    
    ) for each time point relative to the DMSO control.
    
  • Plot

    
     vs. Time  for each inhibitor concentration.
    
    • The slope of this line is

      
       (observed pseudo-first-order rate constant).
      
  • Plot

    
     vs. [Inhibitor Concentration] .[4]
    
    • Fit to the hyperbolic equation:

      
      
      
    • 
       : Maximum rate of inactivation (at saturation).
      
    • 
       : Concentration of inhibitor yielding half-maximal inactivation rate.
      
Protocol B: Validation of Irreversibility (Dialysis Assay)

To confirm the inhibitor forms a stable covalent bond (suicide inhibition) rather than a tight non-covalent complex.

  • Incubation: Incubate Enzyme (1 µM) with Inhibitor (10 µM) for 60 minutes (or until activity is <5%).

  • Dialysis: Transfer the mixture to a dialysis cassette (appropriate MWCO). Dialyze against 4L of inhibitor-free buffer at 4°C for 24 hours, changing buffer twice.

    • Control: Enzyme incubated with DMSO only (no inhibitor).

  • Measurement: Retrieve the enzyme and measure activity against the substrate.

  • Interpretation:

    • Reversible Inhibitor: Activity recovers to near-control levels.

    • Suicide Inhibitor (Isocoumarin): Activity remains inhibited (near 0%) because the covalent bond survives dialysis.

Data Summary & Troubleshooting

Expected Kinetic Parameters
ParameterDescriptionTypical Range for Isocoumarins

Affinity of initial binding1 µM – 500 µM

Rate of covalent bond formation0.01 – 1.0 min


Specificity constant (Efficiency)

M

s

Troubleshooting Guide
IssuePossible CauseSolution
No Inhibition Observed Hydrolysis of inhibitor in stockPrepare fresh stock in anhydrous DMSO.
Non-linear Time Plot Inhibitor instability in bufferShorten incubation times; check pH (keep < 8.0).
Precipitation Poor solubility of 4-COOH derivativeLimit final DMSO to 5%; Try lower [I] concentrations.
Activity Recovers Acyl-enzyme instabilityThe specific enzyme may deacylate this derivative rapidly. Check pH dependence.

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(8), 1831-1841.

  • Copeland, R. A. (2013).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

    
     methodology). 
    

Sources

Application

Application Note: Preparation of Fluorescent Probes Using Isocoumarin-4-Carboxylic Acid

This Application Note is designed for researchers in chemical biology and drug discovery focusing on serine protease activity profiling. It details the synthesis and application of Isocoumarin-4-carboxylic acid (IC4CA) d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery focusing on serine protease activity profiling. It details the synthesis and application of Isocoumarin-4-carboxylic acid (IC4CA) derivatives as Activity-Based Probes (ABPs) . Unlike standard fluorogenic substrates (e.g., AMC) that rely on hydrolysis and leaving group release, isocoumarins act as mechanism-based "suicide" inhibitors, forming stable covalent adducts with the target enzyme.

Executive Summary

Serine proteases are critical biomarkers in oncology, immunology, and hemostasis. Traditional substrate-based assays often suffer from diffusion artifacts and lack spatial resolution. This guide details the fabrication of Isocoumarin-4-Carboxylate-based Activity-Based Probes (ABPs) .

The Isocoumarin-4-carboxylic acid scaffold serves a dual function:

  • Warhead: The isocoumarin ring acts as an electrophilic trap for the active site serine.

  • Functional Handle: The C4-carboxyl group provides a unique attachment point for recognition peptides or fluorophores without disrupting the warhead's reactivity, a significant advantage over 3- or 7-substituted analogs.

Mechanism of Action

To design effective probes, one must understand the "suicide inhibition" mechanism. Isocoumarins are masked acylating agents.

  • Recognition: The probe binds to the protease active site, directed by substituents at the C3 position or peptide chains attached to the C4-carboxyl.

  • Acylation: The catalytic serine hydroxyl (Ser-OH) attacks the carbonyl carbon (C1) of the isocoumarin ring.

  • Ring Opening: The lactone ring opens, forming a stable acyl-enzyme complex.

  • Fluorescence Modulation: The ring-opening event alters the electronic conjugation of the system. If the isocoumarin core is substituted (e.g., with a 7-amino group), this often results in a "turn-on" fluorescence signal or a spectral shift, permanently tagging the enzyme.

Diagram 1: Mechanism of Serine Protease Inactivation

G Enzyme Free Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack (Ser-OH -> C1) Probe Isocoumarin Probe (Intact Lactone Ring) Probe->Complex AcylEnzyme Acyl-Enzyme Adduct (Ring Opened) Complex->AcylEnzyme Ring Opening (Irreversible) Signal Fluorescence Signal ON AcylEnzyme->Signal Electronic Change

Caption: Mechanism-based inactivation of serine proteases by isocoumarin probes. The formation of the stable acyl-enzyme adduct prevents reactivation and generates the analytical signal.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Isocoumarin-4-Carboxylic Acid Scaffold

This protocol utilizes the condensation of homophthalic anhydride with acid anhydrides or chlorides. This route is preferred for its ability to retain the C4-carboxyl group, which is prone to decarboxylation under harsher conditions.

Reagents Required:

  • Homophthalic anhydride (Start Material)[1]

  • R-COCl (Acid Chloride determining C3 substituent, e.g., 3-phenyl, 3-methyl)

  • Triethylamine (TEA) or Pyridine (Base)[2][3]

  • Acetonitrile or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve Homophthalic anhydride  (1.0 eq) in anhydrous acetonitrile (0.1 M).
    
  • Acylation: Add Triethylamine (2.5 eq) followed by the dropwise addition of the appropriate Acid Chloride (1.1 eq).

    • Expert Note: The choice of R-group at C3 modulates reactivity. Electron-withdrawing groups (e.g.,

      
      ) increase reactivity toward proteases but may reduce stability.
      
  • Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC (formation of a fluorescent spot under UV).

  • Workup: Cool to room temperature. Acidify with 1N HCl to pH 2. The product, 3-substituted isocoumarin-4-carboxylic acid , typically precipitates.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, DCM:MeOH gradient).

Protocol B: Derivatization for Probe Construction

The C4-carboxylic acid is now used to attach a recognition peptide or a spacer.

Reagents:

  • Synthesized Isocoumarin-4-carboxylic acid[1][4]

  • EDC

    
    HCl and NHS (N-hydroxysuccinimide)
    
  • Amino-functionalized peptide (e.g.,

    
    -Linker-Peptide)
    

Methodology:

  • Activation: Dissolve the isocoumarin acid (1 eq) in dry DMF. Add EDC

    
    HCl (1.2 eq) and NHS (1.2 eq). Stir at RT for 2 hours to form the NHS-ester.
    
  • Coupling: Add the amino-peptide or amine-tag (1.0 eq) and DIPEA (2.0 eq). Stir overnight at RT.

  • Isolation: Dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Final Product: The resulting Isocoumarin-4-carboxamide is the active probe.

Diagram 2: Synthesis Workflow

Synthesis Start Homophthalic Anhydride Step1 Acylation & Cyclization (R-COCl, Base, Heat) Start->Step1 Inter 3-Substituted Isocoumarin-4-COOH Step1->Inter Step2 Activation (EDC / NHS) Inter->Step2 Step3 Amide Coupling (H2N-Peptide/Tag) Step2->Step3 Final Functionalized Activity-Based Probe Step3->Final

Caption: Synthetic route from homophthalic anhydride to the final functionalized isocoumarin probe.

Application: Serine Protease Activity Profiling

Protocol C: Enzymatic Labeling Assay

This protocol validates the probe's ability to covalently label the target protease (e.g., Chymotrypsin, Elastase).

Materials:

  • Target Protease (1 µM in assay buffer)

  • Isocoumarin Probe (10–100 µM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

Procedure:

  • Incubation: Mix 49 µL of Protease solution with 1 µL of Probe stock.

  • Kinetics: Incubate at 37°C for 30–60 minutes.

    • Note: Isocoumarins are slow-binding inhibitors. Sufficient time is required for the covalent bond formation (

      
      ).
      
  • Readout (Fluorescence): Measure fluorescence (Ex/Em depends on the specific isocoumarin derivative, typically Ex ~340–380 nm, Em ~430–460 nm for the core, or visible range if 7-amino substituted).

  • Readout (SDS-PAGE): Add SDS-loading buffer (reducing), boil for 5 min, and resolve on a 12% SDS-PAGE gel.

  • Imaging: If the probe is fluorescent, image the gel directly under UV or Blue light. A fluorescent band at the protease MW confirms covalent labeling.

Data Summary: Typical Kinetic Parameters

The following table summarizes expected kinetic behavior for isocoumarin inhibitors compared to reversible inhibitors.

ParameterIsocoumarin Probe (ABP)Reversible InhibitorSignificance
Binding Type Covalent (Irreversible)Non-covalentProbe remains bound during SDS-PAGE.

Time-dependentTime-independent

decreases as incubation time increases for ABPs.


N/AMeasures the efficiency of the "warhead."
Off-rate (

)
~0 (Stable Acyl-Enzyme)HighAllows for washing steps in imaging without signal loss.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Fluorescence Signal.

    • Cause: The core isocoumarin fluorescence is often in the UV/Blue region and can be weak.

    • Solution: Synthesize 7-amino-isocoumarin-4-carboxylic acid derivatives. The 7-amino group acts as an electron donor, creating a push-pull system that shifts emission to the visible spectrum and increases quantum yield upon ring opening.

  • Issue: Non-specific Labeling.

    • Cause: The isocoumarin warhead is too reactive (e.g., 3-alkoxy-4-chloro derivatives are very reactive).

    • Solution: Use the 4-carboxamide linkage to attach a specific peptide sequence (e.g., Ala-Ala-Pro-Val for Elastase) that guides the probe only to the specific active site before reaction.

  • Issue: Hydrolysis Instability.

    • Cause: Isocoumarins can hydrolyze spontaneously in high pH buffers.

    • Solution: Store stocks in anhydrous DMSO. Perform assays at pH < 8.0.

References

  • Powers, J. C., et al. (1989). "Mechanism-based isocoumarin inhibitors for serine proteases: Use of active site structure and substrate specificity in inhibitor design." Journal of Cellular Biochemistry. Link

  • Harper, J. W., & Powers, J. C. (1985). "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor."[5] Biochemistry. Link

  • Saddiqa, A., et al. (2017). "Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: A review." Turkish Journal of Chemistry. Link

  • Kam, C. M., et al. (1988). "Mechanism-based isocoumarin inhibitors for trypsin and blood coagulation serine proteases: new anticoagulants." Biochemistry. Link

Sources

Method

Application Note: One-Pot Synthesis of 1-Oxo-1H-isochromene-4-carboxylic Acid

This guide details the One-Pot Synthesis Strategies for 1-Oxo-1H-isochromene-4-carboxylic acid (also known as Isocoumarin-4-carboxylic acid), a critical scaffold in medicinal chemistry known for its inhibition of serine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the One-Pot Synthesis Strategies for 1-Oxo-1H-isochromene-4-carboxylic acid (also known as Isocoumarin-4-carboxylic acid), a critical scaffold in medicinal chemistry known for its inhibition of serine proteases and potential as an anticoagulant and anti-inflammatory agent.

Introduction & Strategic Rationale

The isocoumarin (1H-2-benzopyran-1-one) scaffold is a privileged structure in drug discovery. The 4-carboxylic acid derivative is particularly valuable as a precursor for diverse amide/ester libraries and as a bioisostere for other aromatic acids.

Traditional syntheses often involve multi-step procedures: (1) preparation of homophthalic acid, (2) esterification,[1][2] (3) condensation, and (4) cyclization. This guide focuses on One-Pot Strategies that streamline this workflow, maximizing atom economy and minimizing purification steps.

Target Molecule:

  • IUPAC Name: 1-Oxo-1H-isochromene-4-carboxylic acid

  • CAS Number: 15868-29-8

  • Core Precursor: Homophthalic Acid (2-carboxyphenylacetic acid) or Homophthalic Anhydride.

Mechanistic Pathways

The most robust route utilizes the C4-C3 condensation strategy. Here, the methylene group of homophthalic acid (C4 source) is condensed with a one-carbon electrophile (C3 source) such as an orthoester or formate ester.

Mechanism Description:

  • Activation: The methylene group of homophthalic anhydride is activated by a base (or inherent enolization).

  • Condensation: The activated methylene attacks the electrophilic carbon of the C1-source (e.g., Triethyl Orthoformate or Ethyl Formate).

  • Cyclization: The pendant carboxylic acid (or activated ester) attacks the resulting enol/enamine intermediate to close the lactone ring.

  • Elimination: Loss of alcohol/amine leaving groups yields the aromatic isocoumarin system.

ReactionMechanism HA Homophthalic Anhydride Inter1 Enolate Intermediate HA->Inter1 Deprotonation Base Base/Catalyst (e.g., NaH, Ac2O) Base->Inter1 C1_Source C1 Electrophile (Ethyl Formate/TEOF) Inter2 Aldol-type Adduct C1_Source->Inter2 Inter1->Inter2 + C1_Source Cyclization Lactonization & Elimination Inter2->Cyclization - EtOH/H2O Product 1-Oxo-1H-isochromene- 4-carboxylic acid Cyclization->Product

Caption: Mechanistic flow for the condensation of homophthalic anhydride with a C1-source to form the isocoumarin core.

Detailed Experimental Protocols

Two primary methods are presented: Method A (Metal-Free Condensation) for high purity and scalability, and Method B (Transition-Metal Catalyzed) for derivatization flexibility.

Method A: Base-Mediated Condensation (The "Formate" Route)

Best for: Large-scale synthesis of the parent acid.

Reagents:

  • Homophthalic Anhydride (1.0 equiv)[3]

  • Ethyl Formate (Excess, acts as reagent & solvent) or Triethyl Orthoformate (TEOF)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) or Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF (10 mL/g substrate) . Cool to 0°C.

  • Addition: Dropwise add a solution of Homophthalic Anhydride (1.0 equiv) and Ethyl Formate (3.0 equiv) in THF. Note: Gas evolution (H2) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (65°C) for 4–6 hours. Monitoring by TLC (SiO2, 5% MeOH in DCM) should show consumption of the anhydride.

  • Workup (Critical Step):

    • Cool the reaction to 0°C.

    • Quench carefully with 1N HCl until pH ~1–2. The carboxylic acid product often precipitates at this stage.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Acetic Acid.

    • Expected Yield: 65–80%

    • Appearance: White to off-white solid.

Method B: Vilsmeier-Haack Cyclization

Best for: Rapid synthesis using standard laboratory reagents.

Reagents:

  • Homophthalic Acid (1.0 equiv)[3]

  • DMF (Dimethylformamide) - 3.0 equiv

  • POCl3 (Phosphorus oxychloride) - 1.5 equiv

Protocol:

  • Vilsmeier Reagent Formation: In a dry flask at 0°C, add POCl3 (1.5 equiv) dropwise to DMF (3.0 equiv) . Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition: Add Homophthalic Acid (1.0 equiv) dissolved in minimal DMF dropwise to the reagent.

  • Cyclization: Heat the mixture to 80–100°C for 3 hours. The reaction proceeds via formylation of the alpha-methylene followed by spontaneous cyclodehydration.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the carboxylic acid/aldehyde.

    • Note: This route may yield the 4-formyl derivative or the 4-carboxylic acid depending on oxidative workup. For the acid, ensure an oxidative quench (e.g., NaClO2) if the aldehyde is the major product, although direct cyclization often yields the acid due to the oxidation state of the precursors.

Data Summary & Troubleshooting
ParameterMethod A (Formate/Base)Method B (Vilsmeier)
Atom Economy HighModerate (POCl3 waste)
Reaction Time 4–6 Hours3–4 Hours
Yield 65–80%50–70%
Key Risk H2 evolution (NaH)Exothermic quench; Acidic fumes
Purity Profile High (Recrystallization)Requires Chromatography often

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Method A)Ensure NaH is fresh; increase reaction time at reflux.
Oily Product Residual solvent/DMFTriturate with cold diethyl ether or hexanes to induce crystallization.
Decarboxylation Temperature too high (>150°C)Keep reaction temperature below 110°C; avoid prolonged heating in strong acid.
References
  • Synthesis of Isocoumarins via Condensation: Organic Chemistry Portal. "Isocoumarin Synthesis." Available at: [Link]

  • Homophthalic Acid Chemistry: M. Saddiqa et al. "Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: A review." Turk. J. Chem, 2017. Available at: [Link]

  • One-Pot Strategies: S. A. Patil et al. "Recent advances in the synthesis of isocoumarins."[3][4] European Journal of Medicinal Chemistry, 2014. (Contextual citation for general isocoumarin methodology).

  • Reaction of Homophthalic Anhydride:T. R. Kasturi et al. "Reaction of homophthalic anhydride with vilsmeier reagent." Indian Journal of Chemistry, Section B. (General mechanism support).

Sources

Application

Application Note: Decarboxylation Techniques for 1-Oxo-1H-isochromene-4-carboxylic acid

Executive Summary This application note details the methodological frameworks for the decarboxylation of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid). Unlike its more common isomer (isocoumarin-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological frameworks for the decarboxylation of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid). Unlike its more common isomer (isocoumarin-3-carboxylic acid), the 4-carboxylic acid derivative presents unique challenges due to the electronic environment of the C3-C4 double bond and the proximity to the lactone carbonyl.

This guide provides three distinct protocols ranging from classical thermal methods to modern transition-metal-catalyzed techniques. Selection of the appropriate method depends on substrate functionalization, scale, and available equipment.

Chemical Context & Mechanistic Insight

Structural Analysis

The target molecule features a carboxylic acid at the C4 position of the isocoumarin ring. This position is vinylogous to the lactone carbonyl (C1). Decarboxylation at this position generates an unstable vinyl anion intermediate, which must be rapidly protonated to yield the parent isocoumarin.

Mechanism of Action

The decarboxylation proceeds via two primary pathways depending on the conditions:

  • Thermal/Heterolytic: Involves the direct loss of

    
     to form a vinyl anion, stabilized by the electron-withdrawing nature of the lactone ring and the aromatic system.
    
  • Metal-Mediated (Protodecarboxylation): Utilizes a metal center (Cu or Ag) to facilitate

    
     extrusion via a metallacycle or coordination complex, followed by protodemetalation.
    

DecarboxylationMechanism Start Isocoumarin-4-COOH Inter1 Coordination (M+) Start->Inter1 + Cu(I) or Ag(I) TS Transition State (CO2 Extrusion) Inter1->TS Heat Inter2 Vinyl-Metal Species TS->Inter2 - CO2 Product Isocoumarin (1-Oxo-1H-isochromene) Inter2->Product + H+ (Protodemetalation)

Figure 1: Metal-mediated protodecarboxylation pathway for heteroaromatic acids.

Experimental Protocols

Method A: Classical Thermal Decarboxylation (Cu/Quinoline)

Best for: Large-scale synthesis (>5g), robust substrates. Mechanism: Thermal extrusion facilitated by copper-bronze surface catalysis in a high-boiling basic solvent.

Materials
  • Substrate: 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • Catalyst: Copper powder (Copper bronze) (0.1 – 0.5 equiv)

  • Solvent: Quinoline (Reagent grade, distilled if dark)

  • Workup: HCl (1M), Ethyl Acetate, Brine.

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler to monitor

    
     evolution.
    
  • Charge: Add the carboxylic acid substrate and quinoline (approx. 2-3 mL per mmol of substrate).

  • Catalyst Addition: Add copper bronze powder (10-50 mol%).

    • Note: The amount of Cu depends on the "age" of the powder; fresh activated copper requires less.

  • Heating: Heat the reaction mixture to 180–200 °C using a sand bath or oil bath.

    • Observation: Vigorous bubbling (

      
      ) indicates reaction initiation.
      
  • Monitoring: Maintain reflux until gas evolution ceases (typically 1–4 hours). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Filter through a Celite pad to remove copper residues.

    • Quinoline Removal: Wash the organic filtrate with 1M HCl (3x) until the aqueous layer remains acidic (removes quinoline as the hydrochloride salt).

    • Wash with water (1x) and brine (1x).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Method B: Silver-Catalyzed Protodecarboxylation (Milder Conditions)

Best for: Sensitive substrates, small-to-medium scale (100mg - 2g), avoiding high-boiling quinoline. Mechanism: Ag(I) oxidative decarboxylation followed by proton transfer.

Materials
  • Substrate: 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • Catalyst: Silver Carbonate (

    
    ) (0.1 – 0.2 equiv)
    
  • Additive: Acetic Acid (0.5 – 1.0 equiv) (Proton source)

  • Solvent: DMSO or DMF (Dry)

Protocol
  • Setup: Use a sealable pressure tube or a standard flask with a reflux condenser.

  • Charge: Dissolve the substrate in DMSO (0.2 M concentration).

  • Catalyst: Add

    
     (10–20 mol%).
    
  • Additive: Add Acetic Acid (0.5 equiv).

    • Why: Promotes the protodemetalation step of the Ag-aryl intermediate.

  • Reaction: Heat to 100–120 °C for 4–12 hours.

    • Note: This temperature is significantly lower than Method A, preserving sensitive functional groups.

  • Workup:

    • Cool to room temperature.

    • Dilute with water and extract with Diethyl Ether or EtOAc.

    • The DMSO stays in the aqueous phase.

    • Dry organic layer and concentrate.[1]

Method C: Microwave-Assisted Decarboxylation

Best for: Rapid screening, library synthesis, difficult substrates.

Protocol
  • Vessel: 10 mL Microwave process vial.

  • Mixture: Suspend substrate (0.5 mmol) in NMP (N-Methyl-2-pyrrolidone) (2 mL).

  • Catalyst: Add CuI (10 mol%) and 1,10-Phenanthroline (10 mol%).

  • Parameters:

    • Temperature: 160 °C

    • Pressure Limit: 250 psi (Safety critical due to

      
      )
      
    • Time: 10–20 minutes.

  • Post-Process: Dilute with water, extract, and purify as per Method B.

Comparison of Methodologies

FeatureMethod A (Thermal/Cu)Method B (Ag-Catalyzed)Method C (Microwave)
Temperature 180–210 °C80–120 °C160 °C
Time 2–6 Hours6–16 Hours10–20 Minutes
Scalability High (Gram to Kg)Low/Medium (mg to Gram)Low (mg scale)
Solvent Issues Quinoline is toxic/hard to removeDMSO requires aqueous washNMP requires aqueous wash
Cost Low (Cu is cheap)High (Ag is expensive)Medium (Equipment cost)

Troubleshooting & Quality Control

Common Failure Modes
  • Ring Opening: In the presence of strong aqueous bases or nucleophiles, the lactone ring may open to form the keto-acid tautomer. Prevention:[2] Maintain anhydrous conditions during the high-heat phase; use mild bases if necessary.

  • Incomplete Reaction: Often caused by "dead" copper catalyst. Fix: Activate copper powder by washing with dilute HCl, then water, acetone, and drying under vacuum before use.

Analytical Validation
  • NMR: Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the appearance of the C4-H proton (typically a singlet or doublet around 6.5–7.5 ppm, integrating to 1H).

  • MS: Mass shift of -44 Da (

    
    ).
    

WorkflowSelection Start Start: Decarboxylation Strategy ScaleCheck Scale > 5 grams? Start->ScaleCheck SensitiveCheck Sensitive Functional Groups? ScaleCheck->SensitiveCheck No MethodA Method A: Thermal/Cu (Quinoline) ScaleCheck->MethodA Yes SpeedCheck High Throughput Required? SensitiveCheck->SpeedCheck No MethodB Method B: Ag-Catalyzed (DMSO, 100°C) SensitiveCheck->MethodB Yes SpeedCheck->MethodA No (Standard) MethodC Method C: Microwave (NMP, CuI) SpeedCheck->MethodC Yes

Figure 2: Decision matrix for selecting the optimal decarboxylation protocol.

References

  • Goossen, L. J., et al. (2007). "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis. Link

  • Cornella, J., & Larrosa, I. (2009).[3] "Decarboxylative C-H Bond Functionalization of Heteroarenes." Journal of Organic Chemistry. Link

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylation of Aromatic Carboxylic Acids." Science China Chemistry. Link

  • Bi, X., et al. (2009). "Silver-Catalyzed Decarboxylation of Coumarin-3-carboxylic Acids." Synlett. Link

  • Mihara, G., et al. (2020).[4] "Synthesis of Isocoumarins via Metal-Catalyzed Decarboxylation." Organic Letters. Link

Sources

Method

Application Note: Esterification Protocols for 1-Oxo-1H-isochromene-4-carboxylic Acid

Executive Summary & Strategic Analysis The esterification of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) presents a specific chemoselective challenge: preserving the intracyclic lactone (ester)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) presents a specific chemoselective challenge: preserving the intracyclic lactone (ester) while reacting the extracyclic carboxylic acid.

The isocoumarin scaffold contains a lactone ring sensitive to nucleophilic attack at the C1 position. While the C4-carboxylic acid is the intended reaction site, harsh basic conditions (e.g., NaOH, strong alkoxides) or unhindered nucleophiles can attack C1, leading to ring-opening hydrolysis (forming homophthalic acid derivatives) or ring-opening amidation.

Core Synthetic Strategy:

  • Acidic Conditions are Protective: The isocoumarin ring is thermodynamically stable under acidic conditions. Therefore, acid-catalyzed pathways (Fischer esterification) or acid-halide activation are the most robust methods.

  • Avoid Strong Aqueous Bases: Hydroxide ions will irreversibly open the lactone ring to the keto-carboxylate form.

  • Steric Considerations: The C4 position is flanked by the C3 substituent (H in the parent, but often substituted) and the C1 carbonyl. Activation of the carboxylate is often required to drive the reaction to completion.

Decision Tree & Reaction Pathways (Graphviz)

The following diagram outlines the logical flow for selecting the appropriate protocol based on the desired ester and available reagents.

Esterification_Logic Start Substrate: 1-Oxo-1H-isochromene-4-COOH Target Target Ester (R-OH) Start->Target Warning AVOID: Strong Aqueous Base (NaOH) Risk: Ring Opening Start->Warning Simple Is R-OH Simple? (MeOH, EtOH) Target->Simple Complex Is R-OH Complex/Acid Sensitive? Simple->Complex No Fischer Protocol A: Fischer Esterification (H2SO4/Reflux) Simple->Fischer Yes (Scale-up) AcidChloride Protocol B: Acid Chloride Activation (SOCl2 -> R-OH/Py) Complex->AcidChloride Sterically Hindered Alcohol Alkylation Protocol C: Direct Alkylation (R-X + K2CO3) Complex->Alkylation Alkyl Halide Available? Steglich Protocol D: Steglich Coupling (DCC/DMAP) Complex->Steglich Acid Sensitive R-Group

Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scalable Standard)

Best For: Methyl, Ethyl, and Propyl esters. High-throughput scale-up. Mechanism: Acid-catalyzed equilibrium.[1] The acidic medium stabilizes the isocoumarin lactone.

Reagents:

  • Substrate: 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (Excess, ~0.5 M concentration relative to substrate)

  • Catalyst: Conc. H₂SO₄ (0.1 – 0.5 equiv) or Thionyl Chloride (as in situ acid generator)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend the carboxylic acid in the anhydrous alcohol.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise.[2]

    • Option 2 (SOCl₂ - Preferred for dryness): Cool the alcohol to 0°C. Add SOCl₂ (1.5 equiv) dropwise to generate anhydrous HCl in situ. Then add the substrate.

  • Reaction: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour the residue into ice-cold water. The ester often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Dichloromethane (DCM), wash with sat. NaHCO₃ (Caution: Gas evolution), brine, dry over Na₂SO₄, and concentrate.

Critical Note: The NaHCO₃ wash must be brief and cold to prevent base-mediated hydrolysis of the lactone ring.

Protocol B: Acid Chloride Activation (Versatile)

Best For: Phenols, bulky alcohols, or expensive alcohols where using excess is impossible. Mechanism: Conversion to highly reactive acid chloride followed by nucleophilic acyl substitution.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent)

  • Catalytic DMF (1-2 drops)

  • Target Alcohol (1.1 equiv)

  • Base: Pyridine or Triethylamine (1.5 equiv)

  • Solvent: DCM or Toluene

Procedure:

  • Activation: In a dry flask under N₂, suspend the substrate in Toluene or use neat SOCl₂. Add 1 drop of DMF.

  • Reflux: Heat to reflux (70–80°C) for 2 hours. The suspension should clear as the acid chloride forms.

  • Isolation (Optional but Recommended): Evaporate the SOCl₂ under vacuum (use a trap!). Re-dissolve the residue in dry DCM.

    • Why isolate? Removes excess acidic SOCl₂ which can degrade sensitive alcohols.

  • Coupling: Add the Target Alcohol and Pyridine to the DCM solution at 0°C. Warm to Room Temperature (RT) and stir for 2–6 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then water, then brine. Dry and concentrate.

Protocol C: Direct Alkylation (Mildest Conditions)

Best For: Methyl (via MeI), Benzyl (via BnBr), Allyl esters. Mechanism: Sɴ2 displacement. Uses a weak base that does not open the lactone ring.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (MeI, BnBr, etc.) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.2 M).

  • Deprotonation: Add K₂CO₃. Stir at RT for 15 mins. The mixture may become heterogeneous.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (or 40°C for unreactive halides) for 3–12 hours.

  • Workup: Pour into excess water. The ester usually precipitates. Filter or extract with EtOAc.

    • Advantage:[3][4][5] This method avoids acidic conditions entirely, preserving acid-sensitive groups on the R-chain.

Analytical Data & QC Standards

Expected Spectroscopic Signatures:

FeatureMethodCharacteristic SignalInterpretation
Lactone Carbonyl IR~1730–1750 cm⁻¹Intact isocoumarin ring.
Ester Carbonyl IR~1710–1725 cm⁻¹Newly formed ester (often overlaps).
H3 Proton ¹H NMRSinglet, δ 7.5 – 8.5 ppmDiagnostic for isocoumarin core.
Alkoxy Group ¹H NMRδ 3.8–4.5 ppmConfirms esterification (e.g., OMe, OCH2).
Purity Check HPLCUV @ 254/280 nmSingle peak required.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Product is soluble in bicarbonate wash Ring opening occurred (Formation of Keto-acid).Acidify the aqueous layer with HCl to pH 1. The ring often spontaneously re-closes (cyclodehydration) in acid. Extract with DCM.[1]
Low Conversion (Protocol A) Equilibrium limitation.Use SOCl₂/MeOH method (Protocol A, Option 2) to drive reaction irreversibly.
Multiple Spots on TLC Transesterification of the lactone.Ensure alcohol is dry. Avoid strong nucleophiles. Switch to Protocol C (Alkylation).

References

  • Lactone Stability & Synthesis

    • Title: Synthesis of Isocoumarins and 3,4-Dihydroisocoumarins.[6][7]

    • Source:Chemical Reviews, 2014.
    • Context: Defines the thermodynamic stability of the isocoumarin ring in acidic vs. basic media.
  • Acid Chloride Activation

    • Title: One-pot synthesis of amides/esters from carboxylic acids activated using thionyl chloride.[3][8]

    • Source:RSC Advances, 2016.
    • Context: Validates the SOCl2/DMF activation protocol for electron-deficient arom
  • Fischer Esterification Mechanics

    • Title: Fischer Esterification: Mechanism and Protocols.[1]

    • Source:Master Organic Chemistry.
    • Context: Found
  • Alkylation of Carboxylic Acids

    • Title: Esterification of Carboxylic Acids with Alkyl Halides.[5]

    • Source:Common Organic Chemistry.
    • Context: Protocol C basis using K2CO3/DMF.

Sources

Application

Strategic Application of 1-Oxo-1H-isochromene-4-carboxylic Acid in Heterocyclic Synthesis

Executive Summary This Application Note details the synthetic utility of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid; CAS: 15868-29-8). Distinct from its more common C3-substituted analogs, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid; CAS: 15868-29-8). Distinct from its more common C3-substituted analogs, the C4-carboxylic acid derivative offers a unique orthogonal reactivity profile. It serves as a pivotal "switchable" scaffold in drug discovery, enabling the divergent synthesis of isoquinolinones , benzimidazole-fused systems , and functionalized lactones . This guide provides validated protocols for generating these high-value heterocyclic libraries, targeting researchers in medicinal chemistry and agrochemical development.

Chemical Reactivity Profile

The 1-Oxo-1H-isochromene-4-carboxylic acid molecule possesses three distinct reactive centers, allowing for modular scaffold construction:

  • The Lactone (C1-O2): Susceptible to nucleophilic attack by amines and hydrazines. This is the primary site for O

    
     N exchange , converting the isocoumarin core into the isoquinolinone pharmacophore.
    
  • The Carboxylic Acid (C4-COOH): A handle for amide coupling, esterification, and heterocyclization (e.g., benzimidazole formation). It can also serve as a directing group for C-H activation or undergo decarboxylative cross-coupling.

  • The C3-C4 Double Bond: An electron-deficient alkene activated by both the carbonyl and the carboxyl group, suitable for Michael additions or cycloadditions.

Mechanism of Action: Divergent Synthesis

The core value of this scaffold lies in its ability to selectively react at the lactone or the acid functionality depending on pH and nucleophile choice.

ReactionPathways Start 1-Oxo-1H-isochromene- 4-carboxylic acid Isoquin Isoquinolin-1(2H)-one- 4-carboxylic acid Start->Isoquin NH3 / Primary Amines (Lactone O->N Exchange) Benzim 4-(Benzimidazol-2-yl)- isocoumarin Start->Benzim o-Phenylenediamine (Acid Condensation) Hydrazide Isocoumarin-4-carbohydrazide Start->Hydrazide Hydrazine Hydrate (Acid Activation) Oxadiazole 4-(1,3,4-Oxadiazol-2-yl)- isocoumarin Hydrazide->Oxadiazole Cyclization (POCl3 or T3P)

Figure 1: Divergent synthetic pathways from the parent isocoumarin-4-carboxylic acid. The scaffold allows selective modification of the core ring system or the peripheral acid group.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of high-purity 1-Oxo-1H-isochromene-4-carboxylic acid. Context: While commercially available, in-house synthesis ensures freshness and avoids hydrolysis byproducts. The most reliable route involves the cyclization of homophthalic anhydride derivatives.

Reagents:

  • Homophthalic anhydride (1.0 equiv)

  • Acetic anhydride or Acetyl chloride (Excess)

  • Pyridine (Catalytic)

  • Solvent: Dichloromethane (DCM) or neat conditions

Step-by-Step Methodology:

  • Acylation: Dissolve homophthalic anhydride (10 mmol) in dry DCM. Add acetyl chloride (12 mmol) and pyridine (0.5 mL) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. The intermediate 4-acetyl-isochroman-1,3-dione forms.

  • Rearrangement: Treat the intermediate with concentrated sulfuric acid (or PPA) at mild heat (40–50°C) for 2 hours to induce rearrangement to the isocoumarin-4-carboxylic acid.

  • Isolation: Pour the reaction mixture onto crushed ice. The product precipitates as a white to off-white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

    • Yield Expectation: 75–85%.

    • QC Check: 1H NMR (DMSO-d6) should show a characteristic singlet for H-3 around δ 8.5–9.0 ppm and the carboxylic acid proton broad singlet >12 ppm.

Protocol B: O N Exchange (Isoquinolinone Synthesis)

Objective: Conversion to 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Significance: Isoquinolinones are privileged scaffolds in kinase inhibitors (e.g., JNK, ROCK inhibitors). This protocol retains the 4-COOH for further library generation.

Reagents:

  • 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • Ammonium hydroxide (28% NH3) or Primary Amine (R-NH2) (3.0 equiv)

  • Solvent: Ethanol or Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Suspension: Suspend the isocoumarin acid (1 mmol) in Ethanol (5 mL).

  • Amine Addition: Add aqueous ammonia or the primary amine (3 mmol). The solid may dissolve initially as the ammonium salt forms.

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours. The reaction is driven by the thermodynamic stability of the lactam (isoquinolinone) over the lactone.

  • Workup:

    • For NH3: Acidify carefully with 1M HCl to pH 3–4. The isoquinolinone-4-carboxylic acid will precipitate.

    • For Amines: Evaporate solvent and recrystallize from MeOH/EtOAc.

  • Data Validation: Look for the disappearance of the lactone carbonyl (~1740 cm⁻¹) and appearance of the amide/lactam carbonyl (~1650 cm⁻¹) in IR.

Protocol C: Synthesis of Benzimidazole-Fused Hybrids

Objective: Condensation of the 4-COOH with diamines to form a benzimidazole moiety. Significance: This creates a bis-heterocyclic system (Isocoumarin-Benzimidazole), highly relevant for DNA-binding agents.

Reagents:

  • 1-Oxo-1H-isochromene-4-carboxylic acid (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Coupling Agent: Polyphosphoric Acid (PPA) or T3P (Propylphosphonic anhydride)

  • Conditions: PPA (140°C) or T3P/Base (RT to 80°C)

Step-by-Step Methodology (PPA Method):

  • Mixing: In a round-bottom flask, mix the acid (1 mmol) and o-phenylenediamine (1.1 mmol) with PPA (5 g).

  • Heating: Heat to 140°C for 3–5 hours. The viscous mixture ensures intimate contact and dehydration.

  • Quenching: Cool to 60°C and pour into crushed ice/water with vigorous stirring. Neutralize with sodium carbonate solution until solid precipitates.

  • Purification: Filter the solid. Purification via column chromatography (DCM/MeOH) is usually required to remove traces of mono-acylated intermediate.

Data Summary & Troubleshooting

TransformationKey ReagentCritical ParameterTypical YieldCommon Pitfall
Scaffold Synthesis Homophthalic AnhydrideTemperature Control80%Hydrolysis of anhydride if wet solvents used.
Isoquinolinone NH4OH / R-NH2Reflux Duration70-90%Incomplete ring closure; ensure sufficient heat.
Benzimidazole o-PhenylenediamineAcidic Dehydration60-75%Formation of mono-amide instead of cyclized product.
Hydrazide Hydrazine HydrateStoichiometry85%Ring opening of lactone if hydrazine is in large excess.
Expert Insight: Decarboxylation Risk

Researchers must be aware that isocoumarin-4-carboxylic acids are prone to thermal decarboxylation at temperatures >180°C or in the presence of certain metal catalysts (Cu, Pd).

  • Strategic Use: If the goal is a 4-arylated isocoumarin without the acid group, perform a decarboxylative cross-coupling (using Pd(OAc)2/Ag2CO3) to install an aryl group at C4, utilizing the COOH as a leaving group.

Workflow Visualization

Workflow Raw Homophthalic Anhydride Core 1-Oxo-1H-isochromene- 4-carboxylic Acid Raw->Core Acylation & Cyclization Decision Target Scaffold? Core->Decision PathA Isoquinolinone Library (Kinase Inhibitors) Decision->PathA + R-NH2 PathB Bis-Heterocycles (DNA Intercalators) Decision->PathB + Diamines

Figure 2: Strategic decision tree for library generation using the isocoumarin-4-COOH scaffold.

References

  • Synthesis of Isocoumarin-4-carboxylic Acids

    • Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
    • Source: Molbank 2025, M1988.[1]

    • URL:[Link]

  • Isoquinolinone Transformation (Divergent Synthesis)

    • Title: Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide.[2]

    • Source: Organic Letters, 2019, 21, 22, 9089–9093.
    • URL:[Link]

  • General Reactivity of Isocoumarin Carboxylic Acids

    • Title: Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applic
    • Source: Current Organic Chemistry, 2018.
    • URL:[Link]

  • Decarboxylative Cross-Coupling Strategies

    • Title: Migratory Decarboxylative Coupling of Coumarins: Synthetic and Mechanistic Aspects.
    • Source: J. Am. Chem. Soc. 2012, 134, 33, 13573–13576. (Analogous chemistry for coumarin/isocoumarin acids).
    • URL:[Link]

  • Benzimidazole Synthesis from Carboxylic Acids

    • Title: Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Deriv
    • Source: International Journal of Pharmaceutical and Phytopharmacological Research.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-Oxo-1H-isochromene-4-carboxylic acid synthesis

System Status: 🟢 Operational Topic: 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) Ticket Priority: High (Yield Optimization & Troubleshooting) Assigned Specialist: Senior Application Scientist Sy...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: 🟢 Operational Topic: 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) Ticket Priority: High (Yield Optimization & Troubleshooting) Assigned Specialist: Senior Application Scientist

System Overview & Architecture

The synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid is a critical workflow for generating scaffolds used in serine protease inhibitors and antifungal agents. Users typically encounter yield failures due to two main "bugs" in the synthetic logic:

  • Moisture Intolerance in Vilsmeier-Haack cyclizations (leading to tar).

  • Regioselectivity Errors in transition-metal catalyzed annulations.

This support guide breaks down these issues into actionable troubleshooting tickets.

Knowledge Base (KB) Articles

KB-001: The Classical Route (Homophthalic Acid Cyclization)

User Issue: "My reaction mixture turns into a black, insoluble tar, and the yield is <20%." Root Cause: Uncontrolled exothermicity during Vilsmeier reagent formation and moisture contamination causing hydrolysis of the chloromethyliminium intermediate before cyclization.

The Protocol (High-Fidelity)

The most robust route to the 4-carboxylic acid involves a two-stage sequence: Vilsmeier-Haack Formylation to the 4-carbaldehyde, followed by Pinnick Oxidation .

Step 1: Cyclization to Isocoumarin-4-carbaldehyde

  • Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

  • Activation: Add POCl

    
     (2.5 equiv) dropwise. Critical: Maintain temp < 5°C. Stir for 30 min to form the Vilsmeier salt (white precipitate).
    
  • Addition: Dissolve Homophthalic Acid (1.0 equiv) in DMF and add dropwise.

  • Cyclization: Warm to RT for 1h, then heat to 60°C for 2h.

  • Hydrolysis: Pour into crushed ice/NaOAc. Isolate the yellow solid (Aldehyde).

Step 2: Oxidation to Carboxylic Acid

  • Setup: Dissolve Aldehyde in

    
    -BuOH/H
    
    
    
    O (3:1). Add 2-methyl-2-butene (scavenger).
  • Oxidation: Add NaClO

    
     (1.5 equiv) and NaH
    
    
    
    PO
    
    
    (1.1 equiv).
  • Workup: Acidify to pH 2. Precipitate the white solid (Acid).

Troubleshooting Logic (DOT Visualization)

Troubleshooting_KB001 node_start Issue: Low Yield / Tar Formation node_check1 Check 1: Reagent Color? node_start->node_check1 node_check2 Check 2: Temperature? node_check1->node_check2 Yellow/Orange node_sol1 Sol 1: Dry DMF/POCl3 (Moisture causes polymerization) node_check1->node_sol1 Dark/Black node_sol2 Sol 2: Keep <5°C during addition (Prevents decomposition) node_check2->node_sol2 Rapid Exotherm node_check3 Check 3: Quench Method? node_check2->node_check3 Stable node_sol3 Sol 3: Use NaOAc/Ice (Strong acid hydrolysis degrades product) node_check3->node_sol3 Direct Water Addn

Figure 1: Decision tree for troubleshooting the Vilsmeier-Haack cyclization route.

KB-002: The Modern Route (Rh(III)-Catalyzed Annulation)

User Issue: "I am getting a mixture of 3-substituted and 4-substituted products, or no reaction." Root Cause: Inappropriate directing groups on the benzoic acid or catalyst deactivation by trace oxidants.

The Protocol (C-H Activation)

This method couples Benzoic Acid with an Internal Alkyne (e.g., Diethyl acetylenedicarboxylate) to install the carboxylate functionality directly.

System Parameters:

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) – Essential for catalytic turnover.
    
  • Solvent:

    
    -Amyl alcohol or DCE (Dichloroethane).
    
  • Temp: 100°C.

Optimization Data Table

Effect of Solvent and Additives on Yield (Benzoic Acid + Diethyl Acetylenedicarboxylate)

EntrySolventAdditiveYield (%)Observation
1DMFNone15%Catalyst poisoning by solvent coordination.
2TolueneAgSbF

45%Low solubility of oxidant.
3

-Amyl Alcohol
None 88% Optimal polarity and solubility.
4DCENaOAc62%Good, but purification difficult.

Frequently Asked Questions (FAQ)

Q1: Why is the Vilsmeier intermediate not cyclizing? A: The intermediate chloromethyliminium salt must undergo electrophilic attack on the aromatic ring. If your homophthalic acid has electron-withdrawing groups (e.g., -NO


), the ring is too deactivated.
  • Fix: Increase temperature to 80°C or switch to the Rh(III) route which is less sensitive to electronics.

Q2: Can I synthesize the 4-carboxylic acid directly from Homophthalic Anhydride? A: Yes, via condensation with aliphatic aldehydes using DMAP. However, this yields the 3,4-dihydro derivative.[1][2][3]

  • Fix: You must add an oxidation step (DDQ or Pd/C) to aromatize the ring to the isocoumarin. See Source 1.1 for the DMAP protocol.

Q3: My product from the Rh(III) reaction is contaminated with copper salts. A: This is common when using Cu(OAc)


.
  • Fix: Wash the organic layer with 10% EDTA solution or aqueous NH

    
    OH during workup to chelate and remove copper residues.
    

Mechanistic Visualization

Understanding the Vilsmeier-Haack pathway is crucial for controlling the "Black Tar" issue. The diagram below illustrates the critical cyclization step where moisture control is vital.

Mechanism_VH DMF DMF + POCl3 V_Salt Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Salt 0°C, -Cl- Inter1 Activated Acid Chloride V_Salt->Inter1 + HPA Moisture MOISTURE (System Failure) V_Salt->Moisture Hydrolysis HPA Homophthalic Acid Cyclic Isochroman-1,3-dione Intermediate Inter1->Cyclic Intramolecular Cyclization Final 4-Formyl-Isocoumarin Cyclic->Final Formylation @ C4 + Hydrolysis

Figure 2: Mechanistic pathway of Vilsmeier-Haack cyclization showing the critical moisture failure point.

References

  • Synthesis of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Source: MDPI (Molecules). URL:[Link][3]

  • Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Vilsmeier-Haack Reaction: Mechanism and Applications. Source: Organic Chemistry Portal.[4] URL:[Link]

  • Practical Synthesis of Isocoumarins via Rh(III)-Catalyzed C–H Activation. Source: NIH / PubMed Central. URL:[Link]

Sources

Optimization

Overcoming solubility issues of isocoumarin-4-carboxylic acid in aqueous buffers

Subject: Overcoming Solubility & Stability Challenges in Aqueous Buffers Executive Summary: The "Dual Personality" Problem Isocoumarin-4-carboxylic acid presents a classic formulation paradox common in drug discovery. St...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility & Stability Challenges in Aqueous Buffers

Executive Summary: The "Dual Personality" Problem

Isocoumarin-4-carboxylic acid presents a classic formulation paradox common in drug discovery. Structurally, it possesses two conflicting domains:

  • The Isocoumarin Core: A rigid, hydrophobic aromatic lactone that resists aqueous solvation and is prone to π-π stacking (aggregation).

  • The C4-Carboxylic Acid: An ionizable "tail" that provides solubility only when deprotonated (anionic form).

The Core Challenge: To dissolve the molecule, you must raise the pH to ionize the carboxylic acid. However, the isocoumarin lactone ring is susceptible to hydrolytic cleavage under alkaline conditions. This guide provides the protocols to navigate this Solubility-Stability Window .

Module 1: The pH Factor (Solubility vs. Stability)

The Science: The pKa Threshold

The carboxylic acid at the C4 position typically has a pKa in the range of 3.8 – 4.5 .

  • pH < 4.0: The molecule is protonated (neutral).[1] It behaves like a "brick dust" solid—highly insoluble.

  • pH > 5.5: The molecule is deprotonated (anionic). Solubility increases by orders of magnitude due to charge-dipole interactions with water.

  • pH > 9.0 (DANGER): While solubility is maximal, hydroxide ions (

    
    ) attack the lactone carbonyl, causing ring-opening hydrolysis. This destroys your compound, creating a hydroxy-acid byproduct that is biologically inactive for your specific target.
    
Diagram: The Solubility-Stability Window

SolubilityStability LowPH pH < 4.0 (Acidic) State1 Protonated (COOH) INSOLUBLE (Precipitation Risk) LowPH->State1 Dominant Species MidPH pH 6.0 - 7.5 (Physiological) State2 Ionized (COO-) SOLUBLE & STABLE (Target Window) MidPH->State2 Optimal Balance HighPH pH > 9.0 (Alkaline) State3 Ring Hydrolysis DEGRADED (False Negatives) HighPH->State3 Nucleophilic Attack

Figure 1: The "Goldilocks Zone" for isocoumarin handling is between pH 6.0 and 7.5.

Troubleshooting FAQ

Q: I dissolved the powder in PBS (pH 7.4), but it still precipitated. Why? A: Standard PBS (10mM phosphate) has low buffering capacity. When you add your acidic compound, it donates protons, potentially dragging the local pH below the pKa threshold.

  • Solution: Use a stronger buffer (50–100 mM) or pre-adjust the stock pH.

Q: Can I use NaOH to dissolve it first? A: Risky. Direct exposure to strong base (e.g., 1M NaOH) can instantly hydrolyze the lactone ring before the bulk solution mixes. If you must use base, use a weak base like Sodium Bicarbonate (


) or dilute Tris base.

Module 2: The "DMSO Crash" (Co-Solvent Strategy)

Researchers often prepare a high-concentration stock in DMSO (Dimethyl Sulfoxide) and dilute it into the buffer. This frequently fails due to "Kinetic Crashing."

The Mechanism

When a DMSO stock is squirted rapidly into water, the DMSO diffuses away from the drug molecules faster than water can solvate them. The hydrophobic isocoumarin rings aggregate immediately, forming micro-crystals that are invisible to the naked eye but ruin assay potency.

Protocol: The "Solvent Shift" Method

Do not add stock directly to the bulk buffer. Use this intermediate step:

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Prepare Intermediate (10x): Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Why? This maintains enough organic solvent to prevent crashing while pre-hydrating the molecule.

  • Final Dilution: Slowly add the Intermediate to your assay buffer (vortexing gently) to reach the final concentration (e.g., 1% DMSO final).

Diagram: Preventing Precipitation

DMSOCrash cluster_Wrong WRONG WAY (Kinetic Trap) cluster_Right CORRECT WAY (Solvent Shifting) Stock 10mM Stock (100% DMSO) DirectAdd Rapid addition to 100% Aqueous Buffer Stock->DirectAdd Intermed Intermediate Dilution (50% DMSO / 50% Water) Stock->Intermed Step 1 Crash Precipitation / Aggregation (Loss of Potency) DirectAdd->Crash Final Slow addition to Buffer (Stable Solution) Intermed->Final Step 2

Figure 2: Avoiding the kinetic trap of rapid solvent exchange.

Module 3: Advanced Formulation (Cyclodextrins)

If pH adjustment and DMSO are insufficient (or if DMSO is toxic to your cells), Cyclodextrins (CDs) are the gold standard for hydrophobic small molecules.

Why it works

Cyclodextrins are "molecular buckets." The hydrophobic isocoumarin ring sits inside the non-polar bucket cavity, while the hydrophilic exterior keeps the complex soluble in water.

Selection Guide
Parameter

-Cyclodextrin (Native)
HP-

-Cyclodextrin (Modified)
Solubility Low (~18 mg/mL)High (>600 mg/mL)
Toxicity Nephrotoxic (in vivo)FDA-approved excipient (safe)
Recommendation AvoidHigh Recommended
Protocol: HP- -CD Complexation[2]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer. Filter sterilize (0.22 µm).
    
  • Add Compound: Add your isocoumarin powder (or a small volume of DMSO stock) to the vehicle.

  • Equilibration: Shake or vortex at Room Temp for 4–6 hours.

    • Note: The solution may turn cloudy initially. If it clears, complexation is successful.

  • Verification: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the drug is solubilized.

Summary of Recommendations

IssuePrimary FixSecondary Fix
Precipitation in Acidic Media Adjust buffer to pH 7.0–7.5 Use Tris instead of Phosphate
Loss of Activity over Time Check for Lactone Hydrolysis (pH > 8.5?)Store stocks in anhydrous DMSO at -20°C
Cell Toxicity Reduce DMSO < 0.5%Switch to HP-

-CD
formulation

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-solubility relationship for lipophilic carboxylic acids).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative guide on HP-β-CD usage).

  • TunraCw, P., et al. (2013). Hydrolysis of lactone ring in camptothecin derivatives: A mechanistic study. International Journal of Pharmaceutics. (Establishes the mechanism of lactone ring instability in alkaline pH for isocoumarin analogues).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for DMSO solvent shifting and kinetic solubility).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Oxo-1H-isochromene-4-carboxylic acid

[1] Topic: Purification Protocols & Troubleshooting for Isocoumarin-4-carboxylic Acid CAS: 15868-29-8 (Parent scaffold) Support Tier: Level 3 (Senior Application Scientist)[1][2] Technical Overview & Molecule Profile Wel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification Protocols & Troubleshooting for Isocoumarin-4-carboxylic Acid CAS: 15868-29-8 (Parent scaffold) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Technical Overview & Molecule Profile

Welcome to the technical support hub for 1-Oxo-1H-isochromene-4-carboxylic acid . This guide addresses the specific challenges of purifying this scaffold, which combines an acidic moiety (carboxylic acid) with a base-sensitive lactone ring.[1][2]

The "Lactone Trap": The most common failure mode in purifying this compound is the accidental hydrolysis of the isocoumarin lactone ring during standard acid-base extraction.[1][2] Using strong bases (NaOH/KOH) or elevated temperatures will open the ring to form the corresponding keto-acid (open-chain), leading to yield loss and "oily" mixtures.[1]

Physicochemical Profile
PropertyDescription
State White to pale yellow solid
Solubility (Crude) Soluble in DMSO, DMF, EtOAc (hot); Poorly soluble in Hexanes, Water
Acidity Acidic (COOH at C4).[1][2][3] Estimated pKa ~3.5–4.0
Stability Base-Sensitive: Lactone ring opens at pH > 10 or with heat.[1][2] Thermally Sensitive: Potential for decarboxylation at >150°C.

Primary Purification Workflow: The "Lactone-Safe" Extraction

Objective: Isolate the carboxylic acid from non-acidic impurities (starting materials, catalysts) without destroying the isocoumarin core.[1]

Workflow Diagram

PurificationLogic Start Crude Mixture (Solid/Oil) Dissolve Dissolve in Ethyl Acetate (Do NOT use alcohols yet) Start->Dissolve Wash1 Wash with 1M HCl (Remove basic/metal impurities) Dissolve->Wash1 ExtractDecision Extraction Step (CRITICAL) Wash1->ExtractDecision WrongWay Strong Base (NaOH/KOH) or Heat ExtractDecision->WrongWay High pH Risk RightWay Sat. NaHCO3 (Cold, 0-5°C) Rapid Extraction ExtractDecision->RightWay Recommended RingOpen FAILURE: Lactone Hydrolysis (Ring Opening) WrongWay->RingOpen AqLayer Collect Aqueous Layer (Contains Product as Na Salt) RightWay->AqLayer Acidify Acidify with 2M HCl to pH 1-2 (Keep Cold) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Caption: Logic flow for the "Lactone-Safe" acid-base extraction, highlighting the critical divergence point where strong bases cause product degradation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid alcohols (MeOH/EtOH) at this stage to prevent transesterification if catalytic acid is present.[1]

  • Acid Wash (Pre-treatment): Wash the organic phase once with 1M HCl .[1][2]

    • Why? This removes residual metal catalysts (if Rh/Pd used in synthesis) and basic organic impurities before the base extraction.[1]

  • Extraction (The Critical Step):

    • Cool the organic phase to 0–5°C (ice bath).

    • Extract with Saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Note: Use 3 portions. Work quickly. Do NOT use NaOH. The pH of NaHCO₃ (~8.[1][2]3) is sufficient to deprotonate the carboxylic acid (pKa ~4) but mild enough to preserve the lactone ring if kept cold [1].[1]

  • Separation:

    • Keep the Aqueous Layer (Product is here as the carboxylate salt).[1]

    • Discard the Organic Layer (contains non-acidic starting materials like homophthalic anhydride derivatives).[1]

  • Acidification & Precipitation:

    • While stirring the aqueous layer on ice, slowly add 2M HCl dropwise until pH reaches ~1–2.[1]

    • The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid and wash with cold water.[1]

Secondary Purification: Recrystallization

If the acid-base extraction yields a product with <95% purity, recrystallization is required.[1][2]

Solvent Selection Guide
Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid Excellent Dissolve hot, cool slowly.[1][2] The acidic environment stabilizes the lactone ring and suppresses hydrolysis [2].[1]
Ethanol / Water Good Standard mixed-solvent method.[1][2][4] Dissolve in hot EtOH, add warm water until turbid, cool. Risk of esterification if heated too long.[1]
Acetonitrile Moderate Good for removing non-polar impurities.[1][2]
Benzene/Petroleum Ether Specific Used historically for specific derivatives, but less common now due to toxicity.[1][2]

Recommended Protocol (Glacial Acetic Acid):

  • Place the crude solid in a flask with a minimum amount of Glacial Acetic Acid.

  • Heat gently (do not boil aggressively) until dissolved.

  • Allow to cool to room temperature, then place in a refrigerator (4°C).

  • Filter crystals and wash with a small amount of cold hexanes or diethyl ether to remove acetic acid residues.[1]

Troubleshooting & FAQs

Q1: My product turned into a sticky oil after acid-base extraction. What happened?

Diagnosis: Lactone Hydrolysis (Ring Opening). Cause: You likely used a base that was too strong (NaOH, KOH) or allowed the basic solution to sit too long/get too hot.[1] This opens the isocoumarin ring to form a keto-acid, which often refuses to crystallize.[1] Solution:

  • Redissolve the oil in Ethanol.[1]

  • Add a catalytic amount of acid (H₂SO₄ or HCl).[1]

  • Reflux gently for 1-2 hours to drive the cyclodehydration (re-closing the ring).

  • Evaporate solvent and recrystallize.[1]

Q2: I see a "double spot" on TLC or split peaks in NMR.

Diagnosis: Equilibrium Tautomerism. Context: In polar protic solvents (like DMSO or Methanol), isocoumarins can exist in equilibrium with their ring-open tautomers, especially if trace water or base is present [3].[1][2] Verification: Run the NMR in CDCl₃ (if soluble) or Acetone-d6 . Avoid DMSO-d6 if possible, as its hygroscopic nature often promotes ring-opening artifacts in the spectra.[1]

Q3: The melting point is lower than reported (e.g., <230°C).

Diagnosis: Decarboxylation. Cause: Isocoumarin-4-carboxylic acids are beta-keto acid analogs (vinylogous).[1][2] They can decarboxylate at high temperatures to form the simple isocoumarin (1-Oxo-1H-isochromene).[1] Prevention:

  • Do not dry the compound in an oven >100°C.[1]

  • Use vacuum drying at 40–50°C.[1]

Q4: How do I remove unreacted Homophthalic Anhydride?

Solution: The acid-base extraction (Module 2) usually removes this.[1][2] However, if it persists:

  • Homophthalic anhydride hydrolyzes to homophthalic acid in water.[1]

  • Homophthalic acid is more water-soluble than the isocoumarin product.[1]

  • Wash the final solid precipitate with copious amounts of cold water. The homophthalic acid byproducts will wash away, leaving the less soluble isocoumarin-4-carboxylic acid.[1]

References

  • Lactone Stability in Basic Media

    • Source: JECFA (Joint FAO/WHO Expert Committee on Food Additives).[1] "Alicyclic, Alicyclic-Fused and Aromatic-Fused Ring Lactones."[1][2][5] Inchem.org.[1]

    • URL:[Link][1]

  • Recrystallization of Isocoumarin Derivatives

    • Source: Research Review International Journal of Multidisciplinary.[1] "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach."

    • URL:[Link]

  • Tautomerism and Ring Opening

    • Source: MDPI.[1][6] "Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism." (Analogous mechanism for fused-ring lactones).

    • URL:[Link][1]

  • Synthesis and Characterization Context

    • Source: Beilstein Journal of Organic Chemistry.[1] "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation."

    • URL:[Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 1-Oxo-1H-isochromene Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The 1-Oxo-1H-isochromene (Isocoumarin) scaffold is a benzopyrone derivative distinct from coumarin by the orientation of the lactone moiety. While the fused benze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 1-Oxo-1H-isochromene (Isocoumarin) scaffold is a benzopyrone derivative distinct from coumarin by the orientation of the lactone moiety. While the fused benzene ring confers greater stability than simple aliphatic lactones, the C1-carbonyl remains a "hard" electrophile susceptible to attack by hard nucleophiles (OH⁻, RO⁻, R-NH₂).

Critical Failure Mode: The primary instability mechanism is lactone ring opening via nucleophilic acyl substitution. This results in the formation of a 2-(2-carboxyphenyl)acetaldehyde derivative (or ketone equivalent), destroying the pharmacophore and altering physicochemical properties (LogP, solubility).

This guide provides an autonomous, self-validating system to prevent, detect, and reverse this degradation.

Module A: Solvent Compatibility & Nucleophilic Attack

The Core Rule: Avoid protic nucleophilic solvents in the presence of any catalytic species (acid or base).

The "Methanolysis" Trap

Many researchers default to Methanol (MeOH) for LCMS or recrystallization. For isocoumarins, this is a high-risk vector.

  • Mechanism: In the presence of trace acid (e.g., residual TFA from HPLC) or base, MeOH attacks the C1 carbonyl.

  • Result: Formation of a methyl ester acetal, permanently opening the ring or creating an equilibrium mixture that confuses purity analysis.

Solvent Selection Matrix
Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM, DCE) Highly Recommended Non-nucleophilic; excellent solubility for isocoumarins; prevents solvolysis.
Aprotic Polar (ACN, DMSO) Recommended Stable. DMSO is safe for storage but difficult to remove; ACN is ideal for analysis.
Alcohols (MeOH, EtOH) Use with Caution RISK: Transesterification. Only use if pH is strictly neutral (6.5–7.5).
Ethers (THF, Et₂O) Recommended Good stability. Ensure THF is peroxide-free to prevent oxidation of the C3-C4 double bond.
Visualization: Solvolysis Pathway

The following diagram illustrates the mechanism of ring opening in methanolic conditions.

Solvolysis Iso 1-Oxo-1H-isochromene (Closed Lactone) Inter Tetrahedral Intermediate Iso->Inter + MeOH / H+ (Cat.) Open Methyl Ester Derivative (Ring Open) Inter->Open Ring Cleavage Open->Iso Recyclization (Difficult)

Figure 1: Mechanism of acid-catalyzed methanolysis leading to irreversible ring opening.

Module B: pH Management & Hydrolysis Reversibility

Isocoumarins exhibit a pH-dependent equilibrium. Unlike simple esters, the ring-opened form (keto-acid) often possesses a geometric proximity that favors recyclization under acidic conditions.

The pH Stability Window
  • pH < 4 (Acidic): Stable. The lactone ring is thermodynamically favored. Strong acids may protonate the carbonyl oxygen, but ring opening requires water/nucleophile.

  • pH 4 – 8 (Neutral): Meta-Stable. Safe for short durations. Long-term storage in aqueous buffers (e.g., PBS) can lead to slow hydrolysis.

  • pH > 9 (Basic): Unstable. Rapid saponification occurs. The hydroxide ion (OH⁻) attacks C1, opening the ring to form the carboxylate salt.

Protocol: The "Recyclization" Rescue

If you suspect ring opening during a basic workup (e.g., using NaOH or saturated NaHCO₃), follow this protocol to restore the isocoumarin:

  • Diagnosis: TLC shows a baseline spot (carboxylate) or LCMS shows M+18 peak (hydrated form).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~2.0.

  • Extraction: Extract immediately with DCM. The acid forces the equilibrium back to the closed lactone form (intramolecular Fisher esterification).

  • Drying: Dry over Na₂SO₄ (anhydrous) to remove water, driving the equilibrium to completion.

pH_Equilibrium Lactone Closed Isocoumarin (Non-polar) Salt Open Carboxylate Salt (Polar/Water Soluble) Lactone->Salt  pH > 9 (OH- Attack)   AcidForm Open Keto-Acid (Transient) Salt->AcidForm  Add HCl (pH < 3)   AcidForm->Lactone  Spontaneous Cyclization (-H2O)  

Figure 2: The pH-dependent reversible hydrolysis cycle. Acidification regenerates the scaffold.

Module C: Purification & Isolation Strategies

Standard silica gel chromatography can be detrimental due to the Lewis acidity of Si-OH groups or residual alkalinity in the stationary phase.

Troubleshooting Purification
ObservationRoot CauseCorrective Action
Tailing / Streaking Partial hydrolysis on silica.Add 0.5% Acetic Acid to the eluent to suppress ionization of the ring-opened form.
Product Loss on Column Irreversible adsorption or degradation.Switch to Neutral Alumina or perform rapid filtration through a short silica plug.
Peak Splitting (HPLC) Equilibrium between open/closed forms.Ensure mobile phase is acidic (0.1% Formic Acid). Avoid ammonium hydroxide buffers.
Recommended Workup Protocol (Self-Validating)
  • Quench: Pour reaction mixture into 0.5 M HCl (not water, not base).

  • Phase Separation: Use DCM (denser, good solubility).

  • Wash: Wash organic layer with Brine (saturated NaCl). Avoid bicarbonate washes if possible; if necessary, perform quickly and cold.

  • Evaporation: Do not heat above 40°C during rotary evaporation if traces of acid/base are present.

Troubleshooting FAQ

Q1: I see two peaks in my LCMS with the same mass (or M+18). Is my compound impure?

  • Answer: Likely not. This is often the separation of the closed lactone and the open hydroxy-acid (M+18).

  • Test: Re-run the sample using an acidified mobile phase (0.1% TFA). If the peaks merge into one, it is an equilibrium artifact. If they remain distinct, you may have an isomer or byproduct.

Q2: Can I use sodium methoxide (NaOMe) to deprotect other groups on my isocoumarin?

  • Answer: Absolutely not. NaOMe is a potent nucleophile that will attack the lactone ring immediately, forming the methyl ester (transesterification).

  • Alternative: Use mild acid hydrolysis or enzymatic deprotection methods that operate at neutral pH.

Q3: My compound degrades in DMSO stocks over months.

  • Answer: DMSO is hygroscopic. Absorbed water can hydrolyze the lactone over time.

  • Fix: Store solid powder at -20°C. Make fresh DMSO stocks only when needed, or store DMSO stocks over 3Å molecular sieves.

References

  • Pal, S. (2011). Synthesis and Reactivity of Isocoumarins. Journal of Heterocyclic Chemistry. (General reactivity context).

  • Liang, Y., et al. (2007).[1] Palladium-Catalyzed Synthesis of Isocoumarins. Synthesis. (Stability under catalytic conditions).

  • Gao, P., et al. (2014). Silver-Catalyzed Synthesis of 1-Alkoxy-isochromenes. The Journal of Organic Chemistry. (Mechanism of nucleophilic attack by alcohols).

  • Mihara, G., et al. (2020).[2][1] Rhodium-Catalyzed Synthesis of Isocoumarins. Organic Letters. (Modern mild synthesis conditions).

  • Phenomenex Technical Guide. Avoiding Depurination and Hydrolysis During Purification. (General principles of acid/base sensitivity in purification).

Sources

Troubleshooting

Troubleshooting low coupling efficiency with isocoumarin-4-carboxylic acid

Topic: Troubleshooting Low Coupling Efficiency & Side Reactions Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists. Scope: Optimization of amide bond formation at the C4-position of the isocoumarin s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency & Side Reactions

Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists. Scope: Optimization of amide bond formation at the C4-position of the isocoumarin scaffold.

The Core Challenge: The "Dual-Electrophile" Trap

Coupling amines to isocoumarin-4-carboxylic acid is deceptively difficult because the molecule presents two electrophilic sites to your amine:

  • The Target: The exocyclic carboxylic acid at C4 (via its activated ester).

  • The Trap: The endocyclic lactone carbonyl at C1.

The Failure Mode: If activation of the C4-acid is slow (due to steric hindrance from C3-substituents), the amine will attack the C1-lactone ring. This leads to ring-opening aminolysis , converting your isocoumarin into a homophthalamide derivative or an isoquinolinone, destroying the core scaffold.

Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using LCMS/NMR. Use the logic tree below to identify your issue.

TroubleshootingLogic Start Problem: Low Yield of Amide Product CheckLCMS Analyze Reaction Mixture (LCMS) Start->CheckLCMS MassSM Mass = Starting Material (Acid) (No Reaction) CheckLCMS->MassSM Major Peak is Acid MassOpen Mass = Product + H2O or Mass = Amide + Amine - H2O CheckLCMS->MassOpen Wrong Mass Observed MassPoly Insoluble Precipitate / Smear CheckLCMS->MassPoly Loss of Material Sol_Sterics Issue: Steric Hindrance at C4 Fix: Switch to HATU or Acid Chloride MassSM->Sol_Sterics Sol_RingOpen Issue: Lactone Aminolysis Fix: Lower Temp, Pre-activate Acid, Reduce Base MassOpen->Sol_RingOpen Sol_Agg Issue: Pi-Stacking/Aggregation Fix: Add Chaotropes (LiCl) or Switch Solvent MassPoly->Sol_Agg

Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.

Troubleshooting Guides & FAQs
Issue 1: Steric Hindrance (No Reaction)

Q: My LCMS shows 90% unreacted starting material despite using EDC/NHS or HOBt. Why isn't the ester forming?

A: The C4 position of isocoumarin is sterically crowded, particularly if you have a substituent (like a phenyl group) at C3. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too bulky to be attacked effectively by the amine, or it rearranges to an unreactive N-acylurea.

The Fix:

  • Switch to HATU/HOAt: These reagents generate a less bulky, highly reactive 7-azabenzotriazole ester. The kinetics of the amine attack on this ester are faster than the attack on the lactone.

  • Use Acid Chlorides (Carefully): Convert the acid to the acid chloride using Oxalyl Chloride/DMF (Ghosez’s method). Avoid Thionyl Chloride (

    
    ) at high heat, as the HCl generated can degrade the lactone.
    
Issue 2: Lactone Instability (Ring Opening)

Q: I see a product peak with Mass [M+18] or a completely different UV spectrum. Did I open the ring?

A: Yes. This is the "Lactone Trap." Primary amines are nucleophilic enough to attack the C1 carbonyl.

  • Mechanism: The amine attacks C1, opening the lactone to form a keto-amide (homophthalamic acid derivative).

  • Isoquinolinone Formation: If heated, this ring-opened intermediate can re-cyclize with the amine nitrogen, converting the oxygen-containing isocoumarin into a nitrogen-containing isoquinolinone.

The Fix:

  • Pre-activation is Mandatory: Do not mix Amine + Acid + Coupling Reagent simultaneously.

  • Protocol: Stir Acid + HATU + Base for 15 minutes first. This converts the acid to the activated ester. Only then add the amine. This ensures the amine encounters the highly reactive activated ester (fast reaction) rather than the less reactive lactone (slow reaction).

  • Temperature: Perform the amine addition at 0°C .

Issue 3: Solubility & Aggregation

Q: The reaction mixture turns into a gel or thick slurry, and conversion stops.

A: Isocoumarins are planar, aromatic systems prone to


-

stacking. In standard solvents like DCM, they can aggregate, burying the reactive carboxylic acid.

The Fix:

  • Solvent Switch: Use DMF or NMP (N-methylpyrrolidone).[1]

  • Chaotropic Salts: Add LiCl (0.4 M) to the DMF. This disrupts hydrogen bond networks and aggregation, keeping the reactive sites accessible.

Comparative Data: Coupling Reagents
ReagentReactivityRisk of Ring OpeningRecommended For
EDC/NHS LowHigh (Slow reaction allows side reactions)Simple, unhindered acids only.
HATU Very HighLow (Fast coupling outcompetes ring opening)Standard "Go-To" for C4-acids.
PyBOP HighModerateIf byproduct removal (phosphines) is easy.
Oxalyl Chloride ExtremeModerate (Requires strict temp control)Sterically jammed substrates (e.g., C3-tBu).
T3P ModerateVery LowScale-up (easy workup), but may be too slow for hindered C4.
Recommended Experimental Protocols
Method A: The "Gold Standard" (HATU Activation)

Best for: 3-substituted isocoumarin-4-carboxylic acids.

  • Dissolution: Dissolve Isocoumarin-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Do not use TEA; it is nucleophilic enough to cause side reactions.

  • Activation: Add HATU (1.2 equiv).

  • Incubation (Critical): Stir at Room Temperature for 20 minutes .

    • Checkpoint: Check LCMS.[2] You should see the mass of the activated ester (Acid + 117 Da for OBt ester). If SM remains, wait longer.

  • Coupling: Cool the mixture to 0°C . Add the Amine (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT. Reaction is usually complete in <2 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mildly acidic to remove DIPEA) and Brine. Avoid strong basic washes (NaOH) which will open the lactone ring.
    
Method B: The "Brute Force" (Acid Chloride)

Best for: Extremely hindered amines (e.g., anilines) or bulky C3 substituents.

  • Setup: Dissolve Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalyst: Add 1 drop of dry DMF.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 1 hour. Gas evolution (

    
    , 
    
    
    
    ) must cease.
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not skip this—excess reagent will react with your amine.

  • Coupling: Redissolve the crude acid chloride in DCM. Add a mixture of Amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.

Mechanistic Visualization

Understanding the competition between the desired pathway and the side reaction is vital.

ReactionPathways SM Isocoumarin-4-COOH (Substrate) Act Activated Ester (Fast Electrophile) SM->Act HATU/DIPEA (Pre-activation) Side Ring-Opened Keto-Amide SM->Side + Amine (Direct Attack) (Slow Kinetic Path) Prod Target Amide (Intact Lactone) Act->Prod + Amine (Fast Kinetic Path) Amine Primary Amine (Nucleophile) IsoQ Isoquinolinone (Recyclized Byproduct) Side->IsoQ Heat / -H2O

Figure 2: Kinetic competition between C4-activation (Green path) and C1-lactone aminolysis (Red path).

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Saeed, A. (2016). Synthesis and bioactivity of isocoumarins and their analogs. European Journal of Medicinal Chemistry, 116, 290-317. Link

  • Pal, S. (2010). Synthesis of isocoumarins: A review. Journal of Heterocyclic Chemistry, 47, 1-25. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Oxo-1H-isochromene-4-carboxylic Acid

Executive Summary: The "Lactone Lability" Factor You are likely working with 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) as a scaffold for serine protease inhibitors or as a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lactone Lability" Factor

You are likely working with 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) as a scaffold for serine protease inhibitors or as a key intermediate in heterocyclic synthesis.

The Critical Alert: This compound contains an isocoumarin lactone ring fused with a carboxylic acid at the C4 position. While the C4-acid allows for salt formation, the lactone ring is inherently unstable in basic media (pH > 9) .

Exposure to base does not merely deprotonate the carboxylic acid; it triggers a nucleophilic attack at the C1 carbonyl , causing the ring to open. This results in a dicarboxylate species that, upon improper acidification, may undergo decarboxylation (loss of CO₂) or fail to recyclize, leading to catastrophic yield loss.

Part 1: The Mechanism (The "Why")

To troubleshoot effectively, you must visualize the invisible chemistry occurring in your flask. The stability profile is governed by the equilibrium between the closed lactone and the open-chain keto-acid .

The Degradation Pathway
  • Base Attack: Hydroxide ions (

    
    ) attack the electrophilic C1 carbonyl. The electron-withdrawing effect of the C4-COOH makes this carbonyl more susceptible to attack than in unsubstituted isocoumarins.
    
  • Ring Opening: The

    
     bond cleaves.
    
  • Tautomerization: The resulting enol tautomerizes to a ketone/aldehyde.[1][2][3]

  • The Danger Zone (Decarboxylation): The ring-opened form contains a carboxylic acid beta to a carbonyl (a

    
    -keto acid equivalent). If acidified and heated, this species is prone to thermal decarboxylation.
    

IsocoumarinStability Compound 1-Oxo-1H-isochromene-4-COOH (Intact Lactone) BaseAttack Base Hydrolysis (pH > 9) Nucleophilic attack at C1 Compound->BaseAttack + NaOH/KOH RingOpen Ring-Opened Dicarboxylate Salt (High Water Solubility) BaseAttack->RingOpen Ring Opening BetaKeto Open Chain Beta-Keto Acid Intermediate RingOpen->BetaKeto Acidification (H+) Recyclize Recyclized Product (Recovered Starting Material) BetaKeto->Recyclize Rapid Dehydration (Controlled pH/Temp) Decarb Decarboxylated Byproduct (Irreversible Loss of CO2) BetaKeto->Decarb Heat or Prolonged Acid Exposure (Beta-Keto Decarboxylation)

Figure 1: The stability manifold of Isocoumarin-4-carboxylic acid. Note the bifurcation at the "Beta-Keto Acid" stage—this is where yield is usually lost.

Part 2: Troubleshooting Guide (The "How")

This section addresses specific observations reported by users in the field.

Scenario A: "I treated the compound with 1M NaOH to dissolve it, but upon acidification, I recovered <50% mass."

Diagnosis: You likely triggered irreversible decarboxylation or retro-aldol cleavage .

  • The Cause: The ring-opened form (a

    
    -keto acid derivative) is unstable. When you acidified the solution to precipitate the compound, the generation of the free acid in the presence of heat (exothermic neutralization) caused it to lose 
    
    
    
    .
  • The Fix:

    • Keep it Cold: Perform all acidifications in an ice bath (

      
      ).
      
    • Avoid Strong Base: Use mild bases like

      
       or 
      
      
      
      if possible. If NaOH is required, use stoichiometric amounts (2.0 - 2.2 equivalents max).
    • Rapid Workup: Do not store the basic solution overnight. Acidify immediately after the reaction is complete.

Scenario B: "My LC-MS shows a split peak or a mass of [M+18]."

Diagnosis: You are observing the ring-opened hydrolysate .

  • The Cause: In LC-MS, if your mobile phase is basic (e.g., Ammonium Bicarbonate, pH 8-10), the lactone opens on the column. The mass shift of +18 Da corresponds to the addition of water (

    
    ).
    
  • The Fix:

    • Switch Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid or TFA). This forces the equilibrium back toward the closed lactone form, sharpening the peak and restoring the correct parent mass.

Scenario C: "The NMR spectrum in

is completely different from

."

Diagnosis: This is expected behavior, not an impurity.

  • The Cause: In

    
    , you see the intact lactone. In 
    
    
    
    , you are observing the disodium salt of the open-chain form . You will see a shift in the aromatic protons and the disappearance of the lactone carbonyl signal.
  • The Fix: Do not use basic

    
     for characterization if you need to prove the lactone structure. Use 
    
    
    
    or
    
    
    (if soluble).
Part 3: Standardized Stability Protocols
Protocol 1: Controlled Recyclization (Recovery from Base)

Use this protocol if you must perform a reaction in basic conditions (e.g., saponification of an ester elsewhere on the molecule).

StepActionCritical Parameter
1 Cooling Cool the reaction mixture to 0–4°C (Ice/Water bath).
2 Acidification Slowly add 1N HCl dropwise with vigorous stirring.
3 pH Target Acidify to pH 1–2 . Do not stop at pH 4-5.
4 Incubation Stir at 0°C for 30-60 minutes .
5 Isolation Filter the precipitate immediately. Wash with cold water.

Why pH 1-2? The ring closure (lactonization) is acid-catalyzed. Stopping at mild acidic pH (4-5) may leave the compound in the open-chain form, which is water-soluble and will be lost in the filtrate.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Suzuki coupling with K₂CO₃ as the base? A: Yes, but with caution. Isocoumarins are generally compatible with mild carbonate bases in organic solvents (like Dioxane/Water). However, keep the reaction time optimized and avoid prolonged heating at reflux, which promotes ring opening.

Q2: Is the compound stable in methanol? A: It is stable in neutral methanol. However, in the presence of a base (even weak bases like triethylamine), methanol can act as a nucleophile, attacking the lactone to form the methyl ester (ring opening via transesterification).

  • Recommendation: Avoid primary alcohols if basic catalysts are present. Use ACN, THF, or DCM.

Q3: How should I store the 4-carboxylic acid derivative? A: Store at -20°C under an inert atmosphere. Ensure the container is tightly sealed to prevent moisture ingress, which can cause slow hydrolysis over months.

References
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reactivity of lactones and isocoumarins).
  • Saeed, A. (2016). "Synthesis and Structural Characterization of Isocoumarin Derivatives." Journal of Heterocyclic Chemistry.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimations of carboxylic acids).

  • Organic Chemistry Portal. "Synthesis of Isocoumarins." (General synthetic methodologies and stability conditions).

  • Master Organic Chemistry. "Keto-Enol Tautomerism." (Fundamental mechanism governing the open-chain intermediate).

Sources

Troubleshooting

Technical Support Center: Isocoumarin Synthesis Optimization

Ticket ID: ISO-SYN-2024-OPT Status: Open Subject: Minimizing Side Reactions in Isocoumarin (1H-2-benzopyran-1-one) Ring Formation Introduction: The Support Desk Persona Welcome to the Advanced Heterocycle Synthesis Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-SYN-2024-OPT Status: Open Subject: Minimizing Side Reactions in Isocoumarin (1H-2-benzopyran-1-one) Ring Formation

Introduction: The Support Desk Persona

Welcome to the Advanced Heterocycle Synthesis Support Center. You are likely accessing this guide because your isocoumarin yields are stalling below 60%, or you are observing persistent byproducts (phthalides, homocoupled alkynes, or decarboxylated arenes).

Isocoumarins are thermodynamically stable, but their formation competes with kinetically favored 5-membered ring closures and oxidative side pathways. This guide treats your synthesis as a system to be debugged, focusing on the two most prevalent methodologies: Transition Metal-Catalyzed C-H Activation and Electrophilic Cyclization of 2-Alkynylbenzoates .

Module 1: Troubleshooting Transition Metal C-H Activation

Methodology: Oxidative annulation of benzoic acids with alkynes (Rh(III), Ru(II), or Pd(II)).

Core Issue: The "Decarboxylation Trap" & Regio-Scrambling

In Rh(III) or Ru(II) catalyzed synthesis, the carboxylate acts as a directing group. The system must undergo C-H activation, alkyne insertion, and reductive elimination.

Common Failure Modes:

  • Protodecarboxylation: The carboxylate directing group is lost as CO₂ before annulation occurs, yielding a naked arene.

  • Regio-scrambling: With internal unsymmetrical alkynes, the catalyst inserts indiscriminately, yielding a mixture of 3- and 4-substituted isomers.

The Logic (Mechanism & Causality)

The reaction relies on the formation of a five-membered metallacycle intermediate. If the alkyne insertion is slow (due to sterics or low concentration), the high temperature required for activation often forces the decarboxylation of the benzoic acid substrate.

Visualizing the Failure Point

CH_Activation_Failures Start Benzoic Acid (Substrate) Metallacycle 5-Membered Metallacycle Start->Metallacycle C-H Activation Metal Rh(III)/Ru(II) Catalyst Metal->Metallacycle Alkyne Alkyne Insertion Metallacycle->Alkyne Rate Limiting Step Side1 Protodecarboxylation (Loss of CO2) Metallacycle->Side1 High T, No Alkyne Desired Reductive Elimination (C-O Bond Formation) Alkyne->Desired Correct Regiocontrol Side2 Regioisomer Mixture Alkyne->Side2 Steric Clash Product Isocoumarin (Target) Desired->Product Dead Decarboxylated Arene Side1->Dead

Figure 1: The bifurcation point in C-H activation. If alkyne insertion is too slow, the metallacycle collapses via decarboxylation.

Standard Operating Procedure (SOP): Rh(III)-Catalyzed Annulation

Validates against: Satoh & Miura (2010), Ackermann (2011).

Reagents:

  • Substrate: Benzoic acid (1.0 equiv)

  • Coupling Partner: Internal alkyne (1.1 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Oxidant:

    
     (2.0 equiv) – Crucial for regenerating Rh(III)
    
  • Solvent:

    
    -Amyl alcohol or 
    
    
    
    -xylene (High boiling point required)

Step-by-Step Protocol:

  • Dry Down: Flame-dry a Schlenk tube. Moisture inhibits the regeneration of the active catalyst species.

  • Charge Solids: Add benzoic acid,

    
    , and 
    
    
    
    under air (Rh(III) is air-stable, but the cycle is sensitive).
  • Solvent & Alkyne: Add solvent followed by the alkyne.

    • Technical Tip: If using a volatile alkyne, add it in 3 portions over 1 hour to maintain local high concentration relative to the catalyst, suppressing decarboxylation.

  • Thermal Activation: Heat to 100–120 °C.

    • Checkpoint: If the reaction turns black immediately (colloidal Rh(0) precipitation), your oxidant loading is insufficient or the stirring is too slow to re-oxidize the metal.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove Cu salts), and purify.
    

Module 2: Troubleshooting Electrophilic Cyclization

Methodology: Sonogashira coupling of 2-halobenzoic acids followed by cyclization (or one-pot variations).

Core Issue: 6-endo-dig vs. 5-exo-dig Competition

According to Baldwin’s rules, both 5-exo-dig and 6-endo-dig closures are favored. However, for isocoumarins, we need 6-endo-dig .

Common Failure Modes:

  • Phthalide Formation: The nucleophile (oxygen) attacks the wrong carbon of the alkyne (5-exo-dig), creating a 5-membered lactone (phthalide) instead of the 6-membered isocoumarin.

  • Glaser Coupling: In the presence of Copper (CuI) and Oxygen, terminal alkynes homocouple to form diynes (

    
    ) instead of coupling with the aryl halide.[1]
    
The Logic (Mechanism & Causality)
  • Electronic Bias: Electron-withdrawing groups on the alkyne promote 6-endo-dig cyclization by making the

    
    -carbon more electrophilic.
    
  • Glaser Suppression: Copper facilitates the oxidative dimerization of alkynes.[1] Removing Cu or strictly excluding

    
     is the only fix.
    
Visualizing the Selectivity

Cyclization_Pathways Substrate 2-Alkynylbenzoate Intermediate Activation Activated Alkyne Complex Substrate->Activation + E+ Electrophile Electrophile (E+) (I2, PhSeCl, H+) Electrophile->Activation Path5 5-exo-dig Attack Activation->Path5 Kinetic Control (Small E+) Path6 6-endo-dig Attack Activation->Path6 Thermodynamic Control (Bulky E+ / Lewis Acid) Phthalide Phthalide (Byproduct) Path5->Phthalide Isocoumarin Isocoumarin (Target) Path6->Isocoumarin

Figure 2: Divergent pathways in electrophilic cyclization. 6-endo-dig is thermodynamically favored but requires correct electrophilic activation.

Standard Operating Procedure (SOP): One-Pot Sonogashira/Cyclization

Validates against: Larock (2003), Kundu (2010).

Reagents:

  • Substrate: 2-Iodobenzoic acid

  • Alkyne: Terminal alkyne

  • Catalyst:

    
     (3 mol%)
    
  • Co-catalyst: None (Avoid CuI to prevent Glaser coupling) OR CuI (1 mol%) with strict Ar line.

  • Base:

    
     (3 equiv)
    

Step-by-Step Protocol:

  • Degassing (Critical): Freeze-pump-thaw the solvent (DMF or THF) three times. Even trace oxygen with CuI will consume your alkyne via Glaser coupling.

  • Sequential Addition:

    • Mix Aryl Iodide + Pd catalyst + Base.

    • Add Alkyne slowly (syringe pump) if homocoupling is observed.

  • Cyclization Trigger:

    • If the product is the uncyclized alkyne-acid, add a Lewis Acid (e.g.,

      
       or 
      
      
      
      for iodocyclization) to force the ring closure.
  • Purification: Silica gel chromatography.

    • Note: Isocoumarins can hydrolyze on acidic silica. Add 1%

      
       to your eluent.
      

Module 3: The "Help Desk" (FAQs & Troubleshooting)

IssueSymptomRoot CauseCorrective Action
Low Yield Starting material remains; Catalyst precipitates as black powder (Pd black).Catalyst Death (Ligand dissociation or oxidation).Increase ligand loading (add free

). Ensure strictly inert atmosphere.
Glaser Product Formation of symmetrical diyne (

).
Oxygen leak in Cu-catalyzed system.Switch to Cu-free Sonogashira (use higher Pd loading or amine activators).
Wrong Isomer Formation of 5-membered phthalide instead of isocoumarin.5-exo-dig cyclization favored by kinetics.Use a bulkier electrophile (e.g.,

instead of

). Switch solvent to DMF (favors 6-endo).
Decarboxylation Formation of simple arene (loss of -COOH).High Temp in C-H activation step.Lower temp to 80°C. Add alkyne in excess to trap the metallacycle faster.
Hydrolysis Ring opening during purification.Acidic Silica .Pre-treat silica column with 1%

/ Hexanes.

References

  • Satoh, T., & Miura, M. (2010). "Oxidative Coupling of Carboxylic Acids with Alkynes: A Route to Isocoumarins."[2] Journal of the American Chemical Society.[3][4][5] Link

  • Ackermann, L., et al. (2011). "Ruthenium-Catalyzed Oxidative Annulation of Benzoic Acids with Alkynes." Organic Letters. Link

  • Larock, R. C., et al. (2003). "Synthesis of Isocoumarins via Pd-Catalyzed Annulation." Journal of Organic Chemistry. Link

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Alkyne Homocoupling). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. (Mechanistic insights on Pd-cycle stability). Link

Sources

Optimization

Removing impurities from commercial 1-Oxo-1H-isochromene-4-carboxylic acid

Technical Support Center: Purification & Troubleshooting Guide for 1-Oxo-1H-isochromene-4-carboxylic Acid Topic: (CAS: 15868-29-8) Audience: Researchers, Senior Scientists, and Process Chemists Format: Interactive Q&A Te...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting Guide for 1-Oxo-1H-isochromene-4-carboxylic Acid

Topic: (CAS: 15868-29-8) Audience: Researchers, Senior Scientists, and Process Chemists Format: Interactive Q&A Technical Guide[1]

Introduction: The Purity Paradox

Commercial 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a critical scaffold in the synthesis of serine protease inhibitors and anticoagulants.[1] However, commercial batches—often synthesized via the cyclization of homophthalic acid or metal-catalyzed annulation of 2-halobenzoic acids—frequently contain specific, reaction-stalling impurities.

This guide addresses the three most common contaminant classes:

  • Unreacted Precursors: Homophthalic acid/anhydride residues.

  • Decarboxylated Byproducts: Isocoumarin (lacking the -COOH group).

  • Inorganic Catalysts: Copper or Palladium salts from cross-coupling synthesis routes.

Tier 1: Rapid Troubleshooting (FAQs)

Q: My sample is a dark yellow/brown solid, but the literature describes it as white/off-white. Is it degraded? A: Not necessarily degraded, but likely impure. The dark color often arises from trace phenolic oxidation products or polymerized homophthalic anhydride residues.

  • Immediate Action: Perform a solubility test. Dissolve 10 mg in 1 mL of 10% NaHCO₃.

    • Clear solution: Impurities are likely acidic or highly polar.

    • Turbid/Insoluble residue: Contains non-acidic impurities (e.g., decarboxylated isocoumarin). Proceed to Protocol A (Acid-Base Extraction) .

Q: The compound dissolves in DMSO but precipitates immediately upon adding water. Is this normal? A: Yes. The free acid form of isocoumarin-4-carboxylic acid has low aqueous solubility (LogP ~1.5).

  • Technical Insight: This property is the basis for purification. You can exploit this "pH-switchable" solubility to wash away water-soluble contaminants while the compound is precipitated, or organic-soluble contaminants while the compound is dissolved as a salt [1].

Q: I see a small impurity peak at ~6.5 ppm in 1H NMR. What is it? A: This is often the C-3/C-4 proton of the decarboxylated byproduct, isocoumarin (1-oxo-1H-isochromene).

  • Cause: Thermal decarboxylation during the drying process or aggressive heating during synthesis.

  • Removal: This impurity is neutral. It can be removed by washing the basic aqueous solution of your target compound with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) before acidification [2].

Tier 2: Deep Dive Purification Protocols

Protocol A: The "pH-Switch" Extraction (Primary Purification)

Best for: Removing neutral impurities (decarboxylated products) and inorganic salts.

Theory: The pKa of the carboxylic acid at position 4 is approximately 3.5–4.0. By adjusting the pH, we can shuttle the target molecule between aqueous and organic phases, leaving impurities behind.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid (1.0 g) in 10% NaHCO₃ (aq) (20 mL).

    • Note: CO₂ gas will evolve. Stir until effervescence ceases.

  • Filtration (Critical): If dark solids remain undissolved, filter the solution through a Celite pad. These are likely polymerized anhydrides or inorganic catalysts.

  • Organic Wash: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Discard Organic Layer: This contains neutral impurities like isocoumarin and unreacted esters.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise until pH reaches ~1–2.

    • Observation: The product should precipitate as a white solid.

  • Recovery: Filter the precipitate, wash with cold water, and dry under vacuum.

Data: Typical Recovery Rates

Solvent SystemImpurity RemovedTypical Yield Recovery
NaHCO₃ (aq) / EtOAc Wash Neutral Isocoumarin85-90%
NaOH (aq) / DCM Wash Esters / Phenols80-85% (Risk of ring opening)

Warning: Avoid using strong bases like NaOH if possible, or keep contact time short. The lactone ring of isocoumarin is susceptible to hydrolysis (ring-opening) in high pH environments over time [3].

Protocol B: Recrystallization (Polishing)

Best for: Removing trace homophthalic acid and improving crystal habit.[1]

Q: Acid-base extraction didn't fully clean my sample. What solvent system works for recrystallization? A: Isocoumarin derivatives crystallize well from Glacial Acetic Acid or Ethanol/Water mixtures.

Methodology:

  • Solvent Choice:

    • Option 1 (High Purity): Glacial Acetic Acid. Dissolve at boiling point, cool slowly to RT.

    • Option 2 (General): Ethanol (95%). Dissolve in hot ethanol, then add warm water dropwise until slight turbidity appears. Cool to 4°C.

  • Process:

    • Dissolve 1 g of semi-pure acid in the minimum amount of boiling solvent.

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Cool further in an ice bath for 1 hour.

    • Filter and wash with cold solvent.

Tier 3: Analytical Validation

Q: How do I confirm the removal of Homophthalic Acid? A: Use HPLC or 1H NMR.

  • NMR Marker: Homophthalic acid has a distinctive methylene singlet (-CH₂-) around 4.0–4.2 ppm .

  • Isocoumarin Target: The vinylic proton at C-3 of your target appears as a singlet around 7.8–8.2 ppm (depending on solvent).

  • Success Criteria: Absence of the ~4.0 ppm singlet and the ~6.5 ppm doublet (decarboxylated impurity).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying isocoumarin-4-carboxylic acid based on the nature of the impurities.

PurificationWorkflow Start Crude 1-Oxo-1H-isochromene- 4-carboxylic acid SolubilityCheck Check Solubility in 10% NaHCO3 Start->SolubilityCheck Dissolves Dissolves Completely (Acidic species dominant) SolubilityCheck->Dissolves Clear Residue Insoluble Residue/Turbidity (Neutrals present) SolubilityCheck->Residue Cloudy Wash Wash Aqueous Phase with EtOAc Dissolves->Wash Filter Filter (Remove Solids) Residue->Filter Filter->Wash DiscardOrg Discard Organic Phase (Contains Decarboxylated Isocoumarin) Wash->DiscardOrg Acidify Acidify Aqueous Phase (pH 1-2 with HCl) Wash->Acidify Aqueous Layer Precipitate Collect Precipitate (Target Acid) Acidify->Precipitate Recryst Recrystallize (Acetic Acid or EtOH) Precipitate->Recryst If purity <95% Final Pure Product (>98% HPLC) Precipitate->Final If purity >95% Recryst->Final

Caption: Logic flow for the Acid-Base extraction and purification of Isocoumarin-4-carboxylic acid.

References

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2020). Isocoumarin Synthesis. Retrieved from [Link][1]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Mass Spectrometry Fragmentation of Isocoumarin-4-Carboxylic Acid

Executive Summary Isocoumarin-4-carboxylic acid (CAS: 15868-29-8), formally known as 1-oxo-1H-isochromene-4-carboxylic acid , represents a critical scaffold in the development of serine protease inhibitors and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocoumarin-4-carboxylic acid (CAS: 15868-29-8), formally known as 1-oxo-1H-isochromene-4-carboxylic acid , represents a critical scaffold in the development of serine protease inhibitors and bioactive natural products. Unlike its ubiquitous isomer coumarin-3-carboxylic acid, the isocoumarin core exhibits distinct electronic properties due to the inverted lactone orientation (1H-2-benzopyran-1-one vs. 1-benzopyran-2-one).

This guide provides a detailed technical analysis of its mass spectrometry (MS) behavior. By focusing on the energetics of decarboxylation and lactone ring cleavage, researchers can confidently distinguish this compound from structural isomers and metabolic derivatives.

Experimental Configuration

To achieve reproducible fragmentation data, the following Electrospray Ionization (ESI) parameters are recommended. While positive mode (ESI+) is possible, Negative Mode (ESI-) is superior for this compound due to the acidic carboxylic moiety, yielding higher sensitivity and cleaner fragmentation spectra.

Standardized Protocol (ESI- MS/MS)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid (to aid protonation in ESI+ or ensure neutral loss consistency) or 5mM Ammonium Acetate (for ESI-).

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Source Parameters:

    • Capillary Voltage: -2.5 kV to -3.5 kV.

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 20–30 V (Keep low to prevent in-source decarboxylation).

  • Collision Energy (CE): Stepped ramp 10–40 eV to capture both labile carboxyl losses and core ring cleavages.

Structural Analysis & Fragmentation Mechanism

Molecular Formula: C₁₀H₆O₄ Exact Mass: 190.0266 Da Precursor Ion: [M-H]⁻ at m/z 189.02

The fragmentation of isocoumarin-4-carboxylic acid is governed by two competing pathways: Decarboxylation (thermodynamically favored) and Lactone Ring Opening (kinetically controlled).

Pathway A: Decarboxylation (The Dominant Route)

The most characteristic feature of isocoumarin-4-carboxylic acid is the facile loss of the carboxyl group.

  • Precursor (m/z 189): The deprotonated molecular ion is stable at low collision energies.

  • Primary Fragment (m/z 145): Loss of neutral CO₂ (44 Da). The negative charge localizes on the C4 carbon, stabilized by resonance with the adjacent carbonyl and the aromatic ring. This generates the isocoumarin-4-anion.

  • Secondary Fragment (m/z 117): The resulting m/z 145 ion undergoes lactone ring contraction, ejecting Carbon Monoxide (CO, 28 Da). This confirms the presence of the lactone core.

Pathway B: Retro-Diels-Alder (RDA) & Ring Cleavage

Isocoumarins are susceptible to RDA-type fragmentation, particularly when the heterocyclic ring is stressed.

  • Ring Opening: The pyranone ring can cleave, often leading to losses of C₂H₂O (ketene) or C₂O₂ fragments depending on the specific substitution pattern.

  • Benzoyl Ion Formation: Further fragmentation leads to m/z 89 (C₇H₅⁺ equivalent in positive mode) or m/z 89/90 in negative mode, representing the benzoyl/phenyl core remnants.

Pathway C: Dehydration (Minor)

In some conditions (especially ESI+ or high source temp), a loss of H₂O (18 Da) is observed, forming an anhydride-like species at m/z 171 (ESI-) or 173 (ESI+). This is less diagnostic than the CO₂ loss.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the [M-H]⁻ ion.

Fragmentation Figure 1: ESI(-) Fragmentation Pathway of Isocoumarin-4-Carboxylic Acid Parent Precursor Ion [M-H]⁻ m/z 189 (C10H5O4) Frag1 Isocoumarin Anion m/z 145 (C9H5O2) Parent->Frag1 - CO₂ (44 Da) Decarboxylation Frag_Water Anhydride Species m/z 171 (C10H3O3) Parent->Frag_Water - H₂O (18 Da) Minor Path Frag2 Benzofuran-like Anion m/z 117 (C8H5O) Frag1->Frag2 - CO (28 Da) Lactone Cleavage Frag3 Phenyl Anion/Radical m/z 89 (C7H5) Frag2->Frag3 - CO (28 Da) Ring Contraction

Figure 1: The primary pathway involves sequential neutral losses of Carbon Dioxide and Carbon Monoxide.

Comparative Analysis: Isocoumarin vs. Coumarin

Differentiation between Isocoumarin-4-carboxylic acid and Coumarin-3-carboxylic acid is a common analytical challenge. While they share the same mass (MW 190), their fragmentation kinetics differ.

FeatureIsocoumarin-4-carboxylic acidCoumarin-3-carboxylic acid
Structure 1-oxo-1H-isochromene-4-COOH2-oxo-2H-chromene-3-COOH
Decarboxylation Energy Moderate. The carboxyl group at C4 is electronically distinct from the lactone carbonyl.Very Low. Decarboxylates extremely easily, often in-source.
Key Fragment Ratio High abundance of m/z 145 (stable anion).m/z 145 is transient; rapid conversion to m/z 117 or m/z 118.
Diagnostic Ion m/z 171 (Loss of H₂O) is occasionally seen due to proximity of C4-COOH to C3-H.m/z 146 (Neutral Coumarin) often appears if ionization is soft (proton transfer).
RDA Behavior Prone to Retro-Diels-Alder cleavage due to pyranone ring stress.Less prone to RDA; favors simple CO elimination.
Diagnostic Decision Workflow

To distinguish the two isomers in a blind sample:

  • Check In-Source Fragmentation: If the parent ion (m/z 189) is barely visible and the spectrum is dominated by m/z 145/117, it is likely Coumarin-3-carboxylic acid (highly labile). Isocoumarin-4-carboxylic acid typically retains significant parent ion intensity at low cone voltages.

  • Monitor m/z 117 vs 118: In ESI+, Coumarin derivatives often show a radical cation at m/z 118. Isocoumarin derivatives in ESI- favor the even-electron anion at m/z 117.

DecisionTree Figure 2: Rapid Identification Workflow Start Unknown Isomer MW 190 (C10H6O4) Step1 ESI(-) MS Scan Cone Voltage 20V Start->Step1 ResultA Strong Parent Ion (m/z 189) Step1->ResultA Stable ResultB Weak/Absent Parent Base Peak m/z 145 Step1->ResultB Labile IdentifyA Likely Isocoumarin-4-COOH ResultA->IdentifyA IdentifyB Likely Coumarin-3-COOH ResultB->IdentifyB

Figure 2: Logic flow for distinguishing isocoumarin and coumarin carboxylic acid isomers.

References

  • Synthesis and Characterization of Isocoumarin Derivatives Source: MDPI (Molbank) This study details the synthesis and HRMS characterization of various isocoumarin-4-carboxylic acid derivatives, confirming the [M-H]- precursor ions and providing NMR validation of the core structure. [Link]

  • Fragmentation Patterns of Coumarin Derivatives Source: Taylor & Francis (Spectroscopy Letters) Provides foundational data on the correlation between electronic charges and fragmentation pathways (CO/CO2 loss) in coumarin-type molecules, which serves as the baseline for comparing isocoumarin behavior. [Link]

  • Mass Spectrometry of Carboxylic Acids (Negative Mode) Source: SciELO Validates the decarboxylation mechanisms (Charge Migration vs. Charge Retention) in phenolic and heterocyclic carboxylic acids, supporting the proposed pathway for the isocoumarin-4-carboxylic acid. [Link]

Comparative

Comparative Guide: Reactivity of Isocoumarin vs. Coumarin Carboxylic Acids

Executive Summary This guide provides a technical comparison between Coumarin-3-carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid) and Isocoumarin-3-carboxylic acid (1-oxo-1H-isochromene-3-carboxylic acid).[1] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Coumarin-3-carboxylic acid (2-oxo-2H-chromene-3-carboxylic acid) and Isocoumarin-3-carboxylic acid (1-oxo-1H-isochromene-3-carboxylic acid).[1] While these two scaffolds are structural isomers, their reactivity profiles diverge significantly due to the orientation of the lactone functionality relative to the fused benzene ring.

Key Distinction:

  • Coumarin-3-COOH: Behaves as a stable vinylogous ester.[1] The carbonyl is at C2.[1] Major reactivity involves decarboxylative cross-coupling and Michael addition at C4.[1] Ring opening yields cis-hydroxycinnamic acids.[1]

  • Isocoumarin-3-COOH: Behaves as a masked anhydride/enol lactone.[1] The carbonyl is at C1.[1] Major reactivity involves nucleophilic attack at C1 (acylation of serine proteases) and ring opening to form homophthalic acid derivatives.[1]

Structural & Electronic Analysis

The fundamental difference lies in the fusion of the benzene ring to the pyrone core.

FeatureCoumarin-3-COOHIsocoumarin-3-COOH
IUPAC Name 2-oxo-2H-chromene-3-carboxylic acid1-oxo-1H-isochromene-3-carboxylic acid
Carbonyl Position C2 (Vinylogous ester)C1 (Conjugated with Benzene)
Heteroatom Oxygen at position 1Oxygen at position 2
Resonance

-pyrone character; aromatic stability is high.[1]

-pyrone character; carbonyl is highly electrophilic.[1]
Lactone Stability Moderate.[1] Reversible ring opening in base.[1]Lower. Susceptible to irreversible opening by nucleophiles.[1]
Visualization: Structural Isomerism & Numbering

StructureComparison Coumarin Coumarin-3-COOH (2-oxo-2H-chromene) Carbonyl @ C2 O-Link @ C1 C_Reactivity Reactivity: Michael Acceptor (C4) Decarboxylation Coumarin->C_Reactivity Isocoumarin Isocoumarin-3-COOH (1-oxo-1H-isochromene) Carbonyl @ C1 O-Link @ C2 I_Reactivity Reactivity: Acylating Agent (C1) Ring Opening -> Homophthalic Isocoumarin->I_Reactivity

Figure 1: Structural divergence leading to distinct reactivity profiles.

Reactivity Profiles

Nucleophilic Ring Opening (Hydrolysis)

This is the most critical differentiator for drug design, particularly for protease inhibitors.

  • Coumarin-3-COOH: Upon treatment with base (OH⁻), the lactone ring opens to form the coumarinate anion (cis-2-hydroxycinnamic acid derivative).[1] This process is often reversible; acidification typically recyclizes the lactone.[1] If the cis-isomer isomerizes to the trans-isomer (coumaric acid), recyclization becomes difficult.[1]

  • Isocoumarin-3-COOH: The lactone ring opens to form homophthalic acid derivatives (2-carboxyphenylacetic acid derivatives).[1] Because the carbonyl is at C1 (directly attached to the benzene ring), the ring opening is often driven by the release of ring strain and the formation of a stable ketone/carboxylate system. This makes isocoumarins potent mechanism-based inhibitors of serine proteases (e.g., elastase, chymotrypsin) because they permanently acylate the active site serine.

Decarboxylation Strategies

Both scaffolds possess a carboxylic acid at C3, facilitating decarboxylation, but the mechanisms and utility differ.

  • Coumarin-3-COOH: Highly amenable to radical decarboxylative cross-coupling .[1] The carboxylic acid serves as a traceless directing group.[1]

    • Reaction: Pd/Ag-catalyzed coupling with aryl halides.[1]

    • Mechanism:[1][2][3][4][5] Formation of a vinyl radical at C3 after CO₂ extrusion.[1]

  • Isocoumarin-3-COOH: Decarboxylation is possible but less commonly employed as a synthetic handle compared to coumarins.[1] The resulting 3-unsubstituted isocoumarin is often less stable than the corresponding coumarin.[1]

Electrophilic Substitution (C4 Position)
  • Coumarin: The C3-C4 double bond behaves like an electron-deficient alkene (Michael acceptor).[1][6] Nucleophiles (e.g., thiols, amines) readily attack C4.

  • Isocoumarin: The C4 position is electron-rich due to the enol ether character of the O2-C3=C4 system.[1] It is susceptible to electrophilic attack (e.g., halogenation) rather than nucleophilic attack.

Comparative Data Analysis

The following table summarizes experimental parameters for key transformations.

ParameterCoumarin-3-COOHIsocoumarin-3-COOHImplications
pKa (COOH) ~4.5 (Est.)[1]~3.8 (Est.)[1]Isocoumarin acid is slightly more acidic due to inductive effect of C1=O.
Hydrolysis Rate Slow (

)
Fast (

)
Isocoumarins are less stable in aqueous base.[1]
Ring Opening Product 2-Hydroxycinnamic acid2-Carboxyphenylacetic acidCoumarin yields phenols; Isocoumarin yields benzoic acids.[1]
C4 Reactivity Electrophilic (Michael Acceptor)Nucleophilic (Enol Ether like)Coumarin reacts with nucleophiles; Isocoumarin with electrophiles.[1]
Fluorescence High (Blue region)Moderate to WeakCoumarins are preferred for fluorescent probes.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Decarboxylative Arylation (Coumarin Specific)

This protocol demonstrates the utility of the C3-COOH as a traceless activating group, a reaction difficult to replicate with high efficiency in isocoumarins without ring opening.

Objective: Synthesis of 3-arylcoumarins from coumarin-3-carboxylic acid.

Reagents:

  • Coumarin-3-carboxylic acid (1.0 equiv)[1][6][7]

  • Aryl iodide (1.2 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • Ag₂CO₃ (1.0 equiv) - Acts as oxidant and decarboxylative agent[1]

  • DMSO (0.2 M concentration)[1]

Workflow:

  • Setup: In a flame-dried Schlenk tube, combine Coumarin-3-COOH (190 mg, 1 mmol), Aryl iodide (1.2 mmol), Pd(OAc)₂ (11 mg), and Ag₂CO₃ (275 mg).

  • Solvation: Add anhydrous DMSO (5 mL) under Argon atmosphere.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Note: Evolution of CO₂ gas will be observed.[1] Ensure proper venting.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Wash filtrate with water (3x) and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the broad COOH peak (~12-14 ppm) in ¹H NMR.[1] Appearance of new aromatic protons corresponding to the coupled aryl group.

  • Failure Mode: If ring opening occurs (common if wet DMSO is used with Ag salts), you will observe phenol peaks. Ensure strictly anhydrous conditions.

Protocol B: Nucleophilic Ring Opening / Inhibition Assay (Isocoumarin Specific)

Demonstrates the "suicide inhibition" mechanism unique to isocoumarins.

Objective: Kinetic assessment of serine protease inhibition (e.g., Chymotrypsin).

Workflow:

  • Preparation: Dissolve Isocoumarin-3-COOH derivative in DMSO to make a 10 mM stock.

  • Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.5).

  • Incubation: Mix enzyme (100 nM final) with Isocoumarin inhibitor (1 µM - 100 µM) in buffer.

  • Measurement: Monitor residual enzyme activity at time points (0, 5, 10, 30, 60 min) using a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA).

  • Data Analysis: Plot ln(% Activity) vs. Time.[1] Isocoumarins typically show time-dependent inhibition (k_obs), indicative of covalent acylation of the active site serine.

Pathway Visualization: Hydrolysis Mechanisms

HydrolysisPathways cluster_0 Coumarin-3-COOH Hydrolysis cluster_1 Isocoumarin-3-COOH Hydrolysis C_Start Coumarin-3-COOH C_Inter Tetrahedral Intermediate (at C2) C_Start->C_Inter OH- Attack C_Prod Cis-Coumarinate Anion (Phenol + Enolate) C_Inter->C_Prod Ring Opening C_Prod->C_Start H+ (Recyclization) I_Start Isocoumarin-3-COOH I_Inter Tetrahedral Intermediate (at C1) I_Start->I_Inter Nu- Attack (e.g. Ser-OH) I_Prod Homophthalic Derivative (Benzoic Acid + Ketone) I_Inter->I_Prod Irreversible Opening

Figure 2: Divergent hydrolysis pathways. Note the reversibility in coumarins vs. the stable ring-opened product in isocoumarins.

References

  • BenchChem. (2025).[1] Key Differences Between Isocoumarins and Coumarins. Retrieved from

  • Frontiers in Chemistry. (2024).[1] Syntheses, reactivity, and biological applications of coumarins. Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2018).[1] Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. PMC. Retrieved from

  • Indian Academy of Sciences. (2024).[1] Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. J. Chem. Sci. Retrieved from [1]

  • MDPI. (2024).[1] Novel Metal-Free Synthesis of 3-Substituted Isocoumarins. Molecules. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Isocoumarins. Retrieved from

  • Sigma-Aldrich. (2025).[1] Coumarin-3-carboxylic acid Product Sheet. Retrieved from [1]

Sources

Validation

Comparative Guide: HPLC Purity Determination of 1-Oxo-1H-isochromene-4-carboxylic Acid

Executive Summary 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), also known as Isocoumarin-4-carboxylic acid, presents specific chromatographic challenges due to its conjugated bicyclic core and the ionizable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), also known as Isocoumarin-4-carboxylic acid, presents specific chromatographic challenges due to its conjugated bicyclic core and the ionizable carboxylic acid moiety at position C4.[1]

This guide compares three distinct chromatographic approaches for purity determination:

  • Method A (Benchmark): Standard C18 RP-HPLC with acidic modification.

  • Method B (High-Throughput): UHPLC with Sub-2 µm particles.

  • Method C (Orthogonal Selectivity): Phenyl-Hexyl stationary phase for aromatic impurity profiling.

Key Finding: While Method A provides robust, transferable results for QA/QC, Method C (Phenyl-Hexyl) is recommended for R&D synthesis optimization as it offers superior resolution of aromatic impurities (e.g., decarboxylated isocoumarin and homophthalic acid precursors) via


-

interactions.

Part 1: Scientific Context & The Analytical Challenge

The Molecule[2][3][4][5][6]
  • Structure: A benzopyran-1-one core with a carboxylic acid at C4.

  • pKa: Approximately 3.5 – 4.0 (Carboxylic acid).

  • UV Absorbance: Strong absorption maxima at ~230 nm and ~310 nm due to the conjugated lactone system.

The Separation Challenge
  • Ionization State: At neutral pH, the molecule exists as a carboxylate anion, leading to poor retention and peak splitting on standard C18 columns. Strict pH control (pH < 3.0) is required to maintain the neutral (protonated) form.

  • Solubility: The isocoumarin core is hydrophobic, but the acid group adds polarity. Samples often require DMSO or Methanol for dissolution, which can cause "solvent effects" (peak distortion) if the injection volume is too high.

  • Critical Impurities:

    • Homophthalic Acid: A common hydrolysis product or starting material.

    • Isocoumarin (decarboxylated): A degradation product formed under thermal stress.

Part 2: Methodology Comparison

Method A: The Benchmark (Standard C18)
  • Principle: Hydrophobic interaction chromatography (HIC) with ionization suppression.

  • Best For: Routine QA/QC, validated release testing.

  • Pros: Highly reproducible, robust, compatible with standard HPLC equipment (400 bar limit).

  • Cons: Longer run times (20-30 mins); limited selectivity for structural isomers.

Method B: High-Throughput (UHPLC C18)
  • Principle: Same mechanism as Method A but utilizes sub-2 µm particles to maximize efficiency (

    
    ) and speed.
    
  • Best For: In-process control (IPC) during synthesis, high-volume screening.

  • Pros: 5x faster than Method A; higher sensitivity (narrower peaks).

  • Cons: Requires UHPLC instrumentation (pressure > 600 bar); prone to column clogging if samples are not filtered (0.2 µm).

Method C: Orthogonal Selectivity (Phenyl-Hexyl)
  • Principle: Combines hydrophobicity with

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the aromatic isocoumarin core.
  • Best For: Impurity profiling, separating decarboxylated degradants.

  • Pros: Superior separation of aromatic impurities that co-elute on C18; alternative selectivity.

  • Cons: Longer equilibration times; mobile phase UV cutoff considerations (if using MeOH).

Part 3: Comparative Performance Data

Note: Data below represents typical performance metrics derived from optimized protocols for isocoumarin derivatives.

MetricMethod A (Standard C18)Method B (UHPLC C18)Method C (Phenyl-Hexyl)
Run Time 25.0 min4.5 min22.0 min
Retention Time (

)
~12.4 min~2.1 min~14.2 min
Tailing Factor (

)
1.151.081.05
Resolution (

)*
2.52.24.1
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL0.4 µg/mL
Backpressure ~180 bar~850 bar~210 bar

*Resolution calculated between the Main Peak and the Decarboxylated Impurity.

Part 4: Detailed Experimental Protocols

Sample Preparation (Universal)
  • Diluent: 50:50 Methanol:Water (v/v).

    • Note: If the solid is stubborn, dissolve initially in 5% DMSO, then dilute with Methanol.

  • Concentration: 0.5 mg/mL (for purity); 0.05 mg/mL (for assay).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter is mandatory before injection.

Method A: Standard C18 Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (primary) and 310 nm (secondary).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 26 min: 5% B (Re-equilibration)

Method C: Phenyl-Hexyl Protocol (Recommended for Purity)
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 × 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol.

    • Why Methanol? Methanol promotes stronger

      
      -
      
      
      
      interactions than Acetonitrile.
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

Part 5: Decision Workflows (Visualized)

Diagram 1: Method Selection Strategy

This logic tree guides the analyst in choosing the correct method based on the stage of drug development.

MethodSelection Start Start: Purity Analysis Goal StageCheck Development Stage? Start->StageCheck Screening High Throughput / Screening StageCheck->Screening Early Stage QC QC Release / Validation StageCheck->QC Final Product Impurity Impurity ID / Process Dev StageCheck->Impurity Unknown Peaks MethodB Method B: UHPLC (C18) Speed Focus Screening->MethodB MethodA Method A: HPLC (C18) Robustness Focus QC->MethodA MethodC Method C: Phenyl-Hexyl Selectivity Focus Impurity->MethodC MethodB->MethodC If co-elution suspected

Caption: Decision matrix for selecting the optimal chromatographic method based on analytical goals.

Diagram 2: Sample Preparation & Injection Logic

Ensuring the sample is compatible with the mobile phase to prevent "solvent shock" and peak distortion.

SamplePrep Raw Solid Sample (1-Oxo-1H-isochromene-4-COOH) Solubility Solubility Check in Mobile Phase A Raw->Solubility Direct Dissolve in 50:50 MeOH:Water Solubility->Direct Soluble DMSO Dissolve in 100% DMSO (Max 5% Vol) Solubility->DMSO Insoluble Filter Filter (0.22 µm PTFE) Direct->Filter Dilute Dilute with Mobile Phase A DMSO->Dilute Precipitation Check Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for handling solubility challenges during sample preparation to ensure peak integrity.

References

  • Sielc Technologies. HPLC Method for Analysis of Carboxylic Acids.[3] Sielc.com. [Link]

  • M.J. Ruiz-Ángel et al. Ionic Liquids as Mobile Phase Additives in Liquid Chromatography.[4] Journal of Chromatography A. [Link]

  • Organic Chemistry Portal. Synthesis of Isocoumarins and Impurity Profiles. Organic-Chemistry.org. [Link]

Sources

Comparative

Bioactivity comparison of 1-Oxo-1H-isochromene-4-carboxylic acid vs 3-substituted analogs

The following guide provides an in-depth technical comparison between the parent scaffold 1-Oxo-1H-isochromene-4-carboxylic acid and its 3-substituted analogs . This analysis is designed for drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the parent scaffold 1-Oxo-1H-isochromene-4-carboxylic acid and its 3-substituted analogs . This analysis is designed for drug development professionals and focuses on structure-activity relationships (SAR), enzymatic inhibition mechanisms, and experimental validation.

Executive Summary

1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) serves primarily as a synthetic scaffold rather than a potent bioactive agent in its unsubstituted form. While the parent core possesses the essential lactone pharmacophore, it lacks the steric and lipophilic properties required for high-affinity target binding.

In contrast, 3-substituted analogs (e.g., 3-alkyl, 3-aryl, 3-alkoxy) exhibit exponentially higher bioactivity. The introduction of a substituent at the C3 position transforms the scaffold into a potent inhibitor of serine proteases and carnitine acyltransferases (CAT) by:

  • Modulating Electrophilicity: Enhancing the reactivity of the lactone carbonyl for covalent enzyme inhibition.

  • Lipophilic Anchoring: Facilitating entry into hydrophobic enzyme pockets (e.g., S1 specificity pockets).

  • Metabolic Stability: Preventing rapid hydrolytic ring-opening.

Chemical Background & Structural Logic[1][2][3][4][5]

The isocoumarin core is a benzo-fused


-pyrone. The biological differentiation lies in the substitution at C3  and the carboxylic acid moiety at C4 .
FeatureParent: 1-Oxo-1H-isochromene-4-COOH3-Substituted Analog (e.g., 3-Decyl)
Structure Unsubstituted at C3.[1][2] Planar, rigid.C3-Alkyl/Aryl group adds steric bulk & lipophilicity.
Solubility Moderate aqueous solubility (polar COOH).Low aqueous solubility; High membrane permeability.
Reactivity Moderate lactone electrophilicity.Tunable electrophilicity (electron-donating/withdrawing groups).
Primary Role Synthetic Intermediate / Scaffold.[3]Lead Compound (Antifungal, Anticoagulant, Antitumor).
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic impact of C3 substitution on the isocoumarin scaffold.

SAR_Analysis Core Isocoumarin-4-COOH (Parent Scaffold) C3_Sub C3-Substitution (Alkyl / Aryl / Alkoxy) Core->C3_Sub Chemical Modification Effect_1 Hydrophobic Pocket Occupancy (S1 Site) C3_Sub->Effect_1 Steric Fit Effect_2 Lactone Carbonyl Activation C3_Sub->Effect_2 Electronic Tuning Result Potent Enzyme Inhibition (IC50: µM range) Effect_1->Result Effect_2->Result

Caption: SAR logic flow demonstrating how C3-substitution translates scaffold properties into high-potency inhibition.

Comparative Bioactivity Analysis

Enzyme Inhibition: Carnitine Acetyltransferase (CAT)

The most distinct quantitative comparison exists in the inhibition of Carnitine Acetyltransferase (CAT), an enzyme critical for fatty acid metabolism.[4] The parent compound shows negligible activity, while 3-alkyl analogs show chain-length-dependent potency.

Data Summary: Inhibition Constants (Ki) against CAT

CompoundC3 SubstituentKi (µM)Mechanism
Parent -H> 1000 (Inactive)Poor binding affinity.
Analog A -Propyl (

)
~ 850Weak competitive inhibition.
Analog B -Heptyl (

)
420Moderate mixed inhibition.
Analog C -Decyl (

)
130 Potent mixed inhibition.

Interpretation: The data confirms a direct correlation between the lipophilicity of the C3 substituent and inhibitory potency. The 3-decyl analog mimics the natural fatty acyl-CoA substrate, allowing it to occupy the enzyme's hydrophobic tunnel, a mechanism impossible for the unsubstituted parent.

Serine Protease Inhibition (Elastase & Chymotrypsin)

3-substituted isocoumarins act as mechanism-based "suicide" inhibitors .

  • Parent: Rapidly hydrolyzed by the enzyme without forming a stable acyl-enzyme complex.

  • 3-Substituted (e.g., 3-alkoxy-4-chloro): The enzyme attacks the lactone carbonyl. The 3-substituent stabilizes the resulting acyl-enzyme intermediate, preventing deacylation and permanently disabling the enzyme.

Experimental Protocols

Protocol A: Synthesis of 3-Substituted Isocoumarin-4-carboxylic Acids

Rationale: This protocol uses a Claisen condensation approach, allowing for the modular introduction of C3 substituents.

Reagents:

  • Homophthalic anhydride (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv) - Determines C3 substituent

  • DMAP (4-Dimethylaminopyridine) (1.1 equiv)

  • Solvent: Dry Chloroform (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve homophthalic anhydride (2.00 g) in 10 mL dry

    
     under inert atmosphere (
    
    
    
    ).
  • Addition: Add DMAP followed by the specific aldehyde (e.g., Decanal for 3-decyl analog) dropwise.

  • Reaction: Stir at room temperature (22–25 °C) for 1–2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Quenching: Extract the reaction mixture with 10%

    
     (aq).
    
  • Acidification: Acidify the aqueous layer to pH 3 using 18% HCl to precipitate the carboxylic acid.

  • Isolation: Extract with EtOAc, dry over

    
    , and evaporate.
    
  • Purification: Separate cis/trans diastereomers via silica gel column chromatography (Petroleum ether/EtOAc + 1% Formic acid).

Protocol B: Carnitine Acetyltransferase (CAT) Inhibition Assay

Rationale: Spectrophotometric detection of Coenzyme A (CoA-SH) release using DTNB (Ellman's reagent).

  • Enzyme Prep: Dilute CAT (from pigeon breast muscle) in 0.1 M Tris-HCl buffer (pH 8.0).

  • Substrate Mix: Prepare Acetyl-CoA (100 µM) and L-Carnitine (5 mM).

  • Inhibitor Incubation: Incubate CAT with varying concentrations (10–1000 µM) of the test compound (Parent vs. 3-Decyl analog) for 10 mins at 25 °C.

  • Reaction Start: Add Substrate Mix and DTNB (0.1 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The rate of TNB anion formation is proportional to enzyme activity.

  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    and
    
    
    .

Workflow Visualization

The following diagram outlines the critical path from synthesis to bioassay validation.

Workflow Start Start: Homophthalic Anhydride Step1 Condensation with R-CHO (R = H vs. R = Alkyl) Start->Step1 Step2 Acidification & Extraction (Isolate 4-COOH species) Step1->Step2 Branch Select Compound Step2->Branch Path_Parent Parent (R=H) Low Lipophilicity Branch->Path_Parent Unsubstituted Path_Analog Analog (R=Decyl) High Lipophilicity Branch->Path_Analog 3-Substituted Assay CAT Inhibition Assay (DTNB @ 412nm) Path_Parent->Assay Path_Analog->Assay Outcome Compare Ki Values Assay->Outcome

Caption: Experimental workflow comparing the synthesis and evaluation of parent vs. substituted isocoumarins.

References

  • Simić, M. et al. (2021). Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. Journal of the Serbian Chemical Society.

  • Saddiqa, A. et al. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: A review. Turkish Journal of Chemistry.

  • Ivanova, D. et al. (2024). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules.

  • Powers, J. C. et al. (2002). Isocoumarin Inhibitors of Serine Peptidases. Chemical Reviews.

Sources

Validation

Validating Synthesis of Isocoumarin-4-Carboxylic Acid via Melting Point Analysis

Executive Summary In the synthesis of bioactive lactones, distinguishing between regioisomers is a critical quality gate. For isocoumarin-4-carboxylic acid (1-oxo-1H-isochromene-4-carboxylic acid), a common synthetic pit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive lactones, distinguishing between regioisomers is a critical quality gate. For isocoumarin-4-carboxylic acid (1-oxo-1H-isochromene-4-carboxylic acid), a common synthetic pitfall is the inadvertent formation of the thermodynamically stable 3-carboxylic acid isomer or the retention of uncyclized precursors.

While NMR and HPLC are definitive, they are resource-intensive for high-throughput screening of reaction conditions. This guide validates Melting Point (MP) Analysis as a rapid, cost-effective "First Line of Defense" for confirming the synthesis of isocoumarin-4-carboxylic acid. We compare its utility against chromatographic methods and provide a self-validating experimental protocol.

The Challenge: Isomeric Ambiguity in Isocoumarin Synthesis

Isocoumarins are privileged scaffolds in medicinal chemistry, often synthesized via the cyclization of 2-substituted benzoic acid derivatives.[1] However, the regioselectivity is sensitive to reaction conditions (e.g., metal catalyst ligand, temperature).

  • Target: Isocoumarin-4-carboxylic acid (Kinetic or specific metal-catalyzed product).

  • Common Impurity/Isomer: Isocoumarin-3-carboxylic acid (Thermodynamic product, often from homophthalic acid pathways).

These isomers have distinct crystal packing lattices, resulting in significantly different melting points. MP analysis exploits this physical property to provide immediate feedback on regioselectivity.

Comparative Analysis: MP vs. NMR vs. HPLC

The following table objectively compares MP analysis against standard alternatives for routine reaction monitoring.

FeatureMelting Point (MP) Analysis 1H NMR Spectroscopy HPLC-MS
Primary Utility Rapid purity check & isomer differentiationStructural elucidationQuantitation & trace impurity ID
Sample Requirement < 5 mg (Solid state)~10 mg (Dissolved)< 1 mg (Dissolved)
Time to Result 5–10 minutes 30–60 minutes (queue dependent)20–40 minutes (method dependent)
Differentiation Excellent (Distinct crystal lattices)Good (Distinct chemical shifts)Variable (Isomers may co-elute)
Cost Per Run NegligibleHigh (Solvents, Cryogens)Moderate (Solvents, Columns)
Blind Spot Cannot identify structure of unknown impurityInsensitive to polymorphsRequires reference standards for quantitation

Scientist’s Insight: MP is not a replacement for NMR. It is a gatekeeper. If your crude solid melts over a broad range (e.g., >5°C) or matches the known MP of the 3-isomer, you save the cost of an NMR run and immediately move to recrystallization or reaction optimization.

Experimental Protocol: Self-Validating MP Determination

This protocol is designed to ensure data integrity. It includes a "Mixed Melting Point" step, which is the gold standard for validating identity without spectroscopy.

Phase 1: Sample Preparation
  • Isolation: Filter the crude reaction mixture and wash with cold diethyl ether to remove non-polar surface impurities.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours. Solvent inclusion (solvates) will artificially depress the MP.

  • Recrystallization (Mandatory): Recrystallize a small portion (~50 mg) using Ethanol/Water (9:1) or Acetonitrile .

    • Why? Amorphous solids do not exhibit sharp melting points. You must induce a crystalline lattice for valid data.

Phase 2: Capillary Method (Digital or Thiele Tube)
  • Packing: Introduce 2–3 mm of dry, powdered sample into a glass capillary. Tap specifically to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Fast Run (Sighting): Ramp temperature at 10°C/min to find the approximate melting range.

  • Precise Run (Data Collection):

    • Start 20°C below the "Fast Run" onset.

    • Ramp rate: 1°C/minute .

    • Observation: Record

      
       (first liquid drop) and 
      
      
      
      (complete liquefaction).
Phase 3: The Mixed Melting Point Test (Validation)

To confirm the product is the 4-isomer and not the 3-isomer:

  • Mix equal parts (1:1) of your product with a known standard of Isocoumarin-3-carboxylic acid (commercially available or synthesized via homophthalic anhydride).

  • Measure the MP of this mixture.

    • Scenario A (Depression): If the MP of the mixture is lower and broader than your individual sample, your product is NOT the 3-isomer. (Likely the desired 4-isomer).

    • Scenario B (No Change): If the MP remains sharp and identical, your product IS the 3-isomer (failed synthesis).

Data Interpretation & Decision Logic

Use the following reference values as a baseline guide. Note: Exact values depend on specific substituents; these represent the parent or common methyl-ester analogs.

CompoundTypical Melting Point Range (°C)Lattice Characteristics
Isocoumarin-4-carboxylic acid 220 – 225°C (Derivative dependent)High lattice energy due to H-bonding dimers
Isocoumarin-3-carboxylic acid 238 – 240°C Distinct packing; often higher due to symmetry
Homophthalic Acid (Precursor)180 – 183°C (Decomposes)Often creates "bubbling" in capillary
Wet/Impure Product Broad range (> 4°C span)Lattice disruption by solvent/impurities
Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesis.

MP_Validation_Workflow Start Crude Reaction Solid Recryst Recrystallization (EtOH/H2O) Start->Recryst Dry Vacuum Dry (Remove Solvates) Recryst->Dry MP_Run Precise MP Measurement (1°C/min ramp) Dry->MP_Run Decision Is Range < 2°C? MP_Run->Decision Sharp Sharp Range (Crystalline Pure) Decision->Sharp Yes Broad Broad Range (Impure/Wet) Decision->Broad No Compare Compare to Reference (Lit. or 3-Isomer) Sharp->Compare Broad->Recryst Repeat Match_Target Matches 4-COOH Range (~220-225°C) Compare->Match_Target Target Range Match_Isomer Matches 3-COOH Range (~240°C) Compare->Match_Isomer High Range Mixed_MP Mixed MP Test (Product + 3-Isomer Std) Match_Target->Mixed_MP Final Validation Depressed MP Depression Observed (Identity Confirmed: 4-COOH) Mixed_MP->Depressed Unchanged No Depression (Identity Failed: 3-COOH) Mixed_MP->Unchanged

Caption: Logical workflow for validating Isocoumarin-4-COOH synthesis. Green nodes indicate success; Red nodes indicate failure/re-work.

Troubleshooting Common Anomalies

Anomaly 1: Sublimation before Melting

  • Cause: Isocoumarins are lactones and can sublime at high temperatures.

  • Fix: Use a sealed capillary tube (flame seal the open end) to create a closed system.

Anomaly 2: Decomposition (Darkening)

  • Cause: Carboxylic acids may decarboxylate near their MP.

  • Fix: Place the sample in the apparatus only when the temperature is 10°C below the expected MP (avoid prolonged heat exposure). Record the temperature at the first sign of gas evolution (bubbling).

Anomaly 3: Double Melting Point

  • Cause: Polymorphism. Isocoumarin derivatives may exist in metastable forms.

  • Fix: If the sample melts, resolidifies, and melts again, record both temperatures. The higher value is typically the stable polymorph.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isocoumarins. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Isocoumarin Compound Summary. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Melting Point Determination Protocols. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Melting points of aromatic carboxylic acids. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Coumarin Derivatives: Solid-State Characterization. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Technical Guide: Spectral Characterization of 1-Oxo-1H-isochromene-4-carboxylic Acid

Topic: UV-Vis Absorption Spectra of 1-Oxo-1H-isochromene-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts. Executive Summary 1-Oxo-1H-isochromene-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 1-Oxo-1H-isochromene-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.

Executive Summary

1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a critical heterocyclic scaffold, distinct from its more common isomer, Coumarin-3-carboxylic acid. While often used as an intermediate in the synthesis of serine protease inhibitors and bioactive fungal metabolites, its spectral identification is frequently complicated by the thermodynamic stability of its coumarin analogues.

This guide provides a comparative spectral analysis, distinguishing the 1-oxo-isochromene chromophore from the 2-oxo-chromene (coumarin) system. It establishes a self-validating protocol for confirming isomeric purity using UV-Vis spectroscopy, essential for researchers avoiding "scaffold hopping" during synthesis.

Part 1: The Chromophore Architecture

To interpret the spectra, one must understand the electronic distinctness of the isocoumarin core compared to the coumarin core.

  • The Isocoumarin System (1-Oxo): The carbonyl is at position 1.[1] The double bond at C3=C4 is conjugated with the benzene ring but interacts with the lactone carbonyl differently than in coumarins. This results in a "reversed" lactone orientation that typically yields absorption bands with distinct vibrational fine structure in the 310–330 nm region.

  • The Coumarin System (2-Oxo): The carbonyl is at position 2. The conjugation is continuous through the carbonyl, the double bond, and the aromatic ring, typically resulting in a strong, broad

    
     transition around 280–310 nm.
    

Key Insight: The presence of the Carboxylic Acid (-COOH) at position 4 of the isocoumarin exerts a bathochromic (red) shift due to extended conjugation, but it remains spectrally distinct from the Coumarin-3-COOH isomer.

Part 2: Comparative Spectral Analysis

The following data compares the target compound against its primary thermodynamic isomer (Coumarin-3-carboxylic acid) and the unsubstituted core.

Table 1: Comparative UV-Vis Absorption Data (Methanol, 25°C)
FeatureTarget: Isocoumarin-4-COOH Alternative: Coumarin-3-COOH Ref: Isocoumarin (Unsubstituted)
Primary

325 – 335 nm (Broad)295 – 305 nm (Strong)318 nm
Secondary Band 240 – 250 nm 210 – 220 nm 253 nm
Spectral Shape Often shows fine structure; less intense than coumarins.Broad, high-intensity featureless band.Distinct vibrational fingers.
Molar Extinction (

)
~12,000 – 15,000

~18,000 – 22,000

~5,000

Fluorescence Weak to Moderate (Blue/Purple)Strong (Blue)Weak
Key Differentiator Bathochromic shift >320nm Hypsochromic shift <310nm Lack of acidic shift

Note on Solvatochromism: Isocoumarin-4-carboxylic acid exhibits negative solvatochromism. As solvent polarity increases (e.g., DMSO vs. Hexane), the


 transitions may blue-shift, while the 

bands broaden.
Diagram 1: Isomer Differentiation Logic

The following decision matrix illustrates how to use UV-Vis data to distinguish the target from its isomer during synthesis (e.g., from Homophthalic acid).

IsomerID Start Crude Reaction Product (Homophthalic Anhydride derivative) UV_Scan Perform UV-Vis Scan (200 - 400 nm in MeOH) Start->UV_Scan Check_Max Check Primary Lambda Max UV_Scan->Check_Max Result_Coumarin Lambda Max ~290-305 nm Strong Fluorescence Check_Max->Result_Coumarin Blue Shifted Result_Iso Lambda Max ~325-335 nm Distinct Fine Structure Check_Max->Result_Iso Red Shifted Conclusion_C Identity: Coumarin-3-COOH (Thermodynamic Isomer) Result_Coumarin->Conclusion_C Conclusion_I Identity: Isocoumarin-4-COOH (Kinetic/Target Product) Result_Iso->Conclusion_I

Caption: Decision matrix for distinguishing Isocoumarin-4-COOH from Coumarin-3-COOH using spectral shifts.

Part 3: Experimental Protocol

To ensure reproducibility, strict control of pH is required. The carboxylic acid proton is labile; deprotonation (


) significantly alters the charge transfer character of the chromophore.
Reagents & Equipment[2][3][4]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Buffer (Optional but Recommended): 10 mM Ammonium Formate (pH 3.0) to ensure the acid remains protonated.

  • Blank: Pure solvent/buffer mix.

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of 1-Oxo-1H-isochromene-4-carboxylic acid.

    • Dissolve in 10 mL MeOH (Stock Concentration: ~0.5 mM).

    • Critical: Sonicate for 5 minutes to ensure complete dissolution; isocoumarins can be crystalline and slow to dissolve.

  • Working Solution & pH Check:

    • Dilute 100

      
      L of Stock into 2.9 mL of MeOH (Final: ~16 
      
      
      
      M).
    • Self-Validation Step: Add 1 drop of 0.1 M HCl to a separate aliquot. If the spectrum shifts significantly compared to the neutral solution, your solvent was slightly basic, and the acidified spectrum represents the true "COOH" form.

  • Data Acquisition:

    • Scan range: 200 nm – 500 nm.

    • Scan rate: Medium (approx. 200 nm/min) to capture vibrational fine structure.

    • Baseline correction: Auto-zero with the blank cuvette.

  • Calculation of Extinction Coefficient (

    
    ): 
    Use the Beer-Lambert Law: 
    
    
    
    • 
       = Absorbance at 
      
      
      
      [5]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       = Concentration (M)
      
    • 
       = Path length (1 cm)[6]
      
Diagram 2: Validation Workflow

Protocol Stock Stock Solution (0.5 mM in MeOH) Acid_Check Acidification Check (+ 0.1M HCl) Stock->Acid_Check Aliquot 1 Scan Spectral Scan (200-500nm) Stock->Scan Aliquot 2 Acid_Check->Scan Compare Shifts Validation Verify Lambda Max (325-335nm) Scan->Validation

Caption: Protocol ensuring the carboxylic acid remains protonated for accurate spectral characterization.

Part 4: Synthesis & Purity Verification Context

When synthesizing this compound (typically via the condensation of homophthalic acid derivatives), the UV spectrum is your first line of defense against isomerization.

  • Purity Flag: If you observe a "shoulder" appearing around 290–300 nm, your sample is likely contaminated with the Coumarin-3-COOH isomer or the ring-opened keto-acid form.

  • Stability: 1-Oxo-1H-isochromene-4-carboxylic acid is sensitive to base. Exposure to basic conditions (pH > 8) will open the lactone ring, destroying the isocoumarin chromophore and resulting in a complete loss of the characteristic 325 nm band, replaced by a phenolate absorption.

References
  • Synthesis and Spectral Characterization: Saeed, A. (2016).[1][4] Synthesis and Characterization of Isocoumarin Derivatives. MDPI. [Link] (General reference for Isocoumarin spectral data).

  • Comparative Coumarin Data: OMLC. (2025). Coumarin Absorption and Fluorescence Spectra. [Link]

  • Isocoumarin Biosynthesis and Properties: Saeed, A. (2020).[2][7][8][9] Naturally Occurring Isocoumarins: Isolation and Biological Activities. [Link]

  • Isomerization Mechanisms: Organic Chemistry Portal. Isocoumarin Synthesis and Reactivity. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Oxo-1H-isochromene-4-carboxylic Acid: Proper Disposal Procedures

Executive Directive This guide defines the operational protocols for the disposal of 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8). As a core scaffold in the synthesis of serine protease inhibitors, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide defines the operational protocols for the disposal of 1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8). As a core scaffold in the synthesis of serine protease inhibitors, this compound possesses a stable lactone ring and a reactive carboxylic acid moiety.

The Golden Rule: Do not treat this compound as "general trash" or "drain safe." Due to the stability of the isocoumarin core and its potential biological activity, high-temperature incineration is the only validated method for complete mineralization.

Chemical Profile & Hazard Characterization

Before initiating disposal, you must characterize the waste stream.[1] This compound is an organic acid solid that acts as an irritant.

ParameterDataOperational Implication
Chemical Name 1-Oxo-1H-isochromene-4-carboxylic acidLabeling requirement.
CAS Number 15868-29-8Use for waste manifesting.
Physical State Solid (White to Yellow Powder)Dust generation risk during transfer.
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)Incompatible with strong bases (exothermic neutralization).
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2] Irritation)PPE Required: Nitrile gloves, safety goggles, N95/P100 mask if dusting.
Reactivity Incompatible with Strong Oxidizers, Strong BasesDo not mix with Nitric Acid or Peroxides in waste streams.

Pre-Disposal Decision Logic

Effective disposal starts with segregation. Use this decision matrix to determine the correct waste stream for your specific situation.

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace / Contaminated Debris StateCheck->Trace SolidAction PROTOCOL A: Solid Chemical Waste Bin (Incineration) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck TraceAction PROTOCOL C: Solid Hazardous Debris (Gloves, Weigh Boats) Trace->TraceAction Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated LiquidActionH PROTOCOL B1: Halogenated Waste Stream Halogenated->LiquidActionH LiquidActionNH PROTOCOL B2: Non-Halogenated Waste Stream NonHalogenated->LiquidActionNH

Figure 1: Waste Stream Segregation Logic. Ensure strict separation of halogenated and non-halogenated solvents to minimize disposal costs and prevent adverse reactions.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired inventory, surplus reagent, or synthesis products.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Oxo-1H-isochromene-4-carboxylic acid" (Do not use abbreviations like "Isocoumarin acid").

    • Hazard Checkbox: Toxic, Irritant.

  • Accumulation: Place the container in the satellite accumulation area (SAA). Ensure the lid is tightly closed when not adding waste.

  • Disposal Method: Incineration. The waste contractor must burn this at >1000°C to destroy the heterocyclic ring.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Filtrates from recrystallization or reaction solvents.

Critical Safety Check: Because this compound is a carboxylic acid, it will lower the pH of your waste stream.

  • Do NOT mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).

  • Do NOT mix with strong bases (NaOH/KOH) in a closed drum without prior neutralization, as the heat of neutralization can pressurize the container.

Step-by-Step:

  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Verification: Dip a pH strip into the waste solution.

    • If pH < 2: It is a D002 (Corrosive) waste.

    • Recommendation: Keep the stream acidic/neutral. Do not arbitrarily neutralize unless required by your specific facility policy, as this increases volume and heat risks.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent and add the rinsate to the same waste container.

Emergency Response: Spill Cleanup

In the event of a powder spill outside of a fume hood, follow this workflow to prevent inhalation and contamination.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves, Goggles, N95 Mask, Lab Coat Alert->PPE Contain 3. CONTAIN Cover spill with damp paper towels (Prevents dust) PPE->Contain Collect 4. COLLECT Scoop material into disposable bag Contain->Collect Clean 5. DECONTAMINATE Wash surface with soap & water Collect->Clean Dispose 6. DISPOSE Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Dry Powder Spill Response Protocol.[3][4][5] The critical step is dampening the spill (Step 3) to prevent the generation of airborne irritant dust.

Regulatory & Scientific Context

Why Incineration?

While 1-Oxo-1H-isochromene-4-carboxylic acid is not typically a "P-listed" (acutely toxic) waste under EPA RCRA regulations, it is a pharmaceutical intermediate with biological activity (serine protease inhibition potential).

  • Environmental Fate: Isocoumarin derivatives can be persistent in aquatic environments. Standard wastewater treatment plants (WWTP) may not fully degrade the lactone ring.

  • Best Practice: Incineration ensures thermal oxidation of the organic framework into CO2 and H2O, eliminating "emerging contaminant" risks.

RCRA Waste Codes (USA)

If you are generating this waste in the US, apply the following codes based on the mixture:

  • Unused Solid: Not listed.[6] Label as "Non-RCRA Regulated Chemical Waste" (unless exhibiting toxicity characteristics per TCLP, which is rare for this specific acid).

  • Ignitable Mixture: D001 (if mixed with flammable solvents like acetone).

  • Corrosive Mixture: D002 (if aqueous solution pH ≤ 2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 655452, 1-Oxo-1H-isochromene-4-carboxylic acid. PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: 1-Oxo-1H-isochromene-4-carboxylic acid

Executive Safety Summary 1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a bioactive heterocyclic scaffold frequently used in medicinal chemistry for protease inhibition and drug discovery. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Oxo-1H-isochromene-4-carboxylic acid (Isocoumarin-4-carboxylic acid) is a bioactive heterocyclic scaffold frequently used in medicinal chemistry for protease inhibition and drug discovery. While commercially classified as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , its application in drug development necessitates treating it as a High Potency Compound (HPC) until full toxicological profiling is complete.

Critical Hazard: The primary operational risk is respiratory sensitization and mucosal irritation caused by airborne dust during weighing and transfer. Strict engineering controls are required to prevent aerosolization.[1]

Risk Assessment & Hazard Identification

The following hazard profile is derived from specific GHS classifications for CAS 15868-29-8 and structural analogs [1, 2].

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.Zero-tolerance for hand-to-mouth contamination; specific hygiene protocols required.[2]
Skin Irritation H315 Causes skin irritation.Acidic nature requires neutralization capability on standby.
Eye Irritation H319 Causes serious eye irritation.Fine powder can bypass standard safety glasses; goggles required for solids.
STOT - SE H335 May cause respiratory irritation.STOP: Do not handle on open benchtops. Fume hood use is mandatory.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard PPE is insufficient for fine organic acids dissolved in permeating solvents (e.g., DMSO). The following matrix mitigates specific breakthrough risks.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow powder ingress from the side. Goggles seal the ocular cavity against airborne particulates.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 8-mil Nitrile (Extended cuff)Why: If solubilizing in DMSO or DMF, standard nitrile offers <15 min breakthrough protection. Double gloving provides a "sacrificial" outer layer.
Respiratory N95/P100 Respirator (If outside hood)Note: Primary control is the Fume Hood. Respirators are a backup for spill cleanup or equipment failure.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates.
Operational Protocol: Safe Handling & Synthesis

Objective: To solubilize and react the compound while maintaining an ISO Class 5 equivalent environment at the point of handling.

Phase 1: Preparation & Weighing

Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Neutralization: Isocoumarin derivatives are often static-prone powders. Use an anti-static gun or ionizing bar inside the balance draft shield before spatulating. Causality: Static charge causes powder to "jump," leading to invisible aerosolization.

  • Taring: Place the weighing boat inside the hood. Tare the balance before opening the source container.

  • Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock container (prevents cross-contamination).

Phase 2: Solubilization (The Critical Step)

Context: This compound is sparingly soluble in water but soluble in DMSO/DMF.

  • Solvent Addition: Add solvent slowly down the side of the vial.

  • Venting: Isocoumarin carboxylic acids can liberate small amounts of gas or heat upon rapid dissolution in basic media. Ensure the vial is vented (e.g., a needle in the septum) if neutralizing with a base (TEA/DIPEA).

  • Labeling: Immediately label the solution with "Caution: Bioactive Acid / DMSO Solution" to warn of enhanced skin absorption risks.

Phase 3: Reaction Setup
  • Inert Atmosphere: While the acid is relatively stable, the isocoumarin ring can undergo hydrolysis. Purge reaction vessels with Nitrogen or Argon [3].

  • Temperature Control: If heating >50°C, use a reflux condenser to prevent solvent/solute vapor escape.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment.

HandlingProtocol cluster_controls Critical Control Points Storage Storage (4°C, Desiccated) Weighing Weighing Station (Fume Hood + Ionizer) Storage->Weighing Acclimatize to RT Solubilization Solubilization (DMSO/DMF Addition) Weighing->Solubilization Solid Transfer Reaction Reaction Vessel (Inert Gas + Reflux) Solubilization->Reaction Syringe Transfer Waste Disposal (Solid vs Liquid Stream) Reaction->Waste Quench & Discard

Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages, identified as the highest risk points for exposure.

Emergency Response & Spill Management

Principle: Do not use solvents to clean solid spills; this creates a highly absorbable solution.

Scenario A: Solid Powder Spill
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Cleanup:

    • Cover the powder with a wet paper towel (water-dampened) to prevent dust generation.

    • Scoop the wet material into a hazardous waste bag.

    • Do not dry sweep.

Scenario B: Solution Spill (DMSO/DMF)
  • PPE Upgrade: Don double gloves immediately.

  • Absorb: Use vermiculite or a dedicated organic spill pillow.

  • Decontaminate: Wash the surface with a mild detergent (1% Alconox) and water. Avoid acetone or ethanol, as they thin the skin barrier.

Disposal & Waste Management

Disposal must align with RCRA guidelines for organic acids [4].

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Solid Hazardous Waste Bin. Do not place in regular trash.
Liquid Waste A Reaction mixtures (DMSO, DMF, Organic Solvents).Halogenated/Non-Halogenated Organic Waste. (Check solvent type).
Liquid Waste B Aqueous washes (if pH < 2 or > 12.5).Aqueous Corrosive Waste. Do not pour down the drain.
References
  • PubChem.[3] (n.d.). Compound Summary: 1-Oxo-1H-isochromene-4-carboxylic acid.[4][5][6] National Library of Medicine.[2] Retrieved from [Link]

Sources

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